Product packaging for 4-Isopropyloxazolidine-2,5-dione(Cat. No.:CAS No. 2816-12-8)

4-Isopropyloxazolidine-2,5-dione

Cat. No.: B3423037
CAS No.: 2816-12-8
M. Wt: 143.14 g/mol
InChI Key: XNCNNYXFGGTEMT-UHFFFAOYSA-N
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Description

4-Isopropyloxazolidine-2,5-dione is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 143.058243149 g/mol and the complexity rating of the compound is 176. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524104. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B3423037 4-Isopropyloxazolidine-2,5-dione CAS No. 2816-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNCNNYXFGGTEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC(C)C1C(=O)OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30937370
Record name 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one
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Molecular Weight

143.14 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24601-74-9, 2816-12-8, 1676-85-3
Record name Valine N-carboxyanhydride
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Record name DL-Valine N-carboxy anhydride
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Record name 4-Isopropyloxazolidine-2,5-dione
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Foundational & Exploratory

Synthesis of 4-Isopropyloxazolidine-2,5-dione from L-Valine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The synthesis of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone of modern polypeptide chemistry, providing activated monomers for the creation of complex biomaterials and therapeutic peptides. Among these, 4-isopropyloxazolidine-2,5-dione, the NCA derived from L-valine (Val-NCA), is a critical building block for introducing hydrophobic and stereochemically defined residues. This guide moves beyond a simple recitation of steps, offering a causal exploration of the synthetic pathways, a rigorous examination of safety protocols, and a practical guide to purification and characterization, reflecting field-proven insights for achieving high-purity material suitable for controlled polymerizations.

Section 1: Foundational Principles and Mechanistic Insight

The Molecule: (S)-4-Isopropyl-2,5-oxazolidinedione

Formally known as (S)-4-Isopropyl-2,5-oxazolidinedione (CAS No: 24601-74-9), this molecule is a heterocyclic compound derived from the natural amino acid L-valine.[1] Its structure features a five-membered oxazolidinedione ring which imparts high reactivity, making it an ideal electrophilic monomer for ring-opening polymerization (ROP) and a valuable intermediate for peptide coupling.[1][2] The preservation of the stereocenter from the parent L-valine is paramount, as it dictates the chirality and ultimate biological function of the resulting polypeptides.[1]

The Core Transformation: Cyclization of L-Valine

The fundamental challenge in synthesizing an NCA from an unprotected amino acid is the simultaneous activation of the carboxyl group and the formation of a carbamate with the amino group, followed by an intramolecular cyclization to form the five-membered ring. The primary byproduct of this reaction is the liberation of a small molecule, typically HCl when using phosgene-based reagents.

The most established and historically significant route involves phosgenation.[3][4] In this process, the amino acid is treated with phosgene (COCl₂) or a safer, solid surrogate like triphosgene. The reaction proceeds through the formation of an unstable chloroformylamino acid intermediate, which rapidly cyclizes to the NCA, releasing two equivalents of HCl.

Due to the extreme toxicity of phosgene, significant research has been dedicated to developing phosgene-free alternatives.[5] These methods often rely on different coupling and activating agents, such as n-propylphosphonic anhydride (T3P), which can mediate the cyclization of a carbamate formed in situ from the amino acid and carbon dioxide.[5][6]

Diagram 1: General Synthetic Scheme

L_Valine L-Valine Reagents Phosgenating Agent (e.g., Triphosgene) or Phosgene-Free Reagent (e.g., T3P, CO2) L_Valine->Reagents NCA This compound (Val-NCA) Reagents->NCA  Cyclization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suspend L-Valine in Anhydrous THF (Inert Atmosphere) B Add Triphosgene A->B C Stir at RT or 40-50°C (2-4 hours) B->C D Purge with Argon (Remove HCl/COCl₂) C->D E Filter through Celite D->E F Solvent Removal (Rotary Evaporation) E->F G Recrystallize (e.g., THF/Hexane) F->G H Isolate & Dry (High Vacuum) G->H I I H->I Pure Val-NCA Val_NCA n  Val-NCA Polyvaline Poly(L-valine) Val_NCA->Polyvaline  ROP Initiator Initiator (e.g., R-NH₂) CO2 +  n CO₂ Polyvaline->CO2

References

Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-4-Isopropyloxazolidine-2,5-dione: Properties, Synthesis, and Applications

(S)-4-Isopropyloxazolidine-2,5-dione, also widely known as L-Valine N-Carboxyanhydride (L-Val-NCA), is a heterocyclic organic compound derived from the natural amino acid L-valine.[1][2][3] Its structure is defined by a five-membered oxazolidine ring with two carbonyl groups and a chiral center at the C4 position, bearing an isopropyl group from its parent amino acid.[4] This specific stereochemistry is fundamental to its role as a chiral building block in asymmetric synthesis.

As a member of the α-amino acid N-carboxyanhydride (NCA) family, often called Leuchs' anhydrides, this compound is a cornerstone monomer for the synthesis of polypeptides through ring-opening polymerization (ROP).[1][5] The ability to generate well-defined polypeptides and block copolymers makes L-Val-NCA invaluable in the fields of biomaterials, drug delivery, and tissue engineering.[6] Furthermore, its defined chirality makes it a key intermediate in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs), including the proteasome inhibitor Bortezomib.[7]

Core Physicochemical Properties

The physical and chemical properties of (S)-4-isopropyloxazolidine-2,5-dione dictate its handling, storage, and reaction conditions. It is a pale beige or white crystalline solid that is reactive toward moisture.[1][7]

PropertyValueSource(s)
Molecular Formula C₆H₉NO₃[2][7][8]
Molecular Weight 143.14 g/mol [2][7][9]
Melting Point 70-71 °C[7][10]
Appearance Pale Beige to White Solid[7][8]
Solubility Chloroform, Dichloromethane, Methanol[7][10]
Storage Conditions Sealed in dry, Room Temperature, Away from moisture[2][7][10]
Topological Polar Surface Area 55.4 Ų[8][9]
pKa (Predicted) 9.26 ± 0.40[7][8]

Synthesis of L-Valine NCA: From Concept to Practice

The synthesis of NCAs is a well-established yet evolving field. The primary challenge lies in achieving high purity, as contaminants can interfere with subsequent polymerization reactions.[5]

The Classic Approach: Phosgenation (Fuchs-Farthing Method)

The most common and historically significant method for synthesizing NCAs is the direct phosgenation of the parent amino acid.[1][4] This reaction, often referred to as the Fuchs-Farthing method, involves treating L-valine with phosgene (COCl₂) or a safer equivalent in an anhydrous solvent like tetrahydrofuran (THF).[11][12]

Causality Behind the Method: The high reactivity of phosgene allows for the efficient conversion of the amino and carboxylic acid groups of L-valine into the cyclic anhydride structure. The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which rapidly cyclizes to the NCA, releasing two equivalents of HCl. The use of an inert, anhydrous solvent is critical to prevent premature hydrolysis of the phosgene and the NCA product.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products L_Valine L-Valine Reaction Anhydrous THF ~40-60 °C L_Valine->Reaction Phosgene Phosgene (COCl₂) Phosgene->Reaction NCA (S)-4-Isopropyloxazolidine-2,5-dione Reaction->NCA HCl HCl (gas) Reaction->HCl

Caption: Synthesis of L-Val-NCA via the Fuchs-Farthing method.

Modern, Safer Synthetic Alternatives

The extreme toxicity of phosgene gas has driven the development of safer alternatives.[6]

  • Phosgene Surrogates: Solid and liquid phosgene equivalents like triphosgene (bis(trichloromethyl)carbonate, BTC) and diphosgene (trichloromethyl chloroformate) are now commonly used.[5][6][13] These reagents are easier to handle and generate phosgene in situ, minimizing exposure risks.

  • Phosgene-Free Methods: Recent innovations have focused on eliminating halogenated reagents entirely. One promising method involves the reaction of Boc-protected amino acids with propylphosphonic anhydride (T3P), which generates non-toxic, easily removable byproducts.[11][14][15] Another novel approach is the "photo-on-demand" synthesis, which uses chloroform (CHCl₃) as a phosgene precursor under photo-irradiation and oxygen bubbling.[6][13]

Experimental Protocol: Synthesis of L-Val-NCA using Triphosgene

This protocol describes a laboratory-scale synthesis that prioritizes safety by using triphosgene. It is a self-validating system where the purity of the final product is confirmed through physical characterization.

Materials:

  • L-Valine (1.0 eq)

  • Triphosgene (BTC) (0.4 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Activated Charcoal

  • Diatomaceous Earth (Celite®)

Procedure:

  • Reaction Setup: Suspend L-Valine in anhydrous THF in a flame-dried, three-neck flask equipped with a condenser, a nitrogen inlet, and a thermometer.

  • Reagent Addition: Carefully add triphosgene to the suspension. Insight: Adding BTC to the suspension rather than the reverse helps control the initial reaction rate.

  • Reaction: Gently heat the mixture to 50-60 °C under a slow stream of nitrogen. The reaction progress can be monitored by the dissolution of the L-valine and the cessation of HCl gas evolution (test with pH paper at the condenser outlet). The reaction is typically complete within 2-4 hours.[5]

  • Workup - Filtration: After cooling to room temperature, filter the solution through a pad of diatomaceous earth to remove any insoluble byproducts. This filtration step is crucial for achieving high purity on a larger scale.[5][16]

  • Workup - Decolorization: Add a small amount of activated charcoal to the filtrate, stir for 15 minutes, and filter again to remove colored impurities.

  • Crystallization: Reduce the volume of THF under vacuum. Add anhydrous hexane as an anti-solvent to induce precipitation of the NCA. Insight: The choice of hexane is critical; it is a poor solvent for the polar NCA but readily dissolves non-polar impurities.

  • Isolation & Drying: Collect the white crystalline product by filtration, wash with cold hexane, and dry under high vacuum to remove all residual solvent.

  • Validation: Confirm product identity and purity by measuring the melting point (should be sharp, ~70-71 °C) and acquiring an NMR spectrum.

Reactivity and Mechanistic Insights

The utility of L-Val-NCA stems from its dual reactivity as an electrophile at the carbonyl carbons.

Ring-Opening Polymerization (ROP)

The most significant reaction of NCAs is their ring-opening polymerization to form polypeptides.[1] This process is initiated by nucleophiles, most commonly primary amines, and proceeds with the loss of carbon dioxide for each monomer added.

ROP_Mechanism Initiator R-NH₂ (Initiator) NCA L-Val-NCA Initiator->NCA Nucleophilic Attack Intermediate Carbamic Acid Intermediate NCA->Intermediate Dimer Dipeptide (Growing Chain) Intermediate->Dimer Decarboxylation CO2 CO₂ Intermediate->CO2 Polymer Poly-L-Valine Dimer->Polymer + (n-1) NCA

Caption: Ring-opening polymerization (ROP) of L-Val-NCA.

Two primary mechanisms can operate during ROP, and controlling them is key to synthesizing well-defined polymers:

  • Normal Amine Mechanism (NAM): The initiator (e.g., a primary amine) acts as a nucleophile, attacking one of the carbonyl groups of the NCA. The ring opens, and after decarboxylation, a new primary amine is generated at the chain terminus, which can then attack the next NCA monomer. This is the desired pathway for controlled, living polymerizations.[12]

  • Activated Monomer Mechanism (AMM): A strong base can deprotonate the N-H bond of the NCA monomer itself. This "activated" anionic monomer then acts as the nucleophile, initiating polymerization. This pathway is often considered a side reaction that can lead to a loss of control over molecular weight and broader polydispersity.

Field Insight: The success of synthesizing block copolymers with defined sequences relies on ensuring the polymerization proceeds exclusively via the NAM. This is achieved by using highly purified monomers and initiators, and by carefully controlling reaction conditions (e.g., temperature) to suppress side reactions.[12]

Hydrolysis

NCAs are sensitive to moisture and will readily hydrolyze back to the parent amino acid upon exposure to water, releasing carbon dioxide in the process.[1] This necessitates the use of anhydrous conditions during their synthesis, storage, and polymerization.

Applications in Drug Development and Research

The unique properties of (S)-4-isopropyloxazolidine-2,5-dione make it a valuable tool for the pharmaceutical and materials science industries.

  • Peptide Synthesis: It is a primary monomer for producing poly-L-valine and valine-containing block copolypeptides. These synthetic polypeptides are explored for applications in drug delivery vehicles, hydrogels for tissue engineering, and as synthetic mimics of natural proteins.[6]

  • Chiral Intermediate: As a molecule with a fixed (S)-stereocenter, it serves as a crucial starting material or intermediate in the total synthesis of complex chiral molecules. Its ability to introduce the valine side chain with specific stereochemistry is a powerful tool for medicinal chemists.[7]

Safety and Handling

(S)-4-isopropyloxazolidine-2,5-dione requires careful handling due to its reactivity and potential health effects.

  • Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[9][17]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating and inhaling dust.[7][17]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[7][10]

References

4-Isopropyloxazolidine-2,5-dione IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride)

Introduction

This compound, more commonly known in scientific literature as L-Valine N-Carboxyanhydride (Val-NCA), is a pivotal heterocyclic compound derived from the natural amino acid L-valine. As a member of the N-carboxyanhydride (NCA) family, also known as Leuchs' anhydrides, this molecule serves as an activated building block for the synthesis of polypeptides.[1][2] Its unique structural properties, particularly the strained five-membered ring, render it highly susceptible to nucleophilic attack, enabling controlled polymerization into well-defined polypeptide structures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis protocols, polymerization mechanics, and critical applications in advanced materials and pharmaceutical development.

Core Identification: Nomenclature and Structure

A precise understanding of the molecule's identity is fundamental for any scientific endeavor.

  • IUPAC Name: The systematically recognized name is This compound .[3] An alternative, though less common, IUPAC name is 4-propan-2-yl-1,3-oxazolidine-2,5-dione.[4]

  • Common Synonyms: L-Valine N-Carboxyanhydride (Val-NCA), (S)-4-Isopropyl-2,5-oxazolidinedione.[2][5]

  • CAS Numbers:

    • 24601-74-9: Specific to the (S)-enantiomer, derived from L-valine.[2][5]

    • 2816-12-8: Often used for the racemic mixture or when stereochemistry is not specified.[3][4]

Molecular Structure: The structure features a five-membered oxazolidine ring containing two carbonyl groups at the C2 and C5 positions. The crucial chiral center is at the C4 position, bearing an isopropyl group derived from the L-valine side chain. This (S)-configuration is critical for its use in creating stereoregular polypeptides and chiral pharmaceuticals.[2]

Physicochemical Properties

The physical and chemical characteristics of Val-NCA dictate its handling, storage, and reactivity. It is a white to pale beige crystalline solid that is highly sensitive to moisture, which can cause hydrolysis back to the parent amino acid.[1][5][6]

PropertyValueSource(s)
Molecular Formula C₆H₉NO₃[3][4][5]
Molecular Weight 143.14 g/mol [3][4][5]
Appearance White to Pale Beige Crystalline Solid[5][6]
Melting Point 70-71 °C[5][6][7]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[5]
Density ~1.18 g/cm³ (Predicted)[5]

Synthesis and Purification: Activating the Amino Acid

The conversion of a stable amino acid like L-valine into a highly reactive NCA monomer is the cornerstone of its utility. The primary goal is to create an electrophilic species that can readily undergo ring-opening.

Synthesis Workflow Diagram

SynthesisWorkflow L_Valine L-Valine Amino Acid Phosgene_Source Phosgene Source (e.g., Triphosgene) L_Valine->Phosgene_Source Crude_NCA Crude Val-NCA Phosgene_Source->Crude_NCA Fuchs-Farthing Method Purification Purification (Recrystallization) Crude_NCA->Purification Pure_NCA High-Purity Val-NCA Purification->Pure_NCA Removal of Impurities

Caption: General workflow for the synthesis and purification of Val-NCA.

Protocol 1: Synthesis via the Fuchs-Farthing Method

This is the most widely employed method for NCA synthesis, utilizing a phosgene source to cyclize the amino acid.[8] The choice of triphosgene over gaseous phosgene is a common laboratory adaptation to improve safety and handling.

Causality: The reaction with phosgene (or its equivalent) converts the carboxylic acid and amine groups of L-valine into a cyclic anhydride. This strained ring structure is now "activated" for polymerization, a state the free amino acid cannot achieve.

Methodology:

  • Preparation: Suspend L-valine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are critical to prevent hydrolysis of the reagents and product.[9]

  • Phosgenation: Add triphosgene (approximately 0.4 equivalents, as it delivers 3 equivalents of phosgene) to the suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is typically monitored by the dissolution of the solid amino acid as it converts to the soluble NCA.[10]

  • Work-up: After the reaction is complete, the solvent and any residual phosgene are removed under vacuum. Extreme caution is required as phosgene is highly toxic. [9] The resulting crude product is a solid.

Protocol 2: Purification by Recrystallization

The purity of the NCA monomer is paramount for achieving controlled polymerization. Contaminants, especially unreacted amino acid hydrochloride salts, can act as unwanted initiators or terminating agents, leading to poorly defined polymers.[10]

Causality: Recrystallization exploits differences in solubility between the NCA product and impurities. The NCA is dissolved in a minimal amount of a suitable solvent system at an elevated temperature and then allowed to cool, causing the pure product to crystallize while impurities remain in the solution.

Methodology:

  • Dissolution: Dissolve the crude Val-NCA solid in a minimal amount of warm, anhydrous THF.

  • Precipitation: Slowly add an anti-solvent, such as anhydrous hexane (typically 4 parts hexane to 1 part THF), until the solution becomes cloudy.[9]

  • Crystallization: Allow the mixture to cool to room temperature and then to 0 °C to maximize the yield of pure crystals.

  • Isolation: Collect the white crystalline product by filtration under an inert atmosphere, wash with cold hexane, and dry under vacuum. The purity should be confirmed by ¹H NMR spectroscopy.

Core Application: Ring-Opening Polymerization (ROP)

The defining reaction of Val-NCA is its Ring-Opening Polymerization (ROP), which produces poly(L-valine) and can be integrated into complex block copolymers. The mechanism of polymerization, and thus the final polymer properties, is highly dependent on the choice of initiator.[8]

ROP Mechanistic Pathways

ROP_Mechanisms cluster_amine Amine Mechanism (e.g., Primary Amine Initiator) cluster_activated Activated Monomer Mechanism (e.g., Tertiary Amine Base) NCA1 Val-NCA Attack1 NCA1->Attack1 Initiator1 R-NH₂ Initiator1->Attack1 Intermediate1 Carbamic Acid Intermediate Attack1->Intermediate1 Ring Opening Propagation1 Growing Polypeptide Chain (Amine Terminus) Intermediate1->Propagation1 Decarboxylation (-CO₂) Propagation1->NCA1 Chain Growth NCA2 Val-NCA Deprotonation NCA2->Deprotonation Propagation2 Growing Polypeptide Chain (Carbamate Terminus) Initiator2 Base (e.g., R₃N) Initiator2->Deprotonation Anion NCA Anion (Activated Monomer) Deprotonation->Anion Proton Abstraction Anion->NCA2 Anion attacks another NCA

Caption: The two primary mechanisms for the Ring-Opening Polymerization of NCAs.

Protocol 3: General ROP of Val-NCA via Amine Mechanism

This protocol describes a typical polymerization to produce a well-defined polypeptide, where the degree of polymerization is controlled by the monomer-to-initiator ratio ([M]/[I]).

Causality: A primary amine initiator acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This initiates a chain reaction where the newly formed terminal amine of the growing polymer chain attacks subsequent NCA monomers, leading to a controlled, living polymerization process.

Methodology:

  • Preparation: In a glovebox or under high vacuum, dissolve the purified Val-NCA monomer in an anhydrous solvent (e.g., DMF or chloroform).

  • Initiation: Prepare a stock solution of a primary amine initiator (e.g., benzylamine). Calculate the volume needed to achieve the desired [M]/[I] ratio, which will determine the target molecular weight of the polypeptide.

  • Polymerization: Rapidly inject the initiator solution into the stirring monomer solution. Allow the reaction to proceed for several hours to days, depending on the monomer reactivity and concentration.

  • Termination & Precipitation: Terminate the reaction by precipitating the polymer in a non-solvent, such as methanol or diethyl ether. This step also serves to remove any unreacted monomer.

  • Isolation: Collect the solid polypeptide by centrifugation or filtration, wash with the non-solvent, and dry under vacuum. The final product can be characterized by techniques like GPC (for molecular weight and dispersity) and CD spectroscopy (for secondary structure).

Applications in Drug Development and Materials Science

The utility of Val-NCA extends beyond basic polymer chemistry into highly specialized fields.

  • Pharmaceutical Intermediate: Val-NCA is a valuable chiral building block for synthesizing complex, stereochemically pure active pharmaceutical ingredients (APIs). It has been identified as a key intermediate in the synthesis of drugs like the HIV protease inhibitor Saquinavir.[2][11]

  • Biomaterials: Polypeptides synthesized from Val-NCA, particularly block copolymers containing poly(L-valine) segments, are used to create advanced biomaterials. These materials are explored for applications in drug delivery, gene therapy, and tissue engineering due to their biocompatibility and ability to self-assemble into ordered structures like micelles or vesicles.[2][12]

  • Surface Modification: The ROP of NCAs can be initiated from surfaces functionalized with primary amines, allowing for the growth of polypeptide "brushes." These modified surfaces can be designed to resist biofouling or to promote specific cell adhesion.

Safety and Handling

Proper handling is crucial due to the compound's reactivity and potential hazards.

  • Hazard Statements: Classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

  • Precautionary Measures: Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection. Avoid contact with skin and eyes.[3]

  • Storage: Due to its high moisture sensitivity, Val-NCA must be stored under inert, anhydrous conditions (e.g., in a glovebox or a sealed vial with desiccant) at room temperature or below to prevent degradation.[1][5]

Conclusion

This compound is far more than a simple derivative of L-valine. It is a high-energy, synthetically versatile monomer that provides a powerful and controlled route to advanced polypeptide materials and complex chiral molecules. Its importance in both academic research and industrial drug development is rooted in the predictable and efficient chemistry of the N-carboxyanhydride ring. A thorough understanding of its synthesis, purification, and polymerization behavior, as detailed in this guide, is essential for any scientist aiming to leverage its potential to create next-generation polymers and pharmaceuticals.

References

Physical and chemical properties of 4-isopropyloxazolidine-2,5-dione.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Isopropyloxazolidine-2,5-dione

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Building Block

In the landscape of modern synthetic chemistry and pharmaceutical development, this compound stands out as a pivotal chiral intermediate. More commonly known in its enantiopure form, (S)-4-isopropyloxazolidine-2,5-dione, as L-Valine N-Carboxyanhydride (NCA), this molecule is a cornerstone in the controlled synthesis of peptides and peptidomimetics.[1][2] Its unique structure, a five-membered heterocyclic ring derived from the amino acid L-valine, endows it with a high degree of reactivity that can be harnessed for precise, step-wise chain elongation in polypeptide synthesis.[1]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent, offering field-proven insights into its synthesis, handling, reactivity, and application, thereby bridging the gap between theoretical knowledge and practical execution.

Core Molecular Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. This compound is the N-carboxyanhydride derivative of the amino acid valine. Its chirality, inherited from the parent amino acid, is critical to its primary application in asymmetric synthesis.

Nomenclature and Key Identifiers

The compound is known by several names, and its specific enantiomer is often designated. It is crucial to use the correct CAS (Chemical Abstracts Service) number to ensure the procurement of the desired stereoisomer.

PropertyValueSource
IUPAC Name 4-propan-2-yl-1,3-oxazolidine-2,5-dionePubChem[3]
Synonyms L-Valine N-Carboxyanhydride, N-Carboxy-L-valine Anhydride, (S)-4-Isopropyloxazolidine-2,5-dioneChemScene[4], Pharmaffiliates[2]
Molecular Formula C₆H₉NO₃PubChem[3]
Molecular Weight 143.14 g/mol PubChem[3]
CAS Number ((S)-enantiomer) 24601-74-9ChemScene[4]
CAS Number ((R)-enantiomer) 43089-05-0LookChem[5]
CAS Number (racemate) 2816-12-8Sigma-Aldrich
Structural Representation

The molecule's structure is characterized by a five-membered oxazolidinedione ring with an isopropyl group at the chiral center (C4). This anhydride structure is key to its reactivity.

Caption: Structure of (S)-4-isopropyloxazolidine-2,5-dione with chiral center marked ().

Physicochemical Properties

A compound's physical properties dictate its storage, handling, and solubility, which are critical parameters for experimental design.

PropertyValueComments and Insights
Appearance White to Pale Beige SolidThe color can indicate purity; off-white or beige may suggest slight degradation.[2][6]
Melting Point 70-71 °C ((S)-enantiomer)A sharp melting point is a good indicator of high purity.[6] The (R)-enantiomer has a reported melting point of 75°C.[5]
Solubility Soluble in Chloroform, Dichloromethane, Methanol, THFGood solubility in common organic solvents facilitates its use in synthesis.[6] It is sensitive to moisture and protic solvents can induce decomposition.
Storage Conditions -20°C to Room Temperature, Sealed in dry conditionsThe primary concern is moisture, which can cause hydrolysis and polymerization.[4][6] Storage under an inert atmosphere (e.g., Argon) is recommended.
pKa (Predicted) 9.26 ± 0.40The N-H proton is weakly acidic, a key feature for its deprotonation in certain reaction mechanisms.[6][7]
Topological Polar Surface Area (TPSA) 55.4 ŲThis value suggests moderate polarity, consistent with its solubility profile.[4][7]

Synthesis and Mechanistic Insight

The most common and efficient synthesis of L-Valine NCA involves the reaction of L-valine with phosgene or a phosgene equivalent (e.g., triphosgene).[1] This process exemplifies the need for careful control over reaction conditions to achieve high yield and purity.

Causality Behind Experimental Choices:

  • Reagent: Phosgene (or triphosgene) is a highly effective electrophile that reacts with both the amino and carboxyl groups of the amino acid to form the cyclic anhydride.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is used as it is an inert solvent that dissolves the starting material and does not react with phosgene.[6] The absence of water is critical to prevent hydrolysis of the phosgene and the product.

  • Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 45 °C) to ensure a reasonable reaction rate and drive the reaction to completion.[6]

  • Workup: The solvent is removed under vacuum at room temperature to avoid thermal decomposition of the product.[6] The residue is redissolved and re-evaporated to remove any remaining traces of HCl or unreacted phosgene.[6]

Experimental Protocol: Synthesis of L-Valine NCA

This protocol is a representative procedure based on established methods.[6] Extreme caution must be exercised when handling phosgene or its equivalents as they are highly toxic.

  • Preparation: Suspend L-valine (0.4 mol) in anhydrous THF (400 mL) in a flask equipped with a reflux condenser (cooled to -15 °C or lower) and a stirrer, under an inert argon atmosphere.

  • Phosgenation: Slowly add a solution of phosgene (0.8 mol) in a suitable solvent (e.g., toluene) to the stirred suspension.

  • Reaction: Heat the mixture to 45 °C and stir for approximately 7 hours. The reaction is complete when the suspension turns into a clear solution.

  • Isolation: Cool the reaction to room temperature and evaporate the solvent under vacuum.

  • Purification: Redissolve the crude residue in dry THF and re-evaporate the solvent under vacuum to remove volatile impurities.

  • Drying: Dry the resulting crystalline solid over a desiccant (e.g., CaCl₂ or P₂O₅) under high vacuum to yield the final product.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Suspend L-Valine in anhydrous THF add Slowly add Phosgene to L-Valine suspension start->add phosgene Prepare Phosgene Solution (e.g., in Toluene) phosgene->add react Heat to 45°C Stir for ~7h until clear add->react evap1 Evaporate solvent (in vacuo, RT) react->evap1 purify Redissolve in THF & Re-evaporate evap1->purify dry Dry crystalline solid (in vacuo) purify->dry product Pure L-Valine NCA dry->product

Caption: General workflow for the synthesis of L-Valine N-Carboxyanhydride.

Chemical Reactivity and Applications

The utility of this compound stems from its high reactivity as an activated amino acid derivative.[8] The anhydride is highly electrophilic at both carbonyl carbons (C2 and C5), making it susceptible to nucleophilic attack.

Primary Reaction Mechanism: Nucleophilic Ring-Opening

This is the most important reaction for its application in peptide synthesis. A nucleophile (e.g., the amino group of another amino acid or peptide) attacks one of the carbonyl groups. The attack at the C5 carbonyl is sterically favored and leads to the formation of a new peptide bond, with the release of carbon dioxide as the only byproduct.[8] This "clean" reaction profile is a significant advantage over many other coupling methods that generate stoichiometric byproducts requiring removal.[8]

G nca L-Valine NCA (Electrophile) attack Nucleophilic Attack at C5 Carbonyl nca->attack nucleophile Nucleophile (R-NH₂) (e.g., Amino Acid Ester) nucleophile->attack intermediate Unstable Carbamic Acid Intermediate attack->intermediate Ring Opening product New Peptide Bond Formed (Val-NH-R) intermediate->product Decarboxylation byproduct CO₂ (Byproduct) intermediate->byproduct Release

Caption: Mechanism of nucleophilic ring-opening for peptide bond formation.

Application in Drug Development

The ability to form peptide bonds with precise stereochemical control makes L-Valine NCA an invaluable tool in pharmaceutical R&D.[1]

  • Peptide Synthesis: It is a key building block for the solid-phase or solution-phase synthesis of complex peptides and small proteins.

  • Chiral Intermediate: It serves as a precursor for other chiral molecules. For example, it is a key intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy.[9]

  • Peptidomimetics: Its structure can be incorporated into non-natural backbones to create peptidomimetics with improved stability and bioavailability. The oxazolidinone ring itself is a privileged scaffold in medicinal chemistry, found in various pharmacologically active compounds.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or purchased material. The following table summarizes the expected spectral features based on the molecule's structure.

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR N-H~7.0-9.0 ppm (broad)The proton on the nitrogen atom of the anhydride.
α-H (C4-H)~4.0-4.5 ppmThe proton attached to the chiral center, adjacent to nitrogen and a carbonyl.
β-H (isopropyl CH)~2.0-2.5 ppmThe methine proton of the isopropyl group.
γ-H (isopropyl CH₃)~0.9-1.2 ppmThe two diastereotopic methyl groups of the isopropyl substituent.
¹³C NMR Carbonyl (C=O)~165-175 ppmThe two carbonyl carbons of the anhydride ring.
α-C (C4)~55-65 ppmThe chiral carbon atom.
β-C (isopropyl CH)~30-35 ppmThe methine carbon of the isopropyl group.
γ-C (isopropyl CH₃)~15-20 ppmThe two methyl carbons of the isopropyl group.
IR Spectroscopy N-H Stretch~3200-3400 cm⁻¹Stretching vibration of the N-H bond.
C=O Stretch~1850 cm⁻¹ & ~1780 cm⁻¹Characteristic symmetric and asymmetric stretching of the cyclic anhydride carbonyls.
Mass Spec (ESI+) [M+H]⁺144.06 m/zProtonated molecular ion.
[M+Na]⁺166.04 m/zSodiated molecular ion, often observed.

Safety and Handling

Proper handling is paramount due to the compound's reactivity and the hazardous nature of its precursors.

  • Hazards: The compound itself is classified as an irritant, harmful if swallowed, and may cause respiratory irritation. Hazard statements include H302, H315, H319, and H335.

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust and prevent contact with skin and eyes.[9]

  • Incompatibilities: Keep away from water, strong acids, strong bases, and oxidizing agents to prevent vigorous and potentially dangerous reactions.[9]

Conclusion

This compound, particularly its (S)-enantiomer, is more than a simple chemical reagent; it is an enabling tool for innovation in peptide chemistry and drug discovery. Its well-defined physical properties, predictable reactivity, and efficient synthesis make it a reliable and indispensable building block. A thorough understanding of its characteristics, from its molecular structure to its handling requirements, allows researchers to fully leverage its synthetic potential while ensuring safe and reproducible results.

References

Introduction: A Cornerstone of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-4-Isopropyloxazolidine-2,5-dione

(R)-4-Isopropyloxazolidine-2,5-dione, identified by its CAS number 43089-05-0 , is a heterocyclic organic compound of significant interest in the fields of pharmaceutical development and fine chemical synthesis.[1] Structurally, it is the N-carboxyanhydride (NCA) derived from the naturally occurring amino acid, (R)-valine. This lineage is pivotal to its utility; by harnessing the inherent chirality of the amino acid precursor from the "chiral pool," this reagent serves as a powerful tool for introducing stereochemical control in synthetic sequences.

While structurally related to the well-known Evans oxazolidinone auxiliaries, (R)-4-isopropyloxazolidine-2,5-dione functions primarily as a highly activated, yet stable, form of (R)-valine. Its principal application lies in its ability to act as an electrophilic building block for the stereospecific formation of amide bonds and the synthesis of complex chiral molecules. This guide provides a comprehensive overview of its properties, synthesis, and critical applications for professionals in chemical research and drug development.

Physicochemical and Structural Properties

The efficacy and handling of a chemical reagent are dictated by its physical and chemical properties. (R)-4-Isopropyloxazolidine-2,5-dione is a solid at room temperature with defined characteristics that are crucial for its use in synthesis.

PropertyValueSource
CAS Number 43089-05-0[1]
Molecular Formula C₆H₉NO₃[1][2]
Molecular Weight 143.14 g/mol [1][2][3]
Appearance White to off-white solid[4]
Melting Point 75°C[1]
Density (Predicted) 1.183 ± 0.06 g/cm³[1]
pKa (Predicted) 9.26 ± 0.40[1]
Synonyms (R)-Valine N-carboxyanhydride, (R)-4-(1-methylethyl)-1,3-oxazolidine-2,5-dione[1][2]

Core Synthesis: From Chiral Pool to Activated Intermediate

The most common and efficient synthesis of (R)-4-isopropyloxazolidine-2,5-dione begins with the readily available and enantiomerically pure amino acid, (R)-valine. The key transformation is the cyclization of the amino acid using a phosgene equivalent, which forms the five-membered N-carboxyanhydride ring.

The causality behind this choice of reagent is twofold:

  • Activation: The resulting NCA is a high-energy, activated carbonyl compound, primed for nucleophilic attack. The anhydride structure makes the C5 carbonyl particularly electrophilic.

  • Protection: The NCA ring simultaneously protects the amine and activates the carboxylic acid of the parent amino acid, preventing self-polymerization while preparing it for a controlled reaction.

Workflow for the Synthesis of (R)-4-Isopropyloxazolidine-2,5-dione

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product R_Valine (R)-Valine Reagent Triphosgene (or Phosgene) Inert Solvent (e.g., THF) Anhydrous Conditions R_Valine->Reagent Reaction NCA (R)-4-Isopropyloxazolidine-2,5-dione (Valine NCA) Reagent->NCA Cyclization

Caption: Synthesis of Valine NCA from (R)-Valine.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by trained personnel with appropriate safety precautions, particularly when handling phosgene or its equivalents.

  • Preparation: Suspend (R)-valine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reaction: While stirring vigorously, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise to the suspension at room temperature. The reaction mixture will gradually become clear.

  • Reflux: After the addition is complete, heat the mixture to reflux (approximately 65-70°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with moist pH paper at the condenser outlet) or by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is often of sufficient purity for subsequent steps. For higher purity, it can be recrystallized from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, to yield the product as a white crystalline solid.

Applications in Asymmetric Synthesis & Drug Development

The primary utility of (R)-4-isopropyloxazolidine-2,5-dione is as a stereo-defined building block. Its high reactivity, coupled with the steric influence of the isopropyl group, makes it invaluable in constructing chiral molecules.

Peptide Synthesis

As an N-carboxyanhydride, its most direct application is in the synthesis of peptides. The NCA method offers a clean and efficient way to form peptide bonds without the need for coupling reagents, with carbon dioxide as the only byproduct.

The reaction mechanism involves the nucleophilic attack of an amine (from another amino acid ester, for example) on the C5 carbonyl of the NCA ring. The ring opens, and subsequent decarboxylation yields the dipeptide. The stereocenter from the (R)-valine is transferred perfectly to the new product.

G Val_NCA (R)-4-Isopropyloxazolidine-2,5-dione Intermediate Ring-Opened Intermediate (Carbamic Acid) Val_NCA->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (e.g., R'-NH2, Amino Acid Ester) Nucleophile->Intermediate Product Dipeptide Product + CO2 Intermediate->Product 2. Decarboxylation

Caption: Peptide bond formation using Valine NCA.

Precursor to Other Chiral Auxiliaries

(R)-4-Isopropyloxazolidine-2,5-dione can also serve as a precursor for other widely used chiral auxiliaries, such as (R)-(+)-4-isopropyl-2-oxazolidinone.[5] This is achieved through a selective reduction of the C5 carbonyl group, typically using a mild reducing agent like sodium borohydride, followed by workup. This transformation leverages the commercially available NCA to access another class of powerful chiral auxiliaries used in asymmetric aldol additions, alkylations, and Diels-Alder reactions.[6][7]

Spectroscopic Characterization

Verification of the structure and purity is paramount. For (R)-4-isopropyloxazolidine-2,5-dione and related structures, NMR spectroscopy is a primary tool.

  • ¹H NMR: Protons on the isopropyl group will appear as doublets, and the methine proton adjacent to it will be a multiplet. The proton at the C4 position (the alpha-carbon of the original amino acid) will show a characteristic shift, coupled to the adjacent N-H proton.

  • ¹³C NMR: The two carbonyl carbons (C2 and C5) in the oxazolidine-2,5-dione ring are highly characteristic. Based on related structures, the thiocarbonyl in an oxazolidinethione appears around 189.5 ppm, while the carbonyl in an oxazolidinone appears around 160.4 ppm.[8] The two distinct carbonyls in the dione structure will have unique and identifiable chemical shifts in this downfield region.

Safety and Handling

As with all reactive chemical intermediates, proper handling is essential.

  • Storage: (R)-4-Isopropyloxazolidine-2,5-dione is moisture-sensitive. The anhydride ring can be hydrolyzed by water. It should be stored under inert gas (nitrogen or argon) in a tightly sealed container in a cool, dry place.[2]

  • Safety Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4][9]

Conclusion

(R)-4-Isopropyloxazolidine-2,5-dione is more than just a chemical compound; it is a testament to the power of using nature's own chiral building blocks for advanced synthetic chemistry. Its role as an activated form of (R)-valine provides a reliable and efficient pathway for creating stereochemically complex molecules, particularly peptides and other pharmaceutical intermediates. For the research scientist and drug development professional, a thorough understanding of its synthesis, reactivity, and handling is a key component of the modern asymmetric synthesis toolkit.

References

A Technical Guide to 4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride): Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-Isopropyloxazolidine-2,5-dione, a pivotal chiral building block more commonly known in synthetic chemistry as L-Valine N-Carboxyanhydride (NCA). With the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol , this compound is indispensable for the controlled synthesis of polypeptides and serves as a critical intermediate in the development of complex pharmaceutical agents.[1][2][3] Its utility is rooted in the unique reactivity of the N-carboxyanhydride ring system, which allows for efficient, stereoretentive polymerization of amino acids. This document details the compound's core properties, provides an in-depth look at its synthesis with mechanistic insights, outlines its primary applications in modern drug discovery, and presents a validated experimental protocol for its preparation.

Core Molecular and Physical Properties

The fundamental characteristics of this compound are summarized below. It is crucial to distinguish between the stereospecific enantiomer and the racemic mixture, as their applications, particularly in pharmaceutical synthesis, differ significantly.

PropertyValueSource(s)
Molecular Formula C₆H₉NO₃[2][3][4]
Molecular Weight 143.14 g/mol [1][3]
IUPAC Name 4-propan-2-yl-1,3-oxazolidine-2,5-dione
Common Synonyms L-Valine N-carboxyanhydride (L-Val-NCA), (S)-4-Isopropyloxazolidine-2,5-dione[3][5][6]
CAS Number 24601-74-9 ((S)-enantiomer), 2816-12-8 (racemic)[3]
Appearance White to pale beige solid[4][7]
Melting Point 70-71 °C[7]
Solubility Soluble in Chloroform, Dichloromethane, Methanol, Tetrahydrofuran (THF)[7]
Key Hazard Moisture sensitive; Irritant to skin, eyes, and respiratory system[3][4]

Chemical Structure and Stereochemical Integrity

The structure of this compound is defined by a five-membered oxazolidinedione ring substituted with an isopropyl group at the C4 position. This chiral center is inherited directly from its parent amino acid, L-valine, making the (S)-enantiomer the most common and synthetically valuable form.

Caption: Structure of (S)-4-Isopropyloxazolidine-2,5-dione.

The preservation of this stereocenter during synthesis and subsequent reactions is paramount. In drug development, the enantiomeric purity of a molecule can determine its efficacy and safety profile, making L-Valine NCA an essential tool for building chirally-defined peptide-based therapeutics.[6]

Synthesis and Mechanism

The Leuchs' Anhydride Synthesis

The most prevalent and efficient method for synthesizing L-Valine NCA is through the reaction of L-valine with phosgene (or a safer equivalent like triphosgene).[6][7] This classic transformation, which produces what are known as Leuchs' anhydrides, is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent premature hydrolysis of the highly reactive product.

Mechanistic Causality

The reaction proceeds via a well-established mechanism. The amino group of L-valine acts as a nucleophile, attacking a carbonyl carbon of phosgene to form an N-acyl chloride intermediate. This is followed by a rapid intramolecular nucleophilic attack by the carboxylic acid's oxygen onto the newly formed acid chloride. This cyclization step results in the formation of the five-membered oxazolidinedione ring and the elimination of two molecules of hydrogen chloride (HCl). The entire process must be conducted under strictly anhydrous conditions, as any moisture will readily hydrolyze the phosgene reagent and the NCA product. The choice of moderate temperature (e.g., 45 °C) is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of the product.[7]

Start L-Valine Suspension in Anhydrous THF Reaction Reaction at 45°C (Formation of clear solution) Start->Reaction Reagent Phosgene Solution Reagent->Reaction Evaporation Solvent Evaporation (in vacuo, room temp) Reaction->Evaporation Purification Residue Redissolved & Re-evaporated Evaporation->Purification Product (S)-4-Isopropyloxazolidine-2,5-dione (Crystalline Solid) Purification->Product

Caption: High-level workflow for the synthesis of L-Valine NCA.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures and is intended for execution by trained chemists in a controlled laboratory setting.[7]

Materials:

  • L-Valine (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Phosgene solution in toluene (~20% w/w, 2 equivalents) or Triphosgene (0.7 equivalents) with a non-nucleophilic base.

  • Calcium Chloride (CaCl₂) or other suitable drying agent.

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser cooled to at least -15 °C (or dry-ice condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Rotary evaporator

Procedure:

  • System Preparation: An oven-dried three-necked flask equipped with a stirrer and a cooled reflux condenser under an inert atmosphere is charged with L-valine (e.g., 46.8 g, 0.4 mol).

  • Solvent Addition: Anhydrous THF (e.g., 400 mL) is added to create a suspension. The use of anhydrous solvent is critical to prevent hydrolysis.

  • Reagent Addition: The phosgene solution (e.g., 0.8 mol) is added slowly to the stirred suspension. The reaction is exothermic and requires careful control.

  • Reaction: The mixture is heated to and maintained at 45 °C for approximately 7 hours, or until the suspension fully dissolves to yield a clear solution. This visual cue indicates the completion of the reaction.

  • Work-up and Isolation: The reaction vessel is cooled to room temperature. The solvent and any excess phosgene are carefully removed under reduced pressure using a rotary evaporator. Causality: Performing this step at room temperature prevents thermal degradation of the NCA product.

  • Purification: The resulting residue is redissolved in a minimal amount of dry THF and the solvent is evaporated again. This step helps remove residual HCl. The final crystalline residue is dried in a desiccator over a drying agent like CaCl₂ under vacuum. The yield is typically quantitative.[7]

Applications in Pharmaceutical R&D

Ring-Opening Polymerization (ROP) for Polypeptide Synthesis

The primary application of L-Valine NCA is in the ring-opening polymerization (ROP) to form poly(L-valine) or to be incorporated into more complex polypeptides.[6] The high strain of the anhydride ring makes it susceptible to nucleophilic attack by an initiator (e.g., an amine or alcohol). This attack opens the ring, releasing CO₂, and regenerates a nucleophilic terminus on the growing polymer chain, which can then attack another NCA monomer. This chain-growth mechanism allows for the synthesis of high molecular weight polypeptides with controlled length and preserved stereochemistry.

cluster_rop Application in Ring-Opening Polymerization (ROP) Initiator Nucleophilic Initiator (e.g., R-NH2) Attack Nucleophilic Attack on C5 Carbonyl Initiator->Attack NCA L-Valine NCA NCA->Attack Open Ring Opening (Loss of CO2) Attack->Open Chain Growing Peptide Chain with new N-terminus Open->Chain Next_NCA Next NCA Monomer Chain->Next_NCA Propagation Polymer Polypeptide Next_NCA->Polymer

Caption: Conceptual workflow of L-Valine NCA in polypeptide synthesis.

Chiral Intermediate in Drug Synthesis

Beyond polymer chemistry, L-Valine NCA serves as a valuable chiral intermediate for introducing the valine side chain in the synthesis of complex small-molecule drugs. Its use has been noted in synthetic routes toward biologically active molecules like the proteasome inhibitor Bortezomib.[2] The oxazolidinedione scaffold itself is a recurring motif in medicinal chemistry, valued for its rigid structure and ability to participate in hydrogen bonding, making its derivatives potent candidates in drug design.[8][9]

Handling and Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is also harmful if swallowed (H302).[5]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Due to its high moisture sensitivity, it must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or desiccator).[3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: Store sealed in a dry environment at room temperature.[5]

Conclusion

This compound, or L-Valine NCA, is a cornerstone reagent for chemists in both polymer science and pharmaceutical development. Its value lies in its ability to act as a stereochemically defined "activated" form of L-valine, enabling the efficient construction of complex peptide structures and chiral molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics and advanced biomaterials.

References

A Comprehensive Spectroscopic Guide to 4-Isopropyloxazolidine-2,5-dione (Valine N-Carboxyanhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Isopropyloxazolidine-2,5-dione, an essential heterocyclic compound commonly known as Valine N-Carboxyanhydride (Val-NCA). As a derivative of the amino acid valine, this moisture-sensitive solid serves as a critical monomer for the ring-opening polymerization (ROP) to produce polypeptides and other advanced biomaterials.[1][2] A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and monitoring its polymerization kinetics. This document offers a detailed interpretation of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, supported by field-proven experimental protocols and authoritative references for researchers in drug development and materials science.

Introduction and Molecular Structure

This compound belongs to the family of amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides.[1] These compounds are widely used in the synthesis of polypeptides because the polymerization process is efficient and produces only carbon dioxide as a byproduct.[2][3] The valine-derived NCA, with its bulky isopropyl side chain, is a key building block for creating polymers with specific hydrophobic properties.

The structural integrity of the NCA ring is crucial for successful polymerization. Any premature hydrolysis, which reverts the NCA back to the parent amino acid, can terminate polymer chains and compromise the final material's properties.[1] Therefore, spectroscopic methods are not merely characterization tools but indispensable process analytical technologies (PAT) in this field.

Below is the fundamental structure of this compound.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Theoretical Framework: The IR spectrum of Val-NCA is dominated by the vibrational modes of its cyclic anhydride and imide functionalities. Anhydrides, particularly cyclic ones, are well-known for exhibiting two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrational coupling.[4][5] For a five-membered ring system like an oxazolidinedione, these bands typically appear at higher wavenumbers compared to their linear counterparts due to ring strain.[5]

Interpretation of the Spectrum: The most prominent features in the IR spectrum of Val-NCA are the two strong carbonyl absorption bands.

  • Asymmetric C=O Stretch: A very strong band is observed in the region of 1845-1860 cm⁻¹ . This high-frequency absorption is characteristic of the asymmetric stretching mode of the coupled anhydride carbonyls.

  • Symmetric C=O Stretch: A second, often stronger, band appears at a lower frequency, typically between 1780-1790 cm⁻¹ . This corresponds to the symmetric C=O stretching vibration. The ~60-70 cm⁻¹ separation between these two peaks is a classic diagnostic feature for cyclic anhydrides.[5]

  • N-H Stretch: A moderate absorption is expected around 3200-3300 cm⁻¹ corresponding to the N-H stretching of the secondary amine within the ring. Its position can be sensitive to hydrogen bonding in the solid state.

  • C-H Stretch: Absorptions in the 2870-2970 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the isopropyl group and at the α-carbon.

  • C-O Stretch: One or two stretching bands for the C-O bonds within the anhydride ring are typically found in the fingerprint region, between 1000-1300 cm⁻¹ .[5]

Data Summary:

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium
C-H Stretch (sp³)2870 - 2970Medium
Asymmetric C=O Stretch1845 - 1860Strong
Symmetric C=O Stretch1780 - 1790Very Strong
C-N / C-O Stretch1000 - 1300Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for confirming the structure of Val-NCA and assessing its purity. The use of a dry deuterated solvent is critical, as any trace moisture will lead to the appearance of signals from the parent amino acid, valine.[1][6]

Structure of Val-NCA with NMR Proton and Carbon Labels mol

Caption: Atom labeling for NMR assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's non-carbonyl backbone. The signals are generally well-resolved.

Interpretation of the Spectrum:

  • N-H Proton (Hₐ): The amine proton typically appears as a broad singlet between 6.5-7.5 ppm . Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

  • α-Proton (Hᵦ): The proton on the chiral α-carbon is a doublet, found around 4.2-4.4 ppm . It is coupled only to the β-proton of the isopropyl group. Its downfield shift is caused by the deshielding effects of the adjacent nitrogen and the carbonyl group.

  • β-Proton (Hᵧ): The methine proton of the isopropyl group appears as a multiplet (typically a septet of doublets or more complex) around 2.2-2.4 ppm . It is coupled to the α-proton and the six protons of the two methyl groups.

  • γ-Protons (H₈): The two methyl groups of the isopropyl side chain are diastereotopic due to the adjacent chiral center. This magnetic non-equivalence results in two separate signals, each appearing as a doublet. They are typically found between 0.9-1.2 ppm .

Data Summary: ¹H NMR (400 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (NH)~7.0broad s-1H
Hᵦ (α-CH)~4.3d~4.0 Hz1H
Hᵧ (β-CH)~2.3m-1H
H₈ (γ-CH₃)~1.1d~6.8 Hz3H
H₈' (γ'-CH₃)~1.0d~6.8 Hz3H
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by six distinct signals, including two in the far downfield region corresponding to the carbonyl carbons.

Interpretation of the Spectrum:

  • Carbonyl Carbons (C₁, C₂): The two carbonyl carbons of the anhydride group are the most deshielded, appearing at ~168 ppm and ~151 ppm .[7] The significant difference in their chemical shifts reflects their distinct electronic environments (C-O-C=O vs. N-C=O).

  • α-Carbon (C₃): The chiral α-carbon is observed around 58-60 ppm .

  • β-Carbon (C₄): The methine carbon of the isopropyl group appears further upfield, typically around 30-32 ppm .

  • γ-Carbons (C₅, C₅'): The two diastereotopic methyl carbons give rise to two distinct signals in the upfield region, generally between 17-19 ppm .

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)
C₁ (N-C =O)~168
C₂ (O-C =O)~151
C₃ (α-CH)~59
C₄ (β-CH)~31
C₅, C₅' (γ-CH₃)~18, ~17

Experimental Protocols & Workflow

The high reactivity and moisture sensitivity of Val-NCA necessitate meticulous handling and experimental design to acquire high-quality, artifact-free spectroscopic data.

General Sample Handling

Causality: this compound readily hydrolyzes upon contact with water, leading to ring-opening and formation of valine.[1] This contaminant would show characteristic signals (e.g., a broad carboxyl proton in ¹H NMR, a carboxyl C=O stretch ~1700-1725 cm⁻¹ in IR), invalidating the purity assessment.

  • Protocol: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

  • Validation: Use freshly dried solvents and glassware. Solvents should be passed through an activated alumina column or stored over molecular sieves.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty crystal.

  • Sample Application: In a glovebox, place a small amount (a few milligrams) of the solid Val-NCA powder directly onto the ATR crystal.

  • Measurement: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a dry solvent (e.g., anhydrous dichloromethane) immediately after measurement.

NMR Spectroscopy Protocol
  • Sample Preparation: In a glovebox, accurately weigh approximately 5-10 mg of Val-NCA into a clean, dry NMR tube.

  • Solvent Addition: Using a dry syringe, add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆ from a sealed ampoule).

  • Dissolution: Cap the NMR tube securely and gently agitate until the solid is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Perform standard instrument tuning, locking, and shimming procedures.

    • Acquire the ¹H spectrum. Key parameters: 16-32 scans, relaxation delay (d1) of 2-5 seconds.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program. Key parameters: 512-1024 scans, relaxation delay (d1) of 2 seconds.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Spectroscopic Analysis Workflow

cluster_prep Sample Preparation (Inert Atmosphere) cluster_ir IR Analysis cluster_nmr NMR Analysis start Val-NCA Synthesis Product handle Meticulous Handling (Glovebox) start->handle atr ATR-FTIR Acquisition handle->atr nmr_prep Prepare Sample (Dry CDCl₃) handle->nmr_prep ir_data IR Spectrum: - C=O bands (1850, 1785 cm⁻¹) - N-H band (~3250 cm⁻¹) atr->ir_data ir_check Confirm Anhydride Ring ir_data->ir_check nmr_check Confirm Structure & Purity >99% ir_check->nmr_check Pass fail_node Repurify or Resynthesize ir_check->fail_node Fail nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq nmr_data NMR Spectra: - Assign all peaks - Check integration nmr_acq->nmr_data nmr_data->nmr_check end_node Pure Val-NCA Confirmed nmr_check->end_node Pass nmr_check->fail_node Fail

Caption: Workflow for spectroscopic validation of this compound.

References

4-Isopropyloxazolidine-2,5-dione stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Isopropyloxazolidine-2,5-dione

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the optimal stability, storage, and handling of this compound, also known as L-Valine N-carboxyanhydride (Val-NCA). Adherence to these principles is critical for ensuring the compound's purity, reactivity, and the subsequent reproducibility of experimental outcomes, particularly in polypeptide synthesis and drug discovery.

Foundational Understanding: The Inherent Reactivity of Val-NCA

This compound belongs to the class of α-amino acid N-carboxyanhydrides (NCAs). The defining structural feature of an NCA is a five-membered heterocyclic ring containing two carbonyl groups. This ring system is highly strained and possesses two electrophilic carbonyl centers, rendering the molecule exceptionally reactive towards nucleophiles.[1] This inherent reactivity is advantageous for chemical synthesis, such as in ring-opening polymerizations (ROP) to form polypeptides, but it also makes the monomer susceptible to degradation if not handled and stored correctly.[1][2][3]

The stability of any NCA is influenced by the nature of its amino acid side chain.[1] In the case of Val-NCA, the isopropyl group is a non-reactive, sterically bulky aliphatic side chain, which does not introduce additional degradation pathways but whose steric hindrance can influence polymerization kinetics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms L-Valine N-carboxyanhydride, (S)-4-Isopropyloxazolidine-2,5-dione[4]
CAS Number 24601-74-9[4][5]
Molecular Formula C₆H₉NO₃[4][6]
Molecular Weight 143.14 g/mol [4][6]
Appearance Pale beige to colorless solid[5][7]
Melting Point 70-71 °C[5]
Solubility Chloroform, Dichloromethane, Methanol[5][7]

Core Principles of Stability: Key Degradation Pathways

The primary threats to the integrity of Val-NCA are moisture, elevated temperatures, and the presence of nucleophilic or acidic/basic impurities. Understanding these degradation pathways is fundamental to establishing effective storage and handling protocols.

Hydrolysis: The Primary Threat

Exposure to moisture is the most common cause of degradation. Water acts as a nucleophile, attacking one of the carbonyl groups and leading to the opening of the oxazolidinedione ring. This irreversible reaction yields the parent amino acid, L-Valine, and releases carbon dioxide.

Spontaneous and Initiated Polymerization

NCAs are designed to polymerize.[1] However, uncontrolled polymerization during storage is a form of degradation. This can be initiated by trace amounts of nucleophiles, including water, amines, or even the amino acid degradation product (L-Valine) itself. Low temperatures are crucial to minimize the kinetic rate of spontaneous polymerization.[8]

Acid-Catalyzed Decomposition

Residual acidic impurities, most notably hydrogen chloride (HCl) from synthesis using phosgene or triphosgene, can catalyze the decomposition of the NCA ring.[2][9] Modern synthetic methods often employ acid scavengers to mitigate this issue, resulting in a more stable product.[9][10]

ValNCA This compound (Val-NCA) Hydrolysis Hydrolysis ValNCA->Hydrolysis Polymerization Uncontrolled Polymerization ValNCA->Polymerization Decomposition Ring Decomposition ValNCA->Decomposition Moisture H₂O (Moisture) Moisture->Hydrolysis Nucleophile Initiator (R-NH₂) (Nucleophilic Impurity) Nucleophile->Polymerization Acid H⁺ (Acidic Impurity) Acid->Decomposition Temperature Elevated Temperature Temperature->Hydrolysis Accelerates Temperature->Polymerization Accelerates Temperature->Decomposition Accelerates Valine L-Valine + CO₂ Hydrolysis->Valine Polyvaline Poly-L-Valine Polymerization->Polyvaline Degraded Decomposition Products Decomposition->Degraded

Caption: Primary degradation pathways for Val-NCA.

Recommended Storage and Handling Protocols

The goal of proper storage is to mitigate the factors that initiate degradation. The following conditions are derived from supplier safety data sheets and best practices for handling highly reactive NCAs.[1][4]

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale & Causality
Temperature -20°C for long-term storage. [4]2-8°C for short-term/working stock.Significantly reduces the kinetic rates of all degradation pathways, including hydrolysis and spontaneous polymerization.[8]
Atmosphere Dry, Inert Atmosphere (Argon or Nitrogen). Prevents exposure to atmospheric moisture, which is the primary driver of hydrolysis. An inert atmosphere displaces both moisture and oxygen.
Container Tightly sealed, opaque container. [11]A tight seal is the first line of defense against moisture ingress.[11] Opaque containers protect against potential photochemical degradation, although this is a lesser concern for Val-NCA compared to aromatic NCAs.
Environment Store in a desiccator, preferably inside the freezer. Provides a secondary barrier against moisture, especially crucial for frequently accessed containers.
Handling Best Practices: A Self-Validating Workflow

To maintain compound integrity, every interaction must be controlled. The following workflow minimizes risk.

cluster_prep Preparation cluster_action Action cluster_storage Return to Storage Start Retrieve NCA from -20°C Storage Equilibrate Equilibrate Container to Room Temperature in Desiccator Start->Equilibrate > 30 mins Glovebox Transfer to Inert Atmosphere (Glovebox) Equilibrate->Glovebox Crucial Step: Prevents Condensation Weigh Weigh Desired Amount Quickly Glovebox->Weigh Seal_Sample Seal Aliquot for Immediate Use Weigh->Seal_Sample Seal_Stock Tightly Reseal Stock Container Weigh->Seal_Stock Desiccator Place Stock in Sealed Secondary Container/Desiccator Seal_Stock->Desiccator Store Return to -20°C Storage Desiccator->Store

Caption: Recommended workflow for handling moisture-sensitive Val-NCA.

Experimental Protocols: Purity and Stability Assessment

Regularly assessing the purity of Val-NCA, especially for a new batch or after prolonged storage, is essential for reliable results.

Protocol: Purity Assessment by FT-IR Spectroscopy

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method to confirm the presence of the NCA's characteristic anhydride functional group and to detect the appearance of degradation products. The anhydride C=O stretches appear at a high wavenumber, distinct from the amide or carboxylic acid groups that form upon degradation.

Methodology:

  • Sample Preparation: Under an inert atmosphere, prepare a KBr pellet containing a small amount of the Val-NCA solid, or acquire the spectrum of a thin film after dissolving a small sample in a volatile, anhydrous solvent (e.g., dichloromethane) and evaporating it on a salt plate.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Spectral Analysis:

    • Confirm Purity: Look for two strong, characteristic carbonyl (C=O) stretching bands for the cyclic anhydride at approximately 1860 cm⁻¹ and 1790 cm⁻¹ .

    • Identify Degradation:

      • Hydrolysis: Appearance of a broad O-H stretch (~3300-2500 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹) indicates the formation of L-Valine.

      • Polymerization: Appearance of Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands indicates the formation of poly-L-Valine.

Protocol: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC provides a quantitative measure of purity by separating the intact Val-NCA from its impurities and degradation products. A reversed-phase method can effectively separate the relatively nonpolar NCA from the more polar L-Valine degradation product.

Methodology:

  • Instrumentation: HPLC system with a UV detector (detection at ~210-220 nm) and a C18 analytical column.[12]

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. Note: As Val-NCA is moisture-sensitive, sample preparation and analysis should be performed swiftly.

  • Sample Preparation:

    • Accurately prepare a stock solution of Val-NCA in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Perform this step immediately before injection to minimize hydrolysis in the solvent.

  • Analysis:

    • Inject the sample onto the column.

    • Run the gradient method to separate the components.

    • Calculate the purity by dividing the peak area of Val-NCA by the total area of all peaks (Area % method).

Conclusion and Key Takeaways

The utility of this compound as a monomer is directly tied to its purity. Its inherent reactivity requires a disciplined approach to storage and handling. The core principles are absolute exclusion of moisture and maintenance of low temperatures to prevent hydrolysis and unwanted polymerization. By implementing the protocols outlined in this guide—from rigorous storage conditions to routine purity assessments—researchers can ensure the integrity of their material, leading to more reliable, reproducible, and successful outcomes in their scientific endeavors.

References

The Alchemist's Guide to 4-Isopropyloxazolidine-2,5-dione: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of a Powerful Building Block

4-Isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (NCA), is a potent chiral intermediate pivotal in the synthesis of advanced polypeptides and complex, biologically active molecules.[1][2] Its utility in drug development and materials science is significant, offering a reliable pathway to creating polymers with controlled stereochemistry and functionality. However, the very reactivity that makes this compound a valuable tool for the discerning scientist also necessitates a profound respect for its inherent instability. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not just procedural instructions, but the critical scientific rationale behind the safe handling, storage, and application of this versatile molecule. Understanding the causality of its reactivity is paramount to ensuring both experimental success and, more importantly, laboratory safety.

Chapter 1: Deconstructing the Hazard Profile

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for comprehending these risks.[3]

GHS Classification and Associated Hazards

This compound is classified with the following hazards, indicating a compound that demands careful handling to avoid adverse health effects.[4][5]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarning
The Underlying Chemistry of Reactivity

The primary driver of the handling precautions for this compound is its nature as an N-carboxyanhydride (NCA). NCAs are highly susceptible to nucleophilic attack, particularly from water. This moisture sensitivity is the central challenge in the storage and handling of this compound.

In the presence of moisture, this compound will readily hydrolyze, breaking the anhydride ring to yield the parent amino acid, L-valine, and carbon dioxide.[7][8] This reaction not only consumes the desired starting material but can also introduce impurities into the reaction mixture, complicating purification and potentially affecting the outcome of sensitive polymerization reactions.

Water can also act as an initiator for the ring-opening polymerization of the NCA. While polymerization is often the intended outcome when using NCAs, uncontrolled initiation by ambient moisture leads to the formation of oligomers and polymers with undefined chain lengths and high polydispersity, rendering the material unsuitable for applications requiring well-defined macromolecular architectures.

Chapter 2: The Pillars of Safe Handling and Storage

The key to successfully working with this compound lies in the rigorous exclusion of atmospheric moisture and the implementation of engineering and personal protective controls.

The Sanctity of an Inert Environment

Given its acute moisture sensitivity, all handling of this compound should ideally be conducted within an inert atmosphere, such as a glovebox. If a glovebox is not available, techniques employing a Schlenk line with a dry, inert gas (e.g., argon or nitrogen) are essential.

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against airborne dust and accidental splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[5]

  • Respiratory Protection: When handling the solid outside of a contained system (e.g., glovebox or fume hood), a NIOSH-approved respirator for dusts should be used to prevent inhalation of airborne particles.[5]

  • Protective Clothing: A laboratory coat should be worn to protect street clothing and skin from contamination.

Storage Protocols: Preserving Purity and Potency

Proper storage is critical to maintaining the integrity of this compound.

  • Container: The compound should be stored in a tightly sealed container.[9]

  • Atmosphere: The container should be flushed with a dry, inert gas before sealing.

  • Temperature: Store in a cool, dry place. Many suppliers recommend storage at room temperature, though for long-term storage, refrigeration (-20°C) in a desiccated environment is advisable to further minimize degradation.[10][11]

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition.[1]

Chapter 3: Methodologies for Application and Purification

The successful use of this compound in synthesis, particularly in polypeptide formation, is contingent on the purity of the monomer and the stringent control of reaction conditions.

A General Protocol for Polypeptide Synthesis

The following is a generalized protocol for the ring-opening polymerization of this compound. The specific initiator, solvent, and reaction conditions will vary depending on the desired polymer characteristics.

Objective: To synthesize poly(L-valine) via ring-opening polymerization of L-Valine NCA.

Materials:

  • L-Valine N-carboxyanhydride (this compound)

  • Anhydrous, amine-free solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))[12]

  • Initiator (e.g., a primary amine such as n-hexylamine)

  • Dry, inert gas (argon or nitrogen)

  • Schlenk line or glovebox

  • Anhydrous glassware

Workflow:

polypeptide_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry glassware under vacuum prep_nca Weigh NCA in inert atmosphere prep_glass->prep_nca prep_solvent Add anhydrous solvent via cannula prep_nca->prep_solvent initiation Initiate polymerization at 0°C prep_solvent->initiation Transfer NCA solution prep_initiator Prepare initiator solution prep_initiator->initiation Add initiator propagation Allow to warm to RT and stir initiation->propagation monitoring Monitor reaction (e.g., by IR) propagation->monitoring precipitation Precipitate polymer in non-solvent monitoring->precipitation When complete filtration Collect polymer by filtration precipitation->filtration drying Dry polymer under vacuum filtration->drying

Caption: Workflow for Polypeptide Synthesis.

Step-by-Step Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry, inert gas. The required amount of this compound is weighed out in a glovebox or under a positive pressure of inert gas.

  • Dissolution: The NCA is dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere. The solution is cooled in an ice bath.

  • Initiation: The initiator solution is added dropwise to the stirred NCA solution.

  • Polymerization: The reaction is allowed to proceed, typically with warming to room temperature, for a predetermined time or until monitoring (e.g., by the disappearance of the anhydride peak in the IR spectrum) indicates completion.

  • Work-up: The resulting polymer is isolated by precipitation into a non-solvent (e.g., methanol or diethyl ether), collected by filtration, and dried under vacuum.

Purification of this compound

For applications demanding high-purity monomer, such as controlled polymerizations, purification of the commercially available NCA may be necessary.[13]

Recrystallization is a common method for purifying NCAs.[14]

Workflow:

recrystallization_workflow dissolve Dissolve crude NCA in a minimal amount of a suitable hot solvent (e.g., THF) cool Slowly cool the solution to induce crystallization dissolve->cool filter Collect crystals by filtration under inert atmosphere cool->filter wash Wash crystals with a cold non-solvent (e.g., hexane) filter->wash dry Dry the purified crystals under high vacuum wash->dry

Caption: Recrystallization Workflow for NCA Purification.

For NCAs that are difficult to crystallize, flash chromatography on silica gel can be an effective purification method, though it must be performed using anhydrous solvents and under an inert atmosphere to prevent decomposition on the column.[15]

Chapter 4: Emergency Preparedness and Waste Disposal

A proactive approach to safety includes being prepared for accidental spills and knowing the correct procedures for waste disposal.

Responding to Spills

In the event of a spill of this compound, the following steps should be taken:

Workflow for a Minor Spill:

minor_spill_response alert Alert personnel in the immediate area ppe Don appropriate PPE alert->ppe contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep the absorbed material into a sealable container contain->collect decontaminate Decontaminate the spill area with a damp cloth (use minimal water) collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

References

The Valine-Derived Oxazolidinone: A Technical Guide to a Cornerstone Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: On Nomenclature and Identity

In the landscape of asymmetric synthesis, precision in language is as critical as precision in the laboratory. The topic specified, "4-Isopropyloxazolidine-2,5-dione," formally describes the N-carboxyanhydride (NCA) of the amino acid L-valine[1][2][3]. While this molecule is a valuable chiral intermediate, particularly in peptide synthesis, its role as a chiral auxiliary in the context of stereoselective enolate alkylations and aldol reactions is minimal. The query's intent, aimed at drug development professionals and focused on a chiral auxiliary, strongly indicates a reference to the celebrated family of Evans auxiliaries[4]. Therefore, this guide will focus on the powerhouse of asymmetric synthesis derived from L-valine: (4R)-4-isopropyl-1,3-oxazolidin-2-one . This document is structured to serve as a senior-level guide to its synthesis, mechanism, and application, providing the causal insights necessary for its effective implementation in complex synthetic campaigns.

Introduction: The Power of Steric Direction

Chiral auxiliaries are a foundational strategy in asymmetric synthesis, enabling chemists to convert prochiral substrates into single enantiomers with high fidelity[5][6]. These molecules function by temporarily installing a chiral, sterically-demanding scaffold onto a substrate. This scaffold effectively blocks one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This process creates the desired stereocenter in a predictable manner. After the key bond formation, the auxiliary is cleaved and can often be recovered for reuse[6][7].

The (4R)-4-isopropyl-1,3-oxazolidin-2-one, derived from the inexpensive and readily available "chiral pool" amino acid L-valine, is one of the most reliable and widely used auxiliaries developed by David A. Evans[4][8][9]. Its defining feature is the bulky isopropyl group at the C4 position, which provides the steric hindrance necessary to direct stereoselective transformations with exceptional precision[6][10]. This guide details its preparation, its application in cornerstone C-C bond-forming reactions, and its eventual removal to yield enantiomerically enriched products.

Synthesis and Acylation: Forging the Director

The journey begins with the preparation of the oxazolidinone ring itself, followed by its attachment to a carbonyl-containing substrate (acylation) to form the active chiral imide.

Preparation of (4R)-4-isopropyl-1,3-oxazolidin-2-one

The synthesis is a robust, multi-step process starting from L-valine. A common, high-yielding procedure involves the reduction of the amino acid to the corresponding amino alcohol, which is then cyclized.

Experimental Protocol: Synthesis of the Auxiliary

  • Reduction of L-Valine: L-valine is first converted to its ethyl ester hydrochloride. This ester is then reduced, typically using a strong hydride reagent like lithium borohydride (LiBH₄), to yield (S)-2-amino-3-methyl-1-butanol (L-valinol).

  • Cyclization: The resulting amino alcohol is cyclized. While early methods used hazardous reagents like phosgene, modern protocols often employ safer alternatives such as diethyl carbonate or by treating the N-Boc protected amino alcohol with sodium hydride (NaH)[11]. This step forms the stable five-membered oxazolidinone ring. The overall yield for this three-step process can be as high as 98%[11].

N-Acylation: Attaching the Substrate

To be used as a director, the oxazolidinone must be N-acylated. This converts the relatively unreactive auxiliary into an N-acyl imide, whose α-protons are sufficiently acidic for deprotonation to form an enolate[4][12].

Experimental Protocol: N-Acylation

  • Deprotonation: The (4R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base, typically n-butyllithium (n-BuLi) (1.05 eq), is added dropwise to deprotonate the nitrogen.

  • Acyl Transfer: The desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added to the solution. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup & Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). After extraction and drying, the resulting N-acyl oxazolidinone is purified by column chromatography. Milder methods using acid fluorides or anhydrides with catalytic 4-(dimethylamino)pyridine (DMAP) have also been developed to avoid the need for strong bases[13][14][15][16].

Core Application I: Asymmetric Enolate Alkylation

The asymmetric alkylation of N-acyl imides is a robust method for creating α-chiral carboxylic acid derivatives[5][10]. The stereochemical outcome is dictated by a chelated enolate intermediate.

Mechanism of Stereocontrol

Upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), a rigid (Z)-enolate is formed[4][14]. The metal cation (Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the entire system into a planar, five-membered ring structure. The bulky isopropyl group at C4 effectively shields the top (si) face of the enolate. Consequently, the incoming electrophile (E⁺) can only approach from the less hindered bottom (re) face, ensuring a highly predictable stereochemical outcome[14][15].

Diagram: Mechanism of Asymmetric Alkylation

G cluster_0 1. Enolate Formation cluster_1 2. Electrophilic Attack cluster_2 3. Auxiliary Cleavage a N-Acyl Oxazolidinone b (Z)-Enolate Chelate a->b  NaHMDS, THF -78 °C c Facial Shielding by Isopropyl Group b->c Electrophile (E⁺) approaches from less hindered face d Alkylated Product c->d e Chiral Carboxylic Acid + Recovered Auxiliary d->e  LiOH / H₂O₂

Caption: Workflow for Evans asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation
  • Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS (1.05 eq) is added dropwise. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the sodium enolate[10].

  • Alkylation: The electrophile (e.g., benzyl bromide or allyl iodide, 1.2 eq) is added slowly to the enolate solution at -78 °C[10][15]. The reaction is stirred for several hours until TLC or LCMS analysis indicates consumption of the starting material.

  • Workup & Purification: The reaction is quenched with saturated aqueous NH₄Cl. Following standard aqueous workup and extraction, the crude product is purified by silica gel chromatography to separate the diastereomeric products.

Performance Data

This method reliably produces high diastereomeric ratios, often exceeding 99:1, making it a preferred choice in pharmaceutical process development.

Electrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
Benzyl BromideNaHMDS92>99:1
Allyl IodideNaHMDS9498:2[15]
Methyl IodideLDA89>95:5
n-Butyl IodideNaHMDS90>99:1
Table 1: Representative data for the asymmetric alkylation of N-propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one.

Core Application II: Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a landmark achievement in organic synthesis, allowing for the stereocontrolled construction of β-hydroxy carbonyl compounds, which are key structural motifs in polyketide natural products[8]. The reaction proceeds via a boron-mediated (Z)-enolate, and its stereochemical outcome is rationalized by the Zimmerman-Traxler model[17][18][19].

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The reaction is initiated by a "soft enolization" using a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., i-Pr₂NEt). This combination selectively generates the (Z)-boron enolate[8][20]. This enolate then reacts with an aldehyde through a highly organized, six-membered chair-like transition state[17][19][21].

To minimize steric clashes, both the R group of the aldehyde and the isopropyl group of the auxiliary must occupy pseudo-equatorial positions in the chair transition state. This arrangement forces a specific facial approach of the aldehyde to the enolate, leading predictably to the syn-aldol product[8][17][19]. The exceptional rigidity of this boron-chelated transition state is the key to the reaction's high diastereoselectivity[22][23].

Diagram: Zimmerman-Traxler Transition State

Caption: Key features of the Evans-syn aldol transition state.

Experimental Protocol: Boron-Mediated Aldol Reaction
  • Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to 0 °C under an inert atmosphere. Diisopropylethylamine (DIPEA, 1.2 eq) is added, followed by the slow, dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 eq)[19]. The solution is stirred at 0 °C for 30 minutes to form the boron enolate.

  • Aldol Addition: The reaction mixture is cooled to -78 °C. The aldehyde (1.2 eq), dissolved in CH₂Cl₂, is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional hour[19].

  • Workup & Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is then treated with a 2:1 solution of methanol and 30% hydrogen peroxide to oxidize and break up the boron complexes. After extraction and drying, the product is purified by column chromatography.

Performance Data

The Evans aldol protocol is renowned for its exceptional and reliable diastereoselectivity for the syn adduct.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde80>99:1[10]
Benzaldehyde95>99:1[10]
Propionaldehyde85>98:2
Acetaldehyde77>99:1[21]
Table 2: Performance of the valine-derived auxiliary in asymmetric aldol additions.

Auxiliary Cleavage: Releasing the Chiral Product

A critical final step in any auxiliary-based methodology is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product[7]. The N-acyl bond is robust but can be cleaved under specific conditions to yield various functional groups.

G start N-Acyl Product (with auxiliary) acid acid start->acid  LiOH, H₂O₂ THF/H₂O   alcohol alcohol start->alcohol  LiBH₄ or LiAlH₄ Et₂O or THF   ester ester start->ester  NaOMe / MeOH   amide amide start->amide  Me(MeO)NH·HCl AlMe₃  

References

An In-Depth Technical Guide to the Mechanism of Action of (S)-4-Isopropyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, essential for applications ranging from pharmaceuticals to materials science, chemists employ various strategies to control stereochemistry. One of the most robust and reliable methods is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently removed to yield the desired enantiomerically enriched product. This approach, a cornerstone of modern organic synthesis, allows for the transfer of chirality from the auxiliary to the substrate with a high degree of predictability and efficiency.

Among the pantheon of chiral auxiliaries, the oxazolidinones, developed by David A. Evans, stand out for their exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide focuses specifically on (S)-4-isopropyloxazolidin-2-one , a derivative of the amino acid L-valine. We will delve into the mechanistic underpinnings of its action, providing a detailed rationale for its efficacy in asymmetric alkylation and aldol reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

Synthesis of the Chiral Auxiliary: (S)-4-Isopropyloxazolidin-2-one

The accessibility of a chiral auxiliary from inexpensive, enantiopure starting materials is crucial for its practical application. (S)-4-Isopropyloxazolidin-2-one is readily synthesized from the naturally occurring amino acid L-valine.[1] The synthesis typically involves two key steps:

  • Reduction of L-valine to (S)-valinol: The carboxylic acid functionality of L-valine is reduced to an alcohol, commonly using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[1]

  • Cyclization to form the oxazolidinone ring: The resulting amino alcohol, (S)-valinol, is then cyclized. This can be achieved through various methods, including reaction with phosgene or a phosgene equivalent like diethyl carbonate or by treatment with carbon dioxide under basic conditions.[2]

The straightforward and scalable nature of this synthesis makes (S)-4-isopropyloxazolidin-2-one a readily available and cost-effective chiral auxiliary.

Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidin-2-one from L-Valine

Step 1: Reduction of L-Valine to (S)-Valinol [1]

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), slowly add L-valine (1.0 eq.) in small portions.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-valinol, which can be purified by distillation.

Step 2: Cyclization to (S)-4-Isopropyloxazolidin-2-one [2]

  • Dissolve (S)-valinol (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add a base, for example, cesium carbonate (Cs₂CO₃, catalytic amount).

  • Introduce carbon dioxide (CO₂) gas into the reaction mixture, often using a balloon or by bubbling it through the solution.

  • Heat the reaction mixture (e.g., to 150 °C) for 24 hours in a sealed vessel.

  • After cooling, the product can be isolated by distillation to remove the solvent, followed by purification by column chromatography on silica gel.

G cluster_synthesis Synthesis of (S)-4-Isopropyloxazolidin-2-one L-Valine L-Valine Reduction Reduction L-Valine->Reduction 1. LiAlH₄, THF 2. H₂O, NaOH (S)-Valinol (S)-Valinol Reduction->(S)-Valinol Cyclization Cyclization (S)-Valinol->Cyclization CO₂, Base Auxiliary (S)-4-Isopropyloxazolidin-2-one Cyclization->Auxiliary

Caption: Synthesis of the chiral auxiliary from L-valine.

Mechanism of Stereocontrol in Asymmetric Reactions

The efficacy of (S)-4-isopropyloxazolidin-2-one as a chiral auxiliary hinges on its ability to enforce a specific three-dimensional arrangement in the transition state of the reaction, thereby directing the approach of an incoming electrophile to one face of a prochiral enolate. This is achieved through a series of well-defined steps.

N-Acylation: Attachment of the Substrate

The first step involves the attachment of the substrate, typically a carboxylic acid derivative, to the nitrogen atom of the oxazolidinone ring. This is accomplished by deprotonating the N-H bond with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to form a lithium amide. This is followed by the addition of an acyl chloride or anhydride to furnish the N-acyl oxazolidinone.[3]

Diastereoselective Enolate Formation

The N-acyl oxazolidinone is then deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA) for alkylations, or a Lewis acid and a milder base like diisopropylethylamine (DIPEA) for aldol reactions, to generate a metal enolate.[3][4] The geometry of the resulting enolate is crucial for stereocontrol. Due to steric interactions between the acyl group and the bulky isopropyl group of the auxiliary, the formation of the (Z)-enolate is strongly favored.[4]

Chelation and Facial Shielding

In the presence of a metal cation (e.g., Li⁺ or B²⁺), the (Z)-enolate adopts a rigid, chelated conformation. The metal center coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the bulky isopropyl group at the C4 position to orient itself in a way that effectively blocks one face of the planar enolate.[3]

Stereoselective Electrophilic Attack

With one face of the enolate sterically hindered by the isopropyl group, the incoming electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less hindered face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.

In the case of aldol reactions, the stereochemical outcome is often rationalized using the Zimmerman-Traxler model . This model proposes a six-membered, chair-like transition state where both the enolate oxygen and the aldehyde's carbonyl oxygen coordinate to the metal center (typically boron).[5][6][7] The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric strain, leading to the predictable formation of the syn-aldol product.[3][6] The steric hindrance provided by the isopropyl group of the auxiliary dictates the absolute stereochemistry of the newly formed stereocenters.[5]

G cluster_mechanism Mechanism of Stereocontrol N-Acyl N-Acyl-(S)-4-isopropyloxazolidin-2-one Deprotonation Deprotonation N-Acyl->Deprotonation Base (e.g., LDA) Z-Enolate (Z)-Enolate Formation Deprotonation->Z-Enolate Chelation Chelated Intermediate (Facial Shielding) Z-Enolate->Chelation Metal Cation (Li⁺, B²⁺) Electrophilic_Attack Electrophilic_Attack Chelation->Electrophilic_Attack Electrophile (E⁺) (Attack from unhindered face) Product Diastereomerically Enriched Product Electrophilic_Attack->Product

Caption: General mechanism of stereocontrol.

Asymmetric Aldol Reaction: A Deeper Look at the Transition State

The Evans asymmetric aldol reaction is renowned for its high diastereoselectivity and enantioselectivity. The Zimmerman-Traxler model provides a clear picture of the transition state that leads to the observed syn product.

Caption: Cleavage of the chiral auxiliary.

Conclusion: A Powerful and Versatile Tool in Asymmetric Synthesis

(S)-4-Isopropyloxazolidin-2-one, derived from the readily available amino acid L-valine, stands as a testament to the power of chiral auxiliaries in modern organic synthesis. Its mechanism of action is a well-understood interplay of steric and electronic effects, leading to the formation of a rigid, chelated (Z)-enolate that effectively shields one of its prochiral faces. This predictable facial bias, rationalized by models such as the Zimmerman-Traxler transition state for aldol reactions, allows for the highly diastereoselective and enantioselective construction of new stereocenters.

The versatility of this auxiliary is further enhanced by the array of mild and selective cleavage methods available, which provide access to a wide range of enantiomerically enriched products, including carboxylic acids, alcohols, aldehydes, esters, and amides. The ability to recover and recycle the auxiliary adds to its practical appeal, making it a valuable tool for both academic research and industrial applications in drug development and the synthesis of complex natural products. A thorough understanding of its mechanism of action empowers chemists to confidently apply this auxiliary to solve challenging synthetic problems.

References

The Chemistry of Polypeptides: A Technical Guide to Leuchs' Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. From their serendipitous discovery over a century ago to their central role in the synthesis of advanced polypeptide materials, this document offers researchers, scientists, and drug development professionals a comprehensive technical overview. We will delve into the historical context, detailed synthesis methodologies, the intricacies of polymerization, and cutting-edge applications, grounding all technical claims in authoritative references.

A Historical Overture: The Dawn of Polypeptide Synthesis

The journey into the world of synthetic polypeptides began in 1906 with the pioneering work of German chemist Hermann Leuchs.[1][2] While attempting to purify N-ethoxycarbonyl and N-methoxycarbonyl amino acid chlorides through distillation, Leuchs observed their unexpected cyclization into highly reactive heterocyclic compounds.[1][3] These molecules, which he termed "anhydrides of N-carbonic acids of α-amino acids," would later become known as Leuchs' anhydrides or, more systematically, α-amino acid N-carboxyanhydrides (NCAs).[4][5] This discovery was monumental, as it provided the first viable route to synthesizing high molecular weight polypeptides in the laboratory, laying the groundwork for a field that would eventually revolutionize materials science and medicine.[2][5]

Initially, the focus was on understanding the fundamental properties and reactivity of these new compounds. It was soon established that NCAs readily undergo ring-opening polymerization (ROP) upon exposure to initiators, yielding polypeptides with the concomitant release of carbon dioxide.[6] This process offered a stark contrast to the laborious stepwise peptide synthesis methods of the time. The early years of NCA chemistry were characterized by efforts to control this polymerization, a challenge that continues to drive innovation to this day.

The Synthesis of Leuchs' Anhydrides: Foundational Methodologies

The preparation of high-purity NCAs is paramount for the successful synthesis of well-defined polypeptides. Over the years, two primary methods have emerged as the cornerstones of NCA synthesis: the Leuchs method and the Fuchs-Farthing method.

The Leuchs Method

The original method developed by Leuchs involves the intramolecular cyclization of N-alkoxycarbonyl amino acid halides.[7][8] While historically significant, this method is often hampered by the need for high temperatures, which can lead to the decomposition of the desired NCA.[6]

Experimental Protocol: Synthesis of γ-Benzyl-L-glutamate NCA (BLG-NCA) via a Modified Leuchs Method

  • Preparation of N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester: L-glutamic acid is first protected at the amine and the γ-carboxylic acid to yield N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester.

  • Formation of the Acid Chloride: The protected amino acid is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). Thionyl chloride (SOCl₂) is added dropwise at 0°C to convert the carboxylic acid to an acid chloride. The reaction is typically stirred for several hours at room temperature.

  • Cyclization: The solvent and excess SOCl₂ are removed under reduced pressure. The resulting crude acid chloride is then heated in a vacuum at 50-70°C to induce cyclization to the NCA, with the elimination of benzyl chloride.[6]

  • Purification: The crude NCA is purified by recrystallization from a suitable solvent system, such as THF/hexane, and dried under vacuum.[9]

Causality Behind Experimental Choices: The use of a benzyloxycarbonyl protecting group is advantageous as it can be cleaved under relatively mild conditions. The two-step process of forming the acid chloride before cyclization allows for more controlled reaction conditions compared to a one-pot approach. Purification by recrystallization is crucial to remove any unreacted starting material or byproducts that could interfere with subsequent polymerization.

The Fuchs-Farthing Method

Considered the most practical and widely used method for NCA synthesis, the Fuchs-Farthing method involves the direct reaction of a free amino acid with phosgene or a phosgene equivalent like triphosgene.[7][10] This approach is generally higher yielding and avoids the high temperatures associated with the Leuchs method.[8]

Experimental Protocol: Synthesis of γ-Benzyl-L-glutamate NCA (BLG-NCA) via the Fuchs-Farthing Method

  • Reaction Setup: γ-Benzyl-L-glutamate is suspended in an anhydrous solvent such as THF in a flask equipped with a reflux condenser and a gas inlet.

  • Phosgenation: A solution of triphosgene in THF is added dropwise to the stirred suspension at room temperature. The reaction mixture is then heated to 50°C and stirred for several hours until the suspension becomes a clear solution.[9]

  • Workup: The solvent and excess phosgene are removed under reduced pressure. The crude product is redissolved in a suitable solvent like ethyl acetate.

  • Purification: The solution is washed with ice-cold water and aqueous sodium bicarbonate to remove residual HCl and unreacted amino acid.[4] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid NCA is further purified by recrystallization from a solvent mixture like THF/hexane.[9] For NCAs that are difficult to crystallize, flash chromatography on silica gel can be an effective purification method.[11][12]

Causality Behind Experimental Choices: The use of triphosgene, a solid, is a safer and more convenient alternative to gaseous phosgene. The reaction is performed under anhydrous conditions to prevent the hydrolysis of phosgene and the NCA product. The aqueous workup at 0°C is a critical step to remove impurities without causing significant hydrolysis of the water-sensitive NCA.[4]

Diagram of NCA Synthesis Workflow

NCA_Synthesis cluster_Leuchs Leuchs Method cluster_FuchsFarthing Fuchs-Farthing Method A1 N-Protected Amino Acid A2 Acid Halide Formation (e.g., SOCl₂) A1->A2 A3 Thermal Cyclization (Vacuum, 50-70°C) A2->A3 A4 Purified NCA A3->A4 B1 Free Amino Acid B2 Phosgenation (e.g., Triphosgene) B1->B2 B3 Aqueous Workup (0°C) B2->B3 B4 Purified NCA B3->B4

Caption: Overview of the Leuchs and Fuchs-Farthing methods for NCA synthesis.

The Polymerization of Leuchs' Anhydrides: From Chaos to Control

The ring-opening polymerization (ROP) of NCAs is the most common method for producing synthetic polypeptides.[3] The mechanism of this polymerization can be complex, with several competing pathways that can affect the molecular weight, dispersity, and end-group fidelity of the resulting polymer.

The Dueling Mechanisms: Normal Amine vs. Activated Monomer

Two primary mechanisms govern the ROP of NCAs initiated by amines: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[8]

  • Normal Amine Mechanism (NAM): In this pathway, the initiator (typically a primary amine) acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This leads to ring opening and the formation of a carbamic acid intermediate, which then decarboxylates to regenerate a primary amine at the chain end. This new amine can then attack another NCA monomer, propagating the polymer chain in a controlled, chain-growth manner.

  • Activated Monomer Mechanism (AMM): This mechanism is favored by strong, non-nucleophilic bases. The base deprotonates the N3-proton of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA molecule, initiating polymerization. The AMM often leads to faster polymerization rates but can result in broader molecular weight distributions and loss of end-group control.

Diagram of NCA Polymerization Mechanisms

ROP_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) N1 Primary Amine Initiator N3 Nucleophilic Attack at C5 N1->N3 N2 NCA Monomer N2->N3 N4 Ring Opening & Decarboxylation N3->N4 N5 Propagating Chain with Amine Terminus N4->N5 N5->N2 Chain Growth A1 Strong Base A3 Deprotonation at N3 A1->A3 A2 NCA Monomer A2->A3 A5 Attack on another NCA A2->A5 A4 NCA Anion (Activated Monomer) A3->A4 A4->A5 A6 Polymer Chain A5->A6

Caption: The competing Normal Amine and Activated Monomer polymerization pathways.

The Quest for Control: A Comparison of Initiator Systems

The desire to produce polypeptides with well-defined molecular weights and narrow dispersities has led to the development of a wide array of initiator systems. The choice of initiator is critical as it dictates the polymerization mechanism and, consequently, the properties of the final polymer.

Initiator SystemPredominant MechanismAdvantagesDisadvantagesKey References
Primary Amines Normal Amine Mechanism (NAM)Simple, versatile, allows for end-functionalization.Can have competing AMM, leading to broader dispersity; slow polymerization rates.[8][13]
Organometallic Complexes (e.g., Ni, Co) Coordinated Anionic ROPLiving polymerization, excellent control over MW and dispersity, can polymerize sterically hindered NCAs.Potential for metal contamination, requires stringent anhydrous conditions.[6]
Organocatalysts (e.g., N-Heterocyclic Carbenes, Guanidines) Various (NAM, AMM, zwitterionic)Metal-free, can accelerate polymerization, tunable activity.Can be sensitive to impurities, mechanism can be complex.[14]
Organosilicon Compounds (e.g., HMDS) Silyl-amine MechanismControlled polymerization, tolerant to some impurities, produces well-defined polymers.Can require co-catalysts for faster rates.[15][16]
Strong Bases (e.g., LiHMDS) Anionic ROP (related to AMM)Extremely fast polymerization, can produce high MW polymers.Prone to side reactions, requires careful control of conditions.[17]

Field-Proven Applications in Drug Development and Regenerative Medicine

The ability to create well-defined polypeptides with tailored properties has made them invaluable materials in the biomedical field. Their biocompatibility, biodegradability, and chemical versatility have led to their use in a variety of applications, from sophisticated drug delivery systems to advanced tissue engineering scaffolds.

Polypeptide-Based Drug Delivery Systems

Polypeptides can be designed to self-assemble into various nanostructures, such as micelles, vesicles, and nanoparticles, making them excellent candidates for drug delivery.[5][18] These systems can encapsulate hydrophobic drugs, protect them from degradation, and facilitate their targeted delivery to specific tissues or cells.

A notable example is the use of block copolymers of polyethylene glycol (PEG) and a polypeptide, such as poly(L-glutamic acid) or poly(L-lysine). The hydrophilic PEG block forms a stealth corona that helps the nanoparticle evade the immune system, while the polypeptide block forms the core that can be loaded with a therapeutic agent.[3] Several polypeptide-based drug delivery systems have advanced to clinical trials for cancer therapy.[3][18] For instance, NK105, a paclitaxel-loaded polymeric micelle based on PEG-poly(aspartate), has undergone clinical evaluation.

Polypeptide Scaffolds in Tissue Engineering

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) and support cell growth, proliferation, and differentiation.[19] Polypeptides are ideal for this purpose as they can be functionalized with cell-adhesive peptides (e.g., RGD, IKVAV) and growth factors to create a bioactive environment.[19][20]

For example, elastin-like polypeptides (ELPs) have been used to create injectable hydrogels for cartilage repair.[21] These hydrogels can be injected as a liquid and then gel in situ at body temperature, forming a scaffold that promotes the growth of new cartilage tissue.[21] Similarly, self-assembling peptide scaffolds have been developed for a range of applications, including neural regeneration and cardiac tissue repair, demonstrating the immense potential of these materials in regenerative medicine.[22][23]

Conclusion and Future Perspectives

From their discovery by Hermann Leuchs to their current use in cutting-edge biomedical applications, Leuchs' anhydrides have had a profound impact on polymer chemistry and materials science. The ability to synthesize well-defined polypeptides through the controlled ring-opening polymerization of NCAs has opened up a world of possibilities for creating materials with unprecedented functionality. As our understanding of polymerization mechanisms continues to grow and new initiator systems are developed, we can expect to see even more sophisticated polypeptide-based materials with tailored properties for a wide range of applications, from targeted drug delivery and personalized medicine to the regeneration of complex tissues. The legacy of Leuchs' anhydrides is a testament to the power of fundamental chemical discovery to drive innovation in science and technology.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Role of Valine-Derived N-Carboxyanhydride in Stereoselective Synthesis

(S)-4-Isopropyloxazolidine-2,5-dione, commonly known as L-Valine N-Carboxyanhydride (Val-NCA), is a pivotal chiral building block in modern organic chemistry.[1] Derived from the readily available and inexpensive amino acid L-valine, this heterocyclic compound serves as a cornerstone for introducing stereochemistry in a predictable and controlled manner.[2] Its primary and most profound application lies in the ring-opening polymerization (ROP) to generate synthetic polypeptides with defined stereochemistry, which are instrumental in drug delivery, tissue engineering, and as synthetic analogues of proteins.[2]

The inherent chirality of Val-NCA, conferred by the isopropyl group at the C4 position, makes it an excellent precursor for asymmetric synthesis. The rigid five-membered ring structure and the defined stereocenter are fundamental to its utility in creating complex chiral molecules. This guide provides an in-depth exploration of the synthesis of Val-NCA and its principal application in the stereocontrolled synthesis of polypeptides, along with protocols for researchers in organic synthesis and drug development.

Core Principles: Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione (Val-NCA)

The most established and efficient method for synthesizing Val-NCA is the Fuchs-Farthing method, which involves the direct phosgenation of L-valine.[3] This method is favored for its high yields and preservation of stereochemical integrity. Modern adaptations of this method often replace the highly toxic phosgene gas with safer liquid alternatives like diphosgene or triphosgene.

The underlying principle of this synthesis is the reaction of the amino group of L-valine with a phosgene equivalent to form an N-chloroformyl intermediate, which subsequently undergoes an intramolecular cyclization with the carboxylic acid moiety to yield the N-carboxyanhydride, releasing hydrogen chloride as a byproduct.

Visualizing the Synthesis Pathway

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product L_Valine L-Valine Reaction_Vessel Anhydrous Solvent (e.g., THF) L_Valine->Reaction_Vessel Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_Equivalent->Reaction_Vessel Val_NCA (S)-4-Isopropyloxazolidine-2,5-dione (Val-NCA) Reaction_Vessel->Val_NCA Intramolecular Cyclization

Caption: Synthesis of Val-NCA from L-Valine.

Protocol 1: Laboratory-Scale Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione

This protocol details a robust procedure for the synthesis of Val-NCA using triphosgene as a safer alternative to phosgene gas.

Materials:

  • L-Valine (dried under high vacuum)

  • Triphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Argon or Nitrogen gas

  • Schlenk flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend L-valine (1.0 eq) in anhydrous THF.

  • Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Slowly add this solution to the L-valine suspension at room temperature with vigorous stirring.

  • Reaction: Gently heat the reaction mixture to 50-60 °C. The suspension will gradually become a clear solution as the reaction progresses. Monitor the reaction by TLC or ¹H NMR until all the starting L-valine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of anhydrous THF and hexanes to yield pure (S)-4-Isopropyloxazolidine-2,5-dione as a white crystalline solid.

  • Storage: Store the purified Val-NCA under an inert atmosphere at -20 °C to prevent degradation from moisture.

Primary Application: Asymmetric Synthesis of Polypeptides via Ring-Opening Polymerization (ROP)

The most significant application of (S)-4-isopropyloxazolidine-2,5-dione is in the ring-opening polymerization (ROP) to produce poly(L-valine), a chiral polypeptide. This process is a cornerstone of synthetic polymer chemistry and biomaterials science, allowing for the creation of polymers with well-defined molecular weights, narrow polydispersity, and controlled stereochemistry.

The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks one of the carbonyl groups of the NCA ring. This leads to the opening of the ring and the formation of an amino acid carbamate, which then decarboxylates to generate a new primary amine at the chain end. This new amine can then attack another NCA monomer, propagating the polymer chain. The stereochemistry of the L-valine monomer is retained throughout the polymerization process.

Mechanism of Ring-Opening Polymerization

cluster_initiation Initiation cluster_propagation Propagation Initiator Primary Amine (R-NH2) Val_NCA Val-NCA Initiator->Val_NCA Ring_Opening Nucleophilic Attack & Ring Opening Val_NCA->Ring_Opening Growing_Chain Growing Polypeptide Chain with Amine Terminus Ring_Opening->Growing_Chain Decarboxylation Next_NCA Another Val-NCA Monomer Growing_Chain->Next_NCA Chain_Elongation Chain Elongation Next_NCA->Chain_Elongation Chain_Elongation->Growing_Chain Repeat

Caption: Mechanism of Val-NCA Ring-Opening Polymerization.

Protocol 2: Synthesis of Poly(L-valine) via Ring-Opening Polymerization

This protocol provides a general procedure for the synthesis of poly(L-valine) using a primary amine initiator.

Materials:

  • (S)-4-Isopropyloxazolidine-2,5-dione (Val-NCA)

  • Benzylamine (as initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Schlenk flask or glovebox

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of Val-NCA in anhydrous DMF. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Initiation: Add the calculated amount of benzylamine initiator to the Val-NCA solution via syringe.

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization progress can be monitored by FT-IR spectroscopy by observing the disappearance of the anhydride peaks of the NCA monomer (around 1850 and 1790 cm⁻¹).

  • Precipitation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold, stirring anhydrous diethyl ether.

  • Isolation and Drying: Collect the precipitated poly(L-valine) by filtration, wash with fresh diethyl ether, and dry under high vacuum to obtain a white solid.

Expected Outcomes and Data

The molecular weight of the resulting polypeptide can be controlled by the monomer-to-initiator ratio ([M]/[I]). The dispersity (Đ), a measure of the uniformity of the polymer chain lengths, is typically low for living polymerizations.

[M]/[I] RatioTarget DPExpected Mn ( g/mol )Typical Đ
5050~5000< 1.2
100100~10000< 1.2
200200~20000< 1.2

Note: DP = Degree of Polymerization, Mn = Number-average molecular weight, Đ = Dispersity. Actual values may vary based on reaction conditions.

Application in Asymmetric Heterocycle Synthesis

While less common than its use in polymerization, Val-NCA can serve as a precursor for the synthesis of other chiral heterocyclic compounds. The oxazolidine-2,5-dione ring can be opened by various nucleophiles to generate chiral N-acylated amino acid derivatives, which can then be cyclized to form different heterocyclic systems. For example, reaction with hydrazines can lead to the formation of chiral piperazinediones or other nitrogen-containing heterocycles.[4]

Trustworthiness and Self-Validation

The protocols described are based on well-established and peer-reviewed methodologies. For validation, it is crucial to characterize the synthesized Val-NCA and the resulting polypeptides thoroughly.

  • For Val-NCA:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

    • FT-IR Spectroscopy: To identify the characteristic anhydride C=O stretches.

    • Melting Point: To compare with literature values for the pure compound.

    • Polarimetry: To confirm the retention of stereochemistry.

  • For Polypeptides:

    • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and dispersity (Đ).

    • NMR Spectroscopy: To confirm the polymer structure.

    • Circular Dichroism (CD) Spectroscopy: To characterize the secondary structure (e.g., α-helix, β-sheet) of the polypeptide, which is a direct consequence of its chiral nature.

By adhering to these analytical techniques, researchers can ensure the quality and reliability of their synthetic results.

References

Application Note: Protocol for N-Acylation of 4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Activated Amino Acids in Bioconjugation and Prebiotic Chemistry

In the landscape of synthetic chemistry and drug development, the precise modification of biomolecules is of paramount importance. N-acylated amino acids and peptides, for instance, are crucial components in a variety of applications, from lipid-based drug delivery systems to the construction of complex synthetic peptides. The 4-isopropyloxazolidine-2,5-dione, also known as valine N-carboxyanhydride (Val-NCA), serves as a high-energy, activated form of the amino acid valine.[1] Its inherent reactivity allows it to participate in reactions that would otherwise require harsh conditions or complex coupling agents. This application note details a protocol for the N-acylation of this compound, which in turn acts as a facile acyl-transfer agent for the lipidation of other amino acids and peptides. This methodology is particularly relevant for researchers in drug development focusing on peptide and protein modification, as well as scientists investigating prebiotic chemistry, where such reactions could have played a role in the emergence of functional biomolecules.[2][3][4]

Reaction Principle: A Mixed Anhydride Pathway for Acyl Transfer

The protocol described herein leverages the high reactivity of the C-5 carbonyl group of this compound. The reaction proceeds through a proposed mixed anhydride intermediate.[2][3] In this mechanism, a nucleophilic carboxylate, such as that from a fatty acid, attacks the C-5 carbonyl of the Val-NCA. This leads to the ring-opening of the oxazolidinedione and the formation of a transient, highly reactive mixed anhydride. This intermediate then serves as an efficient acyl-transfer agent to a primary amine of another amino acid or peptide, resulting in the desired N-acylated product and the release of valine and carbon dioxide.

The elegance of this system lies in its ability to mediate the condensation of unactivated amino acids and fatty acids under mild, aqueous conditions, mimicking plausible prebiotic scenarios and offering a green chemistry alternative to traditional synthetic methods.[2][4]

Experimental Protocol: N-Acylation of Amino Acids Mediated by this compound

This protocol is adapted from the work of Adamala et al. (2016) in the Journal of the American Chemical Society.[3]

Materials and Reagents:
ReagentSupplierGrade
This compound (Val-NCA)VariesSynthesis Grade
Amino Acid (e.g., Tryptophan, Arginine, etc.)Sigma-AldrichACS Reagent Grade
Fatty Acid (e.g., Oleic Acid, Octanoic Acid)Nu-Chek Prep>99% Purity
EPPS Buffer (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid)Sigma-AldrichBiological Buffer
LCMS-grade WaterThermo FisherOptima
Magnetic Stir BarVWR-
4 mL Screw Thread VialVWR-
Procedure:
  • Preparation of Reaction Mixture: In a 4 mL screw thread vial equipped with a magnetic stir bar, combine this compound (30 µmol, 1 equivalent), the desired amino acid to be acylated (30 µmol, 1 equivalent), and the fatty acid (30 µmol, 1 equivalent).

  • Addition of Buffer: To the vial, add 1.5 mL of EPPS buffer (300 mM, pH 8.5–8.8).

  • Reaction Initiation and Incubation: Seal the reaction vial and vortex the mixture for 1 minute to ensure homogeneity. Place the vial on a magnetic stir plate and allow the reaction to proceed with stirring for 24 hours at room temperature.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to observe the formation of the N-acylated product and the consumption of the starting materials.

  • Work-up and Purification: The desired N-acylated amino acid can be purified from the reaction mixture using standard chromatographic techniques, such as reversed-phase HPLC.

Mechanism of Acyl Transfer

The proposed mechanism for the N-acylation of an amino acid (AA) with a fatty acid (FA) mediated by this compound (Val-NCA) is depicted below.

G cluster_0 Step 1: Formation of the Mixed Anhydride cluster_1 Step 2: Acyl Transfer ValNCA This compound (Val-NCA) MixedAnhydride Mixed Anhydride Intermediate ValNCA->MixedAnhydride Nucleophilic Attack at C-5 Carbonyl FattyAcid Fatty Acid Carboxylate (R-COO⁻) FattyAcid->MixedAnhydride NAcylatedProduct N-Acylated Amino Acid MixedAnhydride->NAcylatedProduct Nucleophilic Attack by Amino Group Valine Valine MixedAnhydride->Valine Release CO2 CO₂ MixedAnhydride->CO2 Release AminoAcid Amino Acid (H₂N-R'-COOH) AminoAcid->NAcylatedProduct

Caption: Proposed mechanism of acyl transfer.

Applications and Future Directions

The described protocol holds significant promise for the development of novel biomaterials and therapeutics. The ability to N-acylate peptides and amino acids under mild aqueous conditions opens up new avenues for the synthesis of lipopeptides, which have shown potential as antibiotics, vaccines, and drug delivery vehicles.[2][3][4] Furthermore, the prebiotic relevance of this reaction provides a plausible pathway for the formation of functional, amphipathic molecules on early Earth, contributing to the emergence of protocellular structures.[2][4] Future research may focus on expanding the scope of this reaction to include a wider range of acyl donors and amino acid acceptors, as well as exploring its utility in the convergent synthesis of more complex biomolecules.

References

Application Note: 4-Isopropyloxazolidine-2,5-dione (Valine N-Carboxyanhydride) in the Synthesis of Advanced Polypeptide Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 4-isopropyloxazolidine-2,5-dione for advanced polypeptide materials.

Introduction: Beyond Conventional Peptide Synthesis

In the landscape of peptide and protein chemistry, the synthesis of high molecular weight polypeptides presents a formidable challenge for conventional step-wise techniques like Solid-Phase Peptide Synthesis (SPPS). While SPPS is unparalleled for creating defined sequences of up to ~50-60 amino acids, its iterative nature leads to cumulative yield loss and impurity generation, rendering the synthesis of longer chains impractical. To overcome this limitation, researchers turn to the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), a powerful method for producing large, well-defined polypeptides[1][2].

This guide focuses on This compound , the NCA derived from L-valine (Val-NCA). Also known as a Leuchs' anhydride, this highly reactive five-membered heterocycle serves as a critical monomer for synthesizing valine-containing polypeptides[3]. The bulky, hydrophobic isopropyl side chain of valine imparts unique structural and functional properties to the resulting polymers, influencing secondary structure, self-assembly, and material characteristics.

This document provides researchers, materials scientists, and drug development professionals with a comprehensive technical overview, including the synthesis of Val-NCA, the mechanism of its polymerization, detailed experimental protocols, and expert insights into its application for creating advanced biomaterials such as block copolymers for drug delivery systems.

Valine N-Carboxyanhydride: Core Properties and Synthesis

This compound is a white, crystalline solid that is highly sensitive to moisture, which can cause premature ring-opening and hydrolysis back to the parent amino acid[3]. Rigorous anhydrous conditions are therefore paramount in its synthesis and subsequent polymerization.

PropertyValue
IUPAC Name 4-propan-2-yl-1,3-oxazolidine-2,5-dione[4]
Synonyms Val-NCA, L-Valine NCA, Leuchs' anhydride of Valine
Molecular Formula C₆H₉NO₃[4]
Molecular Weight 143.14 g/mol [4]
Appearance White crystalline solid
Key Reactivity Susceptible to nucleophilic ring-opening at C5 carbonyl

The most prevalent synthetic route is the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid[5][6]. To enhance laboratory safety, gaseous phosgene is often replaced with its solid or liquid equivalents, such as diphosgene or triphosgene (bis(trichloromethyl) carbonate)[5][7].

Caption: Chemical structure of this compound.

Mechanism of Action: Ring-Opening Polymerization (ROP)

The polymerization of Val-NCA is initiated by a nucleophile, typically a primary amine, which attacks the most electrophilic carbonyl group (C5) of the NCA ring. This addition leads to the opening of the ring, forming an N-acylated carbamate intermediate. This intermediate rapidly decarboxylates (loses CO₂) to generate a new terminal amine, which then serves as the nucleophile for the next propagation step, elongating the polypeptide chain.

The primary advantage of NCA polymerization is its efficiency in forming high molecular weight polymers. However, conventional ROP can be plagued by side reactions, such as termination events initiated by impurities (e.g., water) or chain-transfer reactions. These side reactions lead to polymers with high polydispersity (a broad distribution of chain lengths), limiting their use in applications requiring precise molecular control. The advent of controlled or "living" polymerization techniques, often employing transition metal initiators or highly controlled reaction conditions, has been a major breakthrough, enabling the synthesis of polypeptides with predictable molecular weights and narrow polydispersity indices (PDI)[1].

ROP_Mechanism Initiator Initiator (R-NH₂) Intermediate Ring-Opened Carbamate Intermediate Initiator->Intermediate 1. Initiation (Nucleophilic Attack) NCA Val-NCA Monomer NCA->Intermediate Propagation Propagating Chain (Dipeptide Amine) Intermediate->Propagation 2. Decarboxylation CO2 CO₂ Intermediate->CO2 FinalPolymer Poly(L-valine) Chain Propagation->FinalPolymer 3. Propagation NextNCA Val-NCA Monomer NextNCA->FinalPolymer

Caption: Simplified workflow of amine-initiated Ring-Opening Polymerization (ROP) of NCAs.

Application Notes: Crafting Valine-Based Biomaterials

The hydrophobic and bulky nature of the valine side chain is a dominant factor in the properties of its polypeptides. Poly(L-valine) is known for its strong tendency to adopt β-sheet secondary structures, leading to aggregation and low solubility in many common solvents. While this can be a challenge, it is also a feature that can be harnessed for creating structured biomaterials.

Key Applications:

  • Hydrophobic Blocks in Amphiphilic Copolymers: The most powerful application of Val-NCA is in the synthesis of block copolymers. By using a hydrophilic macroinitiator, such as amine-terminated poly(ethylene glycol) (PEG-NH₂), one can synthesize PEG-b-poly(L-valine) diblock copolymers. These amphiphilic molecules self-assemble in aqueous environments into nanoscale structures like micelles or vesicles, which are extensively studied as carriers for hydrophobic drugs.

  • Stimuli-Responsive Materials: The conformational transitions of valine-rich domains can be sensitive to environmental cues like temperature or pH, making them suitable for "smart" material applications.

  • Bioactive Scaffolds: Polypeptides serve as synthetic analogues to natural proteins, offering excellent biocompatibility and biodegradability, making them ideal for tissue engineering scaffolds[8].

Comparative Data: Polymerization Control

The choice of polymerization technique dramatically impacts the quality of the final polypeptide. The table below illustrates typical differences between a conventional and a controlled ROP of Val-NCA.

ParameterConventional ROPControlled ROPRationale for Difference
Initiator n-HexylamineCo(0) or Ni(0) ComplexTransition metal initiators provide a "living" polymerization mechanism with fewer termination events.
Typical Yield 70-85%>95%Controlled systems minimize side reactions that consume monomer without contributing to the primary chain.
Molecular Weight (Mn) Difficult to predictPredictable by Monomer/Initiator RatioIn a living polymerization, each initiator molecule starts one chain, allowing for precise control over chain length.
Polydispersity Index (PDI) 1.4 - 2.0<1.2A lower PDI indicates a much narrower distribution of polymer chain lengths, signifying a highly uniform product.

Detailed Experimental Protocols

Safety Precaution: The synthesis and handling of NCAs should be performed in a well-ventilated fume hood by trained personnel. The use of triphosgene generates phosgene in situ, which is highly toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware must be rigorously oven- or flame-dried before use.

Protocol 1: Synthesis of this compound (Val-NCA)

This protocol is adapted from the Fuchs-Farthing method using triphosgene[5][7].

  • Reagents & Materials:

    • L-Valine (1.0 eq)

    • Triphosgene (BTC) (0.4 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Hexane

    • Anhydrous Ethyl Acetate

    • Nitrogen or Argon gas supply

    • Oven-dried, three-neck round-bottom flask with condenser, dropping funnel, and magnetic stirrer.

  • Procedure:

    • Suspend L-Valine (e.g., 10.0 g) in anhydrous THF (e.g., 150 mL) in the reaction flask under a nitrogen atmosphere.

    • In a separate flask, dissolve triphosgene (e.g., 10.1 g) in anhydrous THF (e.g., 50 mL).

    • Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred valine suspension over 30-45 minutes. The reaction is typically exothermic.

    • After the addition is complete, gently heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-3 hours. The suspension should gradually clarify as the NCA forms.

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or ¹H NMR to confirm the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature and filter off any unreacted starting material or byproducts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

    • Purification: Dissolve the crude product in a minimal amount of hot anhydrous ethyl acetate. Add anhydrous hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then to 4°C to induce crystallization.

    • Collect the white crystals by filtration in a dry environment (e.g., glovebox or under a nitrogen blanket), wash with cold anhydrous hexane, and dry under high vacuum.

    • Store the purified Val-NCA under an inert atmosphere at -20°C.

Protocol 2: Synthesis of PEG-b-poly(L-valine) Diblock Copolymer

This protocol demonstrates a controlled polymerization using an amine-terminated PEG macroinitiator.

  • Reagents & Materials:

    • Purified Val-NCA

    • Amine-terminated Poly(ethylene glycol) (PEG-NH₂, e.g., 5 kDa)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[9]

    • Anhydrous Diethyl Ether

    • Schlenk flask and vacuum/inert gas manifold

  • Procedure:

    • Dry the PEG-NH₂ macroinitiator by dissolving it in toluene and removing the solvent under reduced pressure (azeotropic drying). Repeat three times and finally dry under high vacuum for several hours.

    • In a Schlenk flask under an inert atmosphere, dissolve the dried PEG-NH₂ (e.g., 100 mg, 0.02 mmol) in anhydrous DMF (e.g., 5 mL).

    • In a separate flask, dissolve Val-NCA (e.g., 286 mg, 2.0 mmol, for a target valine block of 100 residues) in anhydrous DMF (e.g., 5 mL).

    • Using a gas-tight syringe, rapidly add the Val-NCA solution to the stirring PEG-NH₂ solution.

    • Allow the reaction to proceed at room temperature for 24-72 hours under a positive pressure of nitrogen. The progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

    • Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether.

    • Collect the white precipitate by centrifugation or filtration.

    • Wash the polymer multiple times with fresh cold diethyl ether to remove any unreacted monomer and residual solvent.

    • Dry the final PEG-b-poly(L-valine) product under high vacuum.

Characterization and Validation

A successful synthesis must be confirmed through rigorous analytical characterization.

Characterization_Workflow cluster_Monomer Val-NCA Monomer Validation cluster_Polymer Polypeptide Product Validation M_NMR ¹H & ¹³C NMR M_FTIR FTIR Spectroscopy P_GPC GPC/SEC (Mn, Mw, PDI) P_NMR ¹H NMR (Block Ratio) P_CD Circular Dichroism (Secondary Structure) Val_NCA Synthesized Val-NCA Val_NCA->M_NMR Analysis Val_NCA->M_FTIR Analysis Polymer Synthesized Polypeptide Polymer->P_GPC Analysis Polymer->P_NMR Analysis Polymer->P_CD Analysis

Caption: A typical analytical workflow for monomer and polymer characterization.

  • For Val-NCA: ¹H NMR should confirm the presence of the isopropyl group and the α-proton, with characteristic shifts indicating ring formation. FTIR is crucial for identifying the symmetric and asymmetric C=O stretches of the anhydride ring at approximately 1790 cm⁻¹ and 1850 cm⁻¹.

  • For Polypeptide: Gel Permeation Chromatography (GPC/SEC) is essential to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). ¹H NMR can be used to confirm the structure and, for block copolymers, to calculate the ratio of the two blocks by comparing the integration of characteristic peaks (e.g., PEG's -CH₂CH₂O- vs. valine's -CH-).

Conclusion and Future Outlook

This compound is a fundamental building block for the modern synthesis of advanced polypeptide materials. Its utility lies not in stepwise peptide synthesis, but in the efficient ring-opening polymerization to create high molecular weight poly(L-valine) and, more importantly, precisely engineered block copolymers. The ability to combine the hydrophobic, structure-directing properties of poly(valine) with other functional polymer blocks opens vast opportunities in drug delivery, tissue engineering, and smart materials. As polymerization control techniques continue to advance, the role of Val-NCA and other Leuchs' anhydrides in creating protein-mimetic materials with unprecedented complexity and function will only continue to grow.

References

Application Notes & Protocols: (S)-4-Isopropyloxazolidine-2,5-dione in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Stereochemical Precision

The aldol reaction, a cornerstone of carbon-carbon bond formation, enables the construction of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of biologically active molecules, including polyketide natural products and pharmaceuticals.[1] The primary challenge in harnessing its full synthetic potential lies in controlling the absolute and relative stereochemistry of the two newly formed stereocenters. Asymmetric synthesis methodologies have risen to this challenge, with the use of chiral auxiliaries emerging as a robust, reliable, and highly predictable strategy.[2][3]

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered.[2] Among the most successful and widely adopted platforms are the oxazolidinone-based auxiliaries, pioneered by David A. Evans.[4][5] These auxiliaries, often derived from readily available amino acids, provide exceptional levels of stereocontrol in a variety of transformations, most notably the aldol reaction.[4][6]

This guide focuses on the application of (S)-4-isopropyloxazolidine-2,5-dione, a derivative of the amino acid L-valine, as a precursor to a powerful chiral auxiliary for asymmetric aldol reactions.[4][7] We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed application insights, and present robust, step-by-step protocols for its use in a research and development setting.

Principle of the Reaction: Mechanistic Basis for Stereocontrol

The remarkable stereoselectivity of the Evans aldol reaction is not a matter of chance but a consequence of a highly organized and predictable transition state. The entire process is orchestrated by the chiral auxiliary, which dictates the facial selectivity of the reaction. The currently accepted mechanism proceeds through the following key stages, which are governed by the principles of the Zimmerman-Traxler model.[6][8][9]

A. Formation of a Rigid (Z)-Enolate: The reaction is initiated by the deprotonation of an N-acyl oxazolidinone substrate. The choice of a Lewis acid, typically a dialkylboron triflate such as dibutylboron triflate (Bu₂BOTf), in combination with a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical.[4][9] This specific reagent cocktail selectively and almost exclusively generates the (Z)-enolate. The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar six-membered ring that locks the conformation of the enolate.[9]

B. The Zimmerman-Traxler Transition State: The resulting boron enolate then reacts with an aldehyde. The reaction proceeds through a highly ordered, chair-like six-membered transition state.[6][8] Within this transition state, several steric and electronic factors converge to dictate the stereochemical outcome:

  • Dipole Minimization: The oxazolidinone ring orients itself to minimize the dipole repulsion between its two carbonyl groups.[4][6]

  • Steric Shielding: The bulky isopropyl group at the C4 position of the chiral auxiliary effectively shields the top face (Si-face) of the enolate.

  • Equatorial Aldehyde Substituent: To avoid prohibitive steric clashes with the auxiliary, the R-group of the incoming aldehyde is forced to occupy a pseudo-equatorial position in the chair-like transition state.

This confluence of factors ensures that the aldehyde approaches the enolate from the less hindered bottom face (Re-face), leading to the predictable formation of the syn-aldol adduct.[4][6]

G cluster_0 Step 1: (Z)-Enolate Formation cluster_1 Step 2: Aldehyde Addition cluster_2 Step 3: Workup & Cleavage AcylOx N-Acyl-(S)-4-isopropyl- oxazolidin-2-one Reagents1 1. Bu₂BOTf 2. DIPEA AcylOx->Reagents1 Z_Enolate {(Z)-Boron Enolate | Rigid Chelated Structure} Reagents1->Z_Enolate TS Zimmerman-Traxler Transition State Z_Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS ChelatedAdduct Chelated Aldol Adduct TS->ChelatedAdduct TS->ChelatedAdduct Workup Quench / Workup ChelatedAdduct->Workup AuxAdduct Syn-Aldol Adduct (Auxiliary Attached) Workup->AuxAdduct Cleavage LiOH, H₂O₂ AuxAdduct->Cleavage FinalProduct {Final Product | β-Hydroxy Acid / Ester etc.} Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: The Evans Aldol Reaction Mechanism.

Application Notes for the Practitioner

From Precursor to Active Auxiliary

It is essential to recognize that (S)-4-isopropyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) precursor derived from L-valine. For use in the aldol reaction, it must first be converted into the corresponding N-acyl oxazolidinone. This is typically achieved by reacting the related and more commonly used (S)-4-isopropyloxazolidin-2-one with an acyl chloride or anhydride. The protocols below detail this critical acylation step.

Key Advantages of the Methodology
  • High Diastereoselectivity: Consistently achieves d.r. values >95:5 for the desired syn-aldol product.

  • Predictable Stereochemistry: The absolute configuration of the product is reliably determined by the chirality of the auxiliary. The (S)-auxiliary, as detailed here, yields the (2'R, 3'S)-syn-adduct.

  • Robustness and Scalability: The reaction is amenable to a wide range of substrates and has been successfully implemented on large scales in industrial settings.[4]

  • Versatile Cleavage: The auxiliary can be removed under mild conditions to yield various functional groups, including carboxylic acids, esters, aldehydes, and alcohols, without epimerization of the newly created stereocenters.

Selection of Reagents and Conditions
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are the most common solvents. DCM is often preferred for the enolization step.

  • Lewis Acid: Dibutylboron triflate (Bu₂BOTf) is the gold standard for generating the (Z)-enolate. Other Lewis acids can be used but may lead to different stereochemical outcomes (i.e., anti-products).[4]

  • Base: A hindered, non-nucleophilic amine base is required. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are standard choices. The stoichiometry is crucial; typically 1.1-1.3 equivalents relative to the Lewis acid are used.

  • Temperature Control: The enolization and aldehyde addition steps are highly exothermic and must be performed at low temperatures (typically -78 °C to 0 °C) to ensure selectivity and prevent side reactions.

Experimental Protocols

Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi), corrosive substances (acyl chlorides, Bu₂BOTf), and strong oxidizers (H₂O₂). All manipulations must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) using appropriate personal protective equipment (PPE).

Protocol 1: N-Propionylation of (S)-4-Isopropyloxazolidin-2-one

This protocol describes the acylation of the commercially available oxazolidinone, which is the necessary first step before performing the aldol reaction.

  • Materials:

    • (S)-4-Isopropyloxazolidin-2-one (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)

    • Propionyl chloride (1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyloxazolidin-2-one and dissolve it in anhydrous THF (approx. 0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. The solution may become thick or form a slurry.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.

    • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone, which can be purified by flash chromatography.

Protocol 2: Asymmetric Aldol Reaction with Isobutyraldehyde
  • Materials:

    • N-Propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM, 1.1 eq)

    • Diisopropylethylamine (DIPEA, 1.2 eq)

    • Isobutyraldehyde (1.5 eq)

    • pH 7 Phosphate buffer

    • Methanol

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Add the N-propionyl oxazolidinone to a flame-dried flask under argon and dissolve in anhydrous DCM (approx. 0.1 M).

    • Cool the solution to -78 °C.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). The solution will typically turn yellow or orange.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

    • Cool the solution back down to -78 °C.

    • Add isobutyraldehyde (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor reaction progress by TLC.

    • Quench the reaction at 0 °C by the sequential, slow addition of pH 7 phosphate buffer (1 part), methanol (3 parts), and 30% hydrogen peroxide (1 part).

    • Stir the resulting biphasic mixture vigorously for 1 hour at room temperature.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry over MgSO₄, filter, and concentrate to provide the crude aldol adduct for purification or direct use in the cleavage step.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol cleaves the auxiliary to yield the chiral β-hydroxy carboxylic acid.[10][11]

  • Materials:

    • syn-Aldol adduct (1.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (LiOH, as a 0.5 M aqueous solution, 2.0 eq)

    • Sodium sulfite (Na₂SO₃, as a 1 M aqueous solution)

    • Diethyl ether

  • Procedure:

    • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% hydrogen peroxide dropwise (approx. 4 eq), followed by the aqueous solution of LiOH (2.0 eq).

    • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a test with peroxide strips indicates its absence.

    • Concentrate the mixture to remove the THF.

    • Wash the remaining aqueous solution with diethyl ether (3x) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final β-hydroxy carboxylic acid.

Caption: General Experimental Workflow.

Representative Data

The boron-mediated aldol reaction of N-propionyl-(S)-4-isopropyloxazolidin-2-one with various aldehydes consistently produces the corresponding syn-aldol adducts with high yields and excellent diastereoselectivity.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde85-95>98:2
2Benzaldehyde88-96>99:1
3Propionaldehyde82-90>97:3
4Acetaldehyde75-85>95:5

Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.

References

Application Notes & Protocols: Asymmetric Diels-Alder Reactions Utilizing 4-Isopropyloxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Asymmetry with Chiral Auxiliaries

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and convergent route to construct six-membered rings by reacting a conjugated diene with a dienophile.[1][2] This [4+2] cycloaddition is renowned for its reliability and stereochemical predictability.[3] However, controlling the absolute stereochemistry of the newly formed chiral centers is a paramount challenge, particularly in the synthesis of pharmaceuticals and natural products where often only a single enantiomer is biologically active.

This guide focuses specifically on derivatives of (S)-4-isopropyloxazolidin-2-one, a valine-derived auxiliary. When this auxiliary is N-acylated with an α,β-unsaturated carbonyl system (e.g., acryloyl or crotonoyl chloride), it forms a potent chiral dienophile. The subsequent Lewis acid-mediated Diels-Alder reaction proceeds with predictable and typically high diastereoselectivity, providing a reliable pathway to enantiomerically enriched cyclohexene derivatives.

The Principle of Stereocontrol: Causality and Mechanism

The remarkable stereodirecting power of the 4-isopropyloxazolidinone auxiliary stems from a combination of conformational rigidity and steric influence upon coordination with a Lewis acid.

The Causality Behind Diastereoselectivity:

  • Chelation and Conformational Lock: In the presence of a Lewis acid (e.g., Et₂AlCl, TiCl₄), the N-acyloxazolidinone dienophile forms a rigid, chelated complex. The Lewis acid coordinates to both the oxazolidinone's ring carbonyl oxygen and the acyl carbonyl oxygen.[7] This chelation forces the acyl group into a planar, s-cis conformation.

  • Steric Shielding: The bulky isopropyl group at the C4 position of the oxazolidinone ring extends into one of the diastereotopic faces of the dienophile's double bond. This creates a significant steric barrier.

  • Directed Approach of the Diene: Consequently, the incoming diene (e.g., cyclopentadiene) is forced to approach from the less sterically hindered face, opposite to the isopropyl group. This facial bias is the origin of the high diastereoselectivity observed in the cycloaddition.

The diagram below illustrates this key mechanistic principle, which is fundamental to predicting the stereochemical outcome of the reaction.

Caption: Lewis acid chelation creates a rigid dienophile where the isopropyl group blocks one face, directing the diene's approach.

Experimental Protocols and Methodologies

A successful asymmetric Diels-Alder campaign requires careful preparation of the chiral dienophile, meticulous execution of the cycloaddition, and efficient cleavage of the auxiliary to liberate the final product.

Protocol 1: Synthesis of the Chiral Dienophile

The dienophile is typically prepared in two steps: synthesis of the parent oxazolidinone from L-valine, followed by N-acylation. The precursor, L-Valine N-Carboxyanhydride ((S)-4-Isopropyloxazolidine-2,5-dione), is commercially available or can be synthesized from L-valine and phosgene.[8] The more common laboratory auxiliary, (4S)-4-isopropyl-2-oxazolidinone, is also commercially available.[9] The critical step is the N-acylation.

Objective: To synthesize N-acryloyl-(4S)-isopropyl-2-oxazolidinone.

Materials:

  • (4S)-(-)-4-Isopropyl-2-oxazolidinone

  • Acryloyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Setup: Equip an oven-dried, three-necked round-bottomed flask with a thermometer, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.

  • Dissolution: Charge the flask with (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting lithium salt suspension for 30 minutes at -78 °C.

  • Acylation: Add acryloyl chloride (1.1 eq) dropwise to the suspension, again maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 30-60 minutes.

  • Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-acryloyl dienophile as a solid or oil.

This protocol is adapted from standard literature procedures for the acylation of Evans auxiliaries.[10]

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol details a general procedure using cyclopentadiene as the diene, which typically affords high yields and excellent diastereoselectivity.

Objective: To perform the asymmetric Diels-Alder cycloaddition between N-acryloyl-(4S)-isopropyl-2-oxazolidinone and cyclopentadiene.

Materials:

  • N-acryloyl-(4S)-isopropyl-2-oxazolidinone (from Protocol 1)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for chromatography

Procedure:

  • Setup: Under an argon atmosphere, dissolve the N-acryloyl dienophile (1.0 eq) in anhydrous CH₂Cl₂ in an oven-dried flask.

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Slowly add the Et₂AlCl solution (1.2-1.5 eq) dropwise. Stir the mixture for 15-20 minutes at -78 °C.

  • Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC. The reaction time may vary depending on the specific substrates.

  • Quench: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution, followed by water.

  • Workup: Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product, often a crystalline solid, can be purified by flash chromatography on silica gel to separate the major endo cycloadduct from any minor isomers. Diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product.[11]

References

Application Notes and Protocols for Enantioselective Alkylation Utilizing a 4-Isopropyloxazolidinone-Based Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust strategy for the stereocontrolled formation of new chiral centers.[1][2] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which they can be removed and ideally recycled.[1] Among the most successful and widely utilized of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans, which have proven to be exceptionally effective in a variety of stereoselective reactions, including alkylations and aldol additions.[3][4]

This guide focuses on the application of a 4-isopropyloxazolidinone system for enantioselective alkylation. While the user's topic specified 4-isopropyloxazolidine-2,5-dione, it is important to note that this compound is more formally known as L-Valine N-Carboxyanhydride (L-Val-NCA).[5] The primary reactivity of NCAs involves nucleophilic ring-opening, making them excellent reagents for peptide synthesis but challenging for direct α-carbon alkylation. Therefore, this document will detail the well-established and highly reliable protocol using the closely related and structurally similar (S)-4-isopropyl-2-oxazolidinone as the chiral auxiliary. This approach faithfully achieves the goal of enantioselective alkylation guided by the chiral isopropyl-substituted scaffold.

Mechanism and Principles of Stereochemical Control

The remarkable stereoselectivity of Evans-type oxazolidinone auxiliaries stems from their ability to enforce a rigid and predictable conformation upon the enolate intermediate, thereby directing the approach of an incoming electrophile to one specific face.

The process begins with the acylation of the chiral auxiliary, for instance, with propionyl chloride, to form an N-acyloxazolidinone.[6] Subsequent deprotonation at the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates a (Z)-enolate.[7] The chelation of the metal cation (e.g., Li⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone locks the enolate in a rigid, planar conformation.

The crucial stereodirecting element is the isopropyl group at the C4 position of the oxazolidinone ring. This bulky substituent sterically shields the top face of the planar enolate. Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less hindered bottom face.[7] This facial bias leads to the formation of one diastereomer in significant excess.

G cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Enolate Chelated (Z)-Enolate N-Acyloxazolidinone->Enolate Deprotonation Base Strong Base (e.g., LDA, NaHMDS) Top_Face Top Face (Sterically Hindered) Electrophile Electrophile (R-X) Electrophile->Top_Face Disfavored Attack Bottom_Face Bottom Face (Less Hindered) Electrophile->Bottom_Face Favored Attack Alkylated_Product Alkylated Product (Major Diastereomer) Final_Product Enantiomerically Enriched Carboxylic Acid Alkylated_Product->Final_Product Hydrolysis Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage Cleavage Reagents (e.g., LiOH/H₂O₂)

Diagram 1: Conceptual workflow for enantioselective alkylation.

Experimental Protocols

The following protocols provide a comprehensive workflow for the enantioselective alkylation of an acyl group attached to (S)-4-isopropyl-2-oxazolidinone.

Protocol 1: N-Acylation of (S)-4-Isopropyl-2-oxazolidinone

This initial step attaches the desired acyl group to the chiral auxiliary.

  • Reagent Preparation:

    • Dissolve (S)-4-isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation:

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise to the reaction mixture.

    • Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-acyloxazolidinone.

Protocol 2: Diastereoselective Alkylation

This is the key stereocenter-forming step.

  • Enolate Formation:

    • Dissolve the purified N-acyloxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a strong base such as sodium hexamethyldisilazide (NaHMDS, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the product via silica gel chromatography to separate the major diastereomer from any minor diastereomer and unreacted starting material.

ParameterCondition/ReagentRationale/Insight
Solvent Anhydrous THFAprotic and effectively solvates the lithium or sodium enolate. Must be rigorously dried to prevent quenching of the base and enolate.
Base NaHMDS or LDAStrong, non-nucleophilic bases that efficiently deprotonate the α-carbon without competing side reactions.
Temperature -78 °CCrucial for maintaining the stability of the enolate and maximizing diastereoselectivity by minimizing thermal energy that could overcome the facial bias.
Electrophile Reactive halides (e.g., allyl, benzyl, methyl)Primary and activated halides are ideal as they readily undergo Sₙ2 reaction with the enolate.[3]
Quenching Agent Saturated aq. NH₄ClA mild acid that protonates any remaining enolate and neutralizes the strong base without causing hydrolysis of the product.

Table 1: Key Parameters for Diastereoselective Alkylation.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the auxiliary to yield the enantiomerically enriched product. The choice of cleavage conditions determines the functional group obtained.

A. To Obtain the Carboxylic Acid:

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (30%, ~8 eq.) dropwise, followed by aqueous lithium hydroxide (LiOH, ~4 eq.).

  • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • Extract with an organic solvent (e.g., diethyl ether) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with HCl (1M) and extract the desired carboxylic acid with ethyl acetate.

B. To Obtain the Primary Alcohol:

  • Dissolve the alkylated product in anhydrous THF under an inert atmosphere.

  • Cool to -78 °C.

  • Add a solution of lithium borohydride (LiBH₄, 2.0 eq.) in THF.

  • Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by chromatography.

Characterization and Analysis

Validation of the reaction's success hinges on determining the diastereoselectivity of the alkylation and the enantiomeric excess of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the diastereomeric ratio (d.r.) of the crude alkylation product.[8] The signals of the protons α to the carbonyl group for the major and minor diastereomers are typically well-resolved, allowing for integration and quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): After cleavage of the auxiliary, chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the final product. The enantiomers are separated on a chiral stationary phase, and the ratio of their peak areas provides the e.e. value.

G Start Crude Alkylation Product NMR ¹H NMR Analysis Start->NMR Purification Column Chromatography Start->Purification DR_Result Diastereomeric Ratio (d.r.) NMR->DR_Result Pure_Diastereomer Purified Major Diastereomer Purification->Pure_Diastereomer Cleavage Auxiliary Cleavage Pure_Diastereomer->Cleavage Final_Product Final Chiral Product Cleavage->Final_Product HPLC Chiral HPLC Analysis Final_Product->HPLC EE_Result Enantiomeric Excess (e.e.) HPLC->EE_Result

Diagram 2: Analytical workflow for assessing reaction stereoselectivity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Alkylated Product Incomplete enolate formation (inactive base, wet solvent/reagents).Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Titrate n-BuLi before use.
Poorly reactive electrophile.Use a more reactive electrophile (e.g., triflate instead of bromide) or add an activating agent like HMPA (use with caution).
Low Diastereoselectivity Reaction temperature was too high.Maintain the reaction temperature at -78 °C throughout the base and electrophile addition.
Enolate equilibration.Use NaHMDS, which often gives higher selectivity than LDA for certain substrates. Minimize reaction time after electrophile addition.
Incomplete Auxiliary Cleavage Insufficient cleavage reagent.Increase the equivalents of the cleavage reagent (e.g., LiOH/H₂O₂ or LiBH₄).
Steric hindrance in the substrate.Extend the reaction time for the cleavage step or perform the reaction at a slightly elevated temperature (e.g., room temperature).

References

Application Notes and Protocols for the Cleavage of Chiral Auxiliaries from N-Acyl-4-isopropyloxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The topic specified is the cleavage of the auxiliary from "N-acyl-4-isopropyloxazolidine-2,5-diones". A literal interpretation of this name refers to an acylated N-carboxy anhydride (NCA) of valine. However, the context of "cleavage of an auxiliary" in asymmetric synthesis almost universally pertains to the widely used Evans-type auxiliaries, which are N-acyl-4-isopropyloxazolidin-2-ones. This guide will proceed under the well-founded assumption that the user is interested in the latter, a cornerstone of modern asymmetric synthesis.

Introduction: The Role and Removal of Evans Auxiliaries

Chiral oxazolidinones, pioneered by David A. Evans, are powerful chiral auxiliaries that enable highly diastereoselective transformations on an attached acyl group.[1][2] These auxiliaries, such as (4R)-4-isopropyl-1,3-oxazolidin-2-one or its (S)-enantiomer, create a chiral environment that directs the approach of reagents to one face of an enolate, leading to the formation of new stereocenters with a high degree of predictability and control.[3]

Once the desired stereoselective transformation (e.g., alkylation, aldol reaction, acylation) is complete, the final and crucial step is the non-destructive cleavage of the chiral auxiliary. This step liberates the newly synthesized chiral molecule and allows for the recovery and recycling of the valuable auxiliary. The choice of cleavage method is dictated by the desired functional group in the final product, which can range from carboxylic acids and esters to amides and primary alcohols. This guide provides a detailed overview of the primary methods for this critical transformation.

Strategic Decision-Making in Auxiliary Cleavage

The selection of a cleavage protocol is a strategic choice based on the desired final product. The N-acyl bond of the oxazolidinone is an amide, and its cleavage follows the principles of nucleophilic acyl substitution. The diagram below illustrates the divergent pathways available from a single N-acyl oxazolidinone intermediate.

Cleavage_Strategy Start N-Acyl-4-isopropyloxazolidinone Acid Chiral Carboxylic Acid Start->Acid Hydrolysis (e.g., LiOH/H₂O₂) Ester Chiral Ester Start->Ester Alcoholysis (e.g., RO⁻/ROH, Lewis Acids) Amide Chiral Amide Start->Amide Aminolysis (e.g., R₂NLi/R₂NH) Alcohol Chiral Alcohol Start->Alcohol Reduction (e.g., LiAlH₄, DIBAL-H) caption Figure 1. Divergent Cleavage Pathways

Caption: Figure 1. Divergent Cleavage Pathways

Cleavage to Carboxylic Acids: Hydrolysis

The most common method for obtaining the chiral carboxylic acid is through basic hydrolysis, typically using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][4]

Mechanism of Hydrolytic Cleavage

The hydroperoxide anion (OOH⁻) is a potent nucleophile that selectively attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl. This selectivity is crucial for preserving the auxiliary. DFT calculations suggest that while initial attack by nucleophiles may favor the less hindered endocyclic carbonyl, the subsequent decomposition of the tetrahedral intermediate determines the final product.[5] For LiOOH, the barrier for decomposition following endocyclic attack is high, making the exocyclic cleavage pathway kinetically favorable.[5] The reaction initially forms a peroxyacid intermediate, which is then reduced during workup to the carboxylic acid.[3][4]

Hydrolysis_Mechanism Reactant N-Acyl Oxazolidinone O=C-R Intermediate Tetrahedral Intermediate O⁻-C(R)-OOH Reactant:f0->Intermediate Nucleophilic Attack Nucleophile LiOOH Nucleophile->Intermediate Peroxyacid Peroxyacid R-C(=O)OOH Intermediate->Peroxyacid Elimination Auxiliary Recovered Auxiliary Intermediate->Auxiliary Workup Reductive Workup (e.g., Na₂SO₃) Peroxyacid->Workup Product Carboxylic Acid R-COOH Workup->Product caption Figure 2. Mechanism of LiOOH Cleavage

Caption: Figure 2. Mechanism of LiOOH Cleavage

Protocol 1: Hydrolysis with LiOH/H₂O₂

Materials:

  • N-acyl-4-isopropyloxazolidinone

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of LiOH·H₂O (2.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C and stir for 30 minutes.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Scientist's Insights & Troubleshooting:
  • Oxygen Evolution: A known phenomenon in this reaction is the decomposition of the peracid intermediate by excess H₂O₂, which releases stoichiometric amounts of oxygen gas.[4] This can create a safety hazard, especially on a large scale. It is crucial to ensure proper venting and maintain an inert atmosphere if necessary. Reducing the excess of H₂O₂ can mitigate this, but may require longer reaction times.[4]

  • Incomplete Reaction: If the reaction stalls, ensure the LiOH is fully dissolved and the stirring is efficient to overcome phase separation.

  • Epimerization: The basic conditions are generally mild enough to prevent epimerization of the α-stereocenter. However, for highly sensitive substrates, keeping the temperature strictly at 0 °C is critical.

Cleavage to Esters: Alcoholysis

Conversion to esters is readily achieved by transesterification using an alkoxide or by Lewis acid-catalyzed alcoholysis.[1]

Protocol 2: Transesterification with Sodium Alkoxide

Materials:

  • N-acyl-4-isopropyloxazolidinone

  • Anhydrous alcohol (ROH, the source of the desired ester group)

  • Sodium metal or sodium hydride

  • Anhydrous THF (optional)

Procedure:

  • Prepare the sodium alkoxide by carefully adding sodium metal (1.1 equiv) to the anhydrous alcohol (used as solvent) under an inert atmosphere.

  • Once the sodium has fully reacted, cool the alkoxide solution to 0 °C.

  • Add a solution of the N-acyl oxazolidinone (1.0 equiv) in the same alcohol (or minimal THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the residue with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Scientist's Insights & Troubleshooting:
  • Causality: This is a classic nucleophilic acyl substitution.[6] The alkoxide is a strong nucleophile that attacks the acyl carbonyl. Using the alcohol as the solvent drives the equilibrium towards the product ester.

  • Hindered Esters: For bulky alcohols (e.g., t-butanol), the reaction may be sluggish. Using a stronger base like potassium tert-butoxide or switching to a Lewis acid-catalyzed method may be more effective.

  • Lewis Acid Variant: A milder alternative involves using a Lewis acid like MgBr₂ or Ti(OiPr)₄ with the alcohol. This avoids the strongly basic conditions of alkoxides.

Cleavage to Amides: Aminolysis

Direct conversion to amides can be achieved, though it often requires activation of the amine, for instance, by forming a lithium amide or using Weinreb's conditions with Me(MeO)NH·HCl and a strong base.

Protocol 3: Aminolysis with a Lithium Amide

Materials:

  • N-acyl-4-isopropyloxazolidinone

  • A secondary amine (R₂NH)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous THF

Procedure:

  • Dissolve the amine (1.2 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-BuLi (1.1 equiv) dropwise to form the lithium amide. Stir for 20 minutes.

  • Add a solution of the N-acyl oxazolidinone (1.0 equiv) in THF dropwise to the lithium amide solution at -78 °C.

  • Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Cleavage to Alcohols: Reductive Cleavage

Primary alcohols can be obtained through reduction of the acyl group using powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

Protocol 4: Reduction with LiAlH₄

Materials:

  • N-acyl-4-isopropyloxazolidinone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous THF or diethyl ether

Procedure:

  • Suspend LiAlH₄ (1.5-2.0 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Add a solution of the N-acyl oxazolidinone (1.0 equiv) in THF dropwise.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours.

  • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting white suspension vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

  • The filtrate contains the desired alcohol and the recovered auxiliary, which can be separated by column chromatography.

Scientist's Insights & Troubleshooting:
  • Mechanism: The hydride first attacks the acyl carbonyl, forming a tetrahedral intermediate. This intermediate collapses, cleaving the C-N bond and releasing the auxiliary. The resulting aldehyde is then immediately reduced by a second equivalent of hydride to the primary alcohol.

  • Diastereoselectivity: If the acyl group contains stereocenters, this reduction is typically non-epimerizing.

  • Alternative Reductants: For substrates with reducible functional groups that are sensitive to LiAlH₄, other reductants like lithium borohydride (LiBH₄) can sometimes be used, although they are less reactive. Diisobutylaluminium hydride (DIBAL-H) has also been used to generate chiral aldehydes.

Summary of Cleavage Methods

Desired ProductReagentsKey ConditionsScientist's Insights
Carboxylic Acid LiOH / H₂O₂THF/H₂O, 0 °CMost common method; be aware of O₂ evolution.[4]
Ester NaOR / ROHROH, 0 °C to RTDriven by excess alcohol; milder Lewis acid variants exist.
Amide R₂NLi / THFTHF, -78 °C to 0 °CRequires pre-formation of a potent nucleophile (lithium amide).
Alcohol LiAlH₄THF, 0 °CPowerful reduction; careful Fieser workup is crucial for easy isolation.

References

Application Note & Protocol: A Scalable and Streamlined Approach to the Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

(S)-4-isopropyloxazolidine-2,5-dione, also known as L-valine N-carboxyanhydride (NCA), is a pivotal chiral building block in modern pharmaceutical and polymer chemistry.[1] Its high reactivity and defined stereochemistry make it an indispensable monomer for the synthesis of well-defined polypeptides and complex peptide-based active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of L-valine NCA, emphasizing safety, scalability, and high purity. We will delve into the mechanistic underpinnings of the synthesis, offering insights into the critical process parameters and robust analytical methods for quality control.

Introduction: The Significance of L-Valine NCA

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a premier method for producing synthetic polypeptides.[3] These polymers have found extensive applications in drug delivery, tissue engineering, and as synthetic vaccines.[4] The success of these applications hinges on the availability of highly pure NCA monomers, as impurities can terminate polymerization or introduce undesirable side products.[3][4]

Traditionally, the synthesis of NCAs has relied on the use of phosgene or its derivatives (e.g., triphosgene), which are highly toxic and require specialized handling.[2][5] While effective, the associated safety concerns and stringent handling requirements have spurred the development of safer, more scalable synthetic routes. This document outlines a robust and scalable procedure that addresses these challenges, enabling the production of high-purity (S)-4-isopropyloxazolidine-2,5-dione.

Reaction Mechanism and Scientific Rationale

The most common and direct route for the synthesis of NCAs involves the reaction of an α-amino acid with a phosgene source.[3] The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization to yield the desired NCA and hydrogen chloride (HCl) as a byproduct.

Reaction_Mechanism L_Valine L-Valine Intermediate N-Chloroformyl Amino Acid Intermediate L_Valine->Intermediate + Phosgene_Source Phosgene Source (e.g., Triphosgene) Phosgene_Source->Intermediate + NCA (S)-4-Isopropyloxazolidine-2,5-dione (L-Valine NCA) Intermediate->NCA Intramolecular Cyclization HCl HCl (byproduct) Intermediate->HCl -

Figure 1: Simplified reaction mechanism for the synthesis of L-Valine NCA.

A critical challenge in large-scale synthesis is the management of the HCl byproduct, which can catalyze the decomposition of the NCA product.[6] Modern protocols incorporate an HCl scavenger to drive the reaction to completion and prevent product degradation, thereby improving yield and purity.[7]

Optimized Protocol for Large-Scale Synthesis

This protocol is optimized for a greater than 100-gram scale and incorporates best practices for safety and efficiency.

Materials and Reagents
ReagentGradeSupplierNotes
L-Valine>99%Reputable SupplierEnsure the starting material is of high purity.
Triphosgene>98%Reputable SupplierEXTREMELY TOXIC. Handle with extreme caution in a certified fume hood.
Anhydrous Tetrahydrofuran (THF)<50 ppm H₂OReputable SupplierUse of dry solvents is critical to prevent hydrolysis of triphosgene and the NCA product.
α-PineneReagent GradeReputable SupplierActs as an effective HCl scavenger.[8]
Diatomaceous Earth (Celite)---Reputable SupplierFor filtration and removal of solid impurities.
HexaneAnhydrousReputable SupplierFor precipitation and washing of the final product.
Equipment
  • Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Addition funnel.

  • Inert atmosphere system (Nitrogen or Argon).

  • Schlenk line or equivalent for solvent removal under inert atmosphere.

  • Large filtration apparatus.

Step-by-Step Synthesis Procedure

Synthesis_Workflow Start Start: Assemble and Dry Glassware Step1 1. Charge Reactor with L-Valine and Anhydrous THF Start->Step1 Step2 2. Add α-Pinene (HCl Scavenger) Step1->Step2 Step3 3. Add Triphosgene Solution Dropwise Step2->Step3 Step4 4. Monitor Reaction (TLC or in-situ IR) Step3->Step4 Step5 5. Reaction Completion Step4->Step5 Step6 6. Filter through Celite Step5->Step6 Step7 7. Concentrate Filtrate Step6->Step7 Step8 8. Precipitate with Hexane Step7->Step8 Step9 9. Isolate and Dry Product Step8->Step9 End End: High-Purity L-Valine NCA Step9->End

Figure 2: Experimental workflow for the large-scale synthesis of L-Valine NCA.

  • Preparation: Under a nitrogen atmosphere, suspend L-valine (1.0 eq) in anhydrous THF.

  • Addition of HCl Scavenger: Add α-pinene (2.5 eq) to the suspension.[8]

  • Addition of Phosgene Source: In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous THF. Add this solution dropwise to the L-valine suspension over 1-2 hours, maintaining the reaction temperature below 30 °C. A slight exotherm may be observed.[3]

  • Reaction Monitoring: The reaction mixture will gradually become clear. Monitor the reaction progress by thin-layer chromatography (TLC) or in-situ infrared spectroscopy, looking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, filter the solution through a pad of diatomaceous earth (Celite) to remove any insoluble byproducts.[3][4] This is a crucial step for achieving high purity on a large scale.[3]

    • Concentrate the filtrate under reduced pressure, ensuring the temperature does not exceed 40 °C to prevent thermal decomposition of the product.

    • Add anhydrous hexane to the concentrated residue to precipitate the L-valine NCA as a white solid.

    • Collect the solid by filtration, wash with cold anhydrous hexane, and dry under high vacuum to yield the final product.

Safety and Handling Precautions

  • Triphosgene: Triphosgene is a solid but can release toxic phosgene gas upon contact with moisture or heat. It is a severe respiratory irritant and can be fatal if inhaled. All manipulations involving triphosgene must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • (S)-4-Isopropyloxazolidine-2,5-dione: The product is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Avoid breathing dust and ensure adequate ventilation.[10]

  • General Precautions: The reaction should be carried out under an inert atmosphere to prevent moisture from entering the reaction vessel. All glassware should be oven-dried prior to use.

Analytical Characterization

The purity of the synthesized L-valine NCA is critical for its subsequent use. The following analytical techniques are recommended for comprehensive characterization:

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the isopropyl and methine protons of the valine side chain and the N-H proton of the NCA ring.
FT-IR Identification of characteristic functional groups.Strong carbonyl stretching bands around 1850 cm⁻¹ and 1780 cm⁻¹ are indicative of the NCA ring.
Melting Point Purity assessment.A sharp melting point range is indicative of high purity.
Chiral HPLC Enantiomeric purity determination.To confirm that no racemization occurred during the synthesis.

Troubleshooting and Key Considerations

  • Low Yield: This can be due to incomplete reaction or product decomposition. Ensure all reagents and solvents are anhydrous. The dropwise addition of triphosgene and temperature control are critical.

  • Product Impurities: Incomplete removal of HCl or side products from the triphosgene reaction can lead to impurities. The filtration through Celite is a critical step to remove these.[3]

  • Storage: (S)-4-isopropyloxazolidine-2,5-dione is moisture-sensitive. Store the final product in a tightly sealed container under an inert atmosphere at -20°C.[11]

Conclusion

The protocol detailed herein provides a scalable, safe, and efficient method for the large-scale synthesis of high-purity (S)-4-isopropyloxazolidine-2,5-dione. By understanding the underlying reaction mechanism and adhering to the outlined procedures, researchers and drug development professionals can reliably produce this essential building block for a wide range of applications in polypeptide synthesis and pharmaceutical development.

References

Application Notes and Protocols: Stereoselective Synthesis of β-Lactams Using (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of some of the most important classes of antibiotics, including penicillins and cephalosporins.[1] Beyond their antibacterial properties, β-lactam derivatives have emerged as versatile synthons for the preparation of a wide array of biologically active molecules. The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity, making the development of stereoselective synthetic methods a paramount objective for researchers in organic synthesis and drug development.[2]

One of the most powerful methods for the construction of the β-lactam ring is the Staudinger [2+2] cycloaddition of a ketene with an imine.[3] To control the stereochemical outcome of this reaction, chiral auxiliaries are often employed.[4] This guide provides a detailed protocol for the stereoselective synthesis of β-lactams using (S)-4-isopropyloxazolidine-2,5-dione, also known as L-valine N-carboxyanhydride (NCA), as a readily available and effective chiral auxiliary.[5] This method leverages the steric influence of the isopropyl group to direct the facial selectivity of the ketene-imine cycloaddition, leading to the formation of β-lactams with high diastereoselectivity.

The Chiral Auxiliary: (S)-4-Isopropyloxazolidine-2,5-dione

(S)-4-Isopropyloxazolidine-2,5-dione is a chiral building block derived from the naturally occurring amino acid L-valine.[5] Its rigid five-membered ring structure and the bulky isopropyl group at the stereogenic center make it an excellent chiral auxiliary for asymmetric synthesis. The synthesis of (S)-4-isopropyloxazolidine-2,5-dione is typically achieved by the reaction of L-valine with phosgene or a phosgene equivalent.[5]

The underlying principle of using this chiral auxiliary in β-lactam synthesis lies in its ability to control the approach of the imine to the ketene intermediate. The isopropyl group effectively shields one face of the reactive ketene, forcing the imine to approach from the less sterically hindered face. This facial bias is the key to inducing high diastereoselectivity in the resulting β-lactam product.

Reaction Mechanism and Stereochemical Rationale

The stereoselective synthesis of β-lactams using (S)-4-isopropyloxazolidine-2,5-dione proceeds through a modified Staudinger cycloaddition. The key steps are outlined below:

  • Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated to introduce the desired substituent at the C3 position of the future β-lactam. This is typically achieved by reacting the N-carboxyanhydride with an appropriate acylating agent.

  • In Situ Ketene Formation: The N-acyl-4-isopropyloxazolidine-2,5-dione is then treated with a base to generate a ketene intermediate in situ.

  • [2+2] Cycloaddition: The generated ketene reacts with an imine in a [2+2] cycloaddition to form the β-lactam ring. The stereochemistry of this step is controlled by the chiral auxiliary. The bulky isopropyl group directs the approach of the imine, leading to a preferred diastereomer. The generally accepted mechanism for the Staudinger reaction involves a two-step process: nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate, followed by a conrotatory ring closure.[6] The stereochemical outcome is often dependent on the geometry of the imine and the potential for isomerization of the zwitterionic intermediate.[6]

  • Removal of the Chiral Auxiliary: After the cycloaddition, the chiral auxiliary is cleaved from the β-lactam product, typically under mild hydrolytic conditions, and can often be recovered for reuse.[4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-4-Isopropyloxazolidine-2,5-dione≥98%Commercially AvailableAlso known as L-Valine N-carboxyanhydride
Acyl Chloride (e.g., Phenylacetyl chloride)Reagent GradeCommercially Available
Imine (e.g., N-Benzylideneaniline)Reagent GradeCommercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH₂ before use
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially AvailableDry over CaH₂ and distill
Diethyl Ether (Et₂O)AnhydrousCommercially Available
HexanesReagent GradeCommercially AvailableFor chromatography
Ethyl AcetateReagent GradeCommercially AvailableFor chromatography
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Protocol 1: Synthesis of N-Acyl-(S)-4-isopropyloxazolidine-2,5-dione

This protocol describes the acylation of the chiral auxiliary, a necessary first step to introduce the desired side chain.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-4-isopropyloxazolidine-2,5-dione (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • In the dropping funnel, prepare a solution of the desired acyl chloride (e.g., phenylacetyl chloride, 1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.

Protocol 2: Diastereoselective Synthesis of a β-Lactam

This protocol outlines the key cycloaddition reaction.

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the purified N-acyl-(S)-4-isopropyloxazolidine-2,5-dione (1.0 eq) and the desired imine (e.g., N-benzylideneaniline, 1.2 eq).

  • Dissolve the reactants in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench with water.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to separate the diastereomers and obtain the desired β-lactam.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the chiral auxiliary to yield the final β-lactam.

  • Dissolve the purified N-acylated β-lactam (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x).

  • The aqueous layer can be further processed to recover the chiral auxiliary.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final β-lactam product can be further purified by recrystallization or chromatography.

Data Analysis and Characterization

The stereochemical outcome of the synthesis is a critical parameter. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy.[7] The signals of the β-lactam protons (at C3 and C4) for each diastereomer will appear at different chemical shifts, and the ratio of their integrals will correspond to the diastereomeric ratio. For a more precise quantification, techniques like high-performance liquid chromatography (HPLC) on a chiral stationary phase may be employed.

Visualizing the Workflow

Stereoselective_Beta_Lactam_Synthesis cluster_0 Synthesis of N-Acyl Chiral Auxiliary cluster_1 Staudinger Cycloaddition cluster_2 Auxiliary Removal & Purification A (S)-4-Isopropyloxazolidine- 2,5-dione C N-Acyl-(S)-4-isopropyloxazolidine- 2,5-dione A->C Et3N, DCM, 0°C to rt B Acyl Chloride B->C E Diastereomeric β-Lactams (with auxiliary) C->E Et3N, DCM, -78°C to rt D Imine D->E F Purified Diastereomer E->F Chromatography G Final β-Lactam F->G LiOH, THF/H2O H Recovered Auxiliary F->H

Caption: Workflow for the stereoselective synthesis of β-lactams.

Conclusion

The use of (S)-4-isopropyloxazolidine-2,5-dione as a chiral auxiliary provides a reliable and efficient method for the stereoselective synthesis of β-lactams. The protocols outlined in this guide are robust and can be adapted for the synthesis of a variety of β-lactam derivatives by changing the acylating agent and the imine component. The high diastereoselectivity achieved, coupled with the potential for recovery and recycling of the chiral auxiliary, makes this a valuable strategy for both academic research and industrial applications in drug discovery and development.

References

Application Notes and Protocols: The Strategic Use of 4-Isopropyloxazolidine-2,5-dione in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of 4-isopropyloxazolidine-2,5-dione, detailing its application as a chiral building block and its conceptual linkage to highly effective chiral auxiliaries in the asymmetric synthesis of natural products. This document offers in-depth scientific explanations, validated protocols, and practical insights to facilitate its use in complex synthetic endeavors.

Introduction: Unveiling the Potential of this compound

This compound, also known as L-Valine N-Carboxyanhydride (NCA), is a crystalline solid derived from the naturally occurring amino acid L-valine.[1] Its primary and most established application lies in the ring-opening polymerization to form polypeptides, where the stereochemistry of the parent amino acid is retained in the polymer backbone.[2] This reactivity stems from the dual nature of the NCA ring, which simultaneously protects the amino group and activates the carboxylic acid moiety.[3] The only byproduct of this polymerization is carbon dioxide, highlighting the atom economy of this process.[3]

While its direct role as a chiral auxiliary in diastereoselective C-C bond formations is less common, the inherent chirality of the valine scaffold makes it a valuable precursor for the synthesis of more conventional chiral auxiliaries, such as (4S)-4-isopropyl-2-oxazolidinone. These oxazolidinone auxiliaries, popularized by David A. Evans, are renowned for their ability to direct stereoselective alkylations, aldol reactions, and other transformations with a high degree of predictability and control.[4]

This guide will first briefly cover the synthesis of this compound and then provide a detailed application note on the use of its derivative, (4S)-4-isopropyl-2-oxazolidinone, as a chiral auxiliary in a key synthetic transformation relevant to natural product synthesis.

Synthesis of this compound (L-Valine NCA)

The most common laboratory and industrial synthesis of L-Valine NCA involves the reaction of L-valine with phosgene or a phosgene equivalent, such as triphosgene.[2] This process efficiently converts the amino acid into its corresponding N-carboxyanhydride.

cluster_synthesis Synthesis of L-Valine NCA L-Valine L-Valine L-Valine_NCA This compound (L-Valine NCA) L-Valine->L-Valine_NCA Reaction in an inert solvent (e.g., THF) Phosgene Phosgene (COCl2) Phosgene->L-Valine_NCA

Caption: Synthesis of this compound from L-Valine.

Application in Natural Product Synthesis: Diastereoselective Alkylation

The true power of the valine-derived chiral scaffold in complex molecule synthesis is exemplified by the use of N-acyl-(4S)-4-isopropyloxazolidin-2-one in diastereoselective enolate alkylation. The bulky isopropyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face. This leads to the formation of a new stereocenter with high diastereoselectivity.

Mechanistic Rationale for Stereocontrol

The high degree of stereocontrol is achieved through a chelated Z-enolate intermediate. Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), leads to the formation of a rigid, five-membered chelate between the metal cation and the two carbonyl oxygens. The isopropyl group at the C4 position of the oxazolidinone ring orients itself to minimize steric interactions, thereby creating a highly biased steric environment. The electrophile then attacks the enolate from the face opposite to the bulky isopropyl group.

cluster_mechanism Mechanism of Diastereoselective Alkylation Start N-Acyl-(4S)-4-isopropyloxazolidin-2-one Enolate Chelated Z-Enolate (Isopropyl group blocks top face) Start->Enolate Deprotonation Base Strong Base (e.g., NaHMDS) Base->Enolate Product Alkylated Product (High Diastereoselectivity) Enolate->Product Alkylation from the less hindered bottom face Electrophile Electrophile (R-X) Electrophile->Product

Caption: Stereocontrol in the alkylation of a valine-derived chiral auxiliary.

Case Study: Synthesis of a Key Fragment for Atorvastatin

A common application of this methodology is in the synthesis of the chiral side chain of statin drugs, such as Atorvastatin.[5] The following protocol details the diastereoselective alkylation of an N-acylated (4S)-4-isopropyloxazolidin-2-one to generate a key stereocenter.

Quantitative Data for Diastereoselective Alkylation

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide92>99:1
Allyl iodide8998:2
Methyl iodide95>99:1
Isopropyl iodide7595:5

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and substrates.

Detailed Experimental Protocols

Protocol 1: Synthesis of (4S)-4-Isopropyl-2-oxazolidinone from L-Valinol

This protocol outlines the synthesis of the chiral auxiliary from L-valinol, which can be obtained by the reduction of L-valine.

Materials:

  • (S)-Valinol

  • Diethyl carbonate

  • Anhydrous potassium carbonate

  • Ethanol

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Combine (S)-valinol (1.0 eq), diethyl carbonate (1.1 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq) in a round-bottom flask equipped with a distillation head.[6]

  • Heat the mixture to 135 °C. Ethanol will begin to distill off.[6]

  • Continue heating until the distillation of ethanol ceases (typically 4-5 hours).

  • Cool the reaction mixture to room temperature. The product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Acylation of (4S)-4-Isopropyl-2-oxazolidinone

This protocol describes the attachment of an acyl group to the chiral auxiliary.

Materials:

  • (4S)-4-Isopropyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).[6]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes at -78 °C.[6]

  • Add the desired acyl chloride (1.05 eq) dropwise, again maintaining a low internal temperature.[6]

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Alkylation

This protocol details the key stereoselective C-C bond formation.

Materials:

  • N-Acyl-(4S)-4-isopropyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acyl-(4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.[7]

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise, and stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(4S)-4-isopropyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite solution

Procedure:

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).[7]

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • The combined organic layers containing the product are washed with brine, dried, and concentrated to yield the chiral carboxylic acid.

Conclusion

This compound is a valuable chiral building block primarily utilized in the synthesis of polypeptides. However, the underlying valine-derived chiral scaffold is a cornerstone of modern asymmetric synthesis. The corresponding (4S)-4-isopropyloxazolidin-2-one serves as a highly effective chiral auxiliary for directing stereoselective transformations, most notably diastereoselective alkylations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this powerful synthetic strategy in the pursuit of complex, biologically active natural products and pharmaceutical agents. The reliability, high stereoselectivity, and the ability to recover the chiral auxiliary make this a highly valuable tool in the synthetic chemist's arsenal.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of 4-isopropyloxazolidine-2,5-dione by recrystallization.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of this compound, also known as L-Valine N-Carboxyanhydride (Val-NCA). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this valuable synthetic intermediate. As an amino acid N-carboxyanhydride (NCA), this compound is highly sensitive to moisture and can be challenging to handle.[1][2] This guide provides in-depth, field-proven insights to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound and why is its purity critical?

This compound is the N-carboxyanhydride (NCA) derived from the amino acid L-valine.[3][4] It is a key monomer used in the ring-opening polymerization to synthesize polypeptides.[2][5] The purity of the NCA monomer is paramount because impurities, such as unreacted L-valine or oligomeric species, can terminate the polymerization reaction or be incorporated into the final polypeptide, leading to materials with uncontrolled molecular weights and altered properties.

Q2: What is the primary challenge when purifying this compound?

The principal challenge is the compound's high reactivity, particularly its sensitivity to moisture. NCAs can readily hydrolyze in the presence of water, reverting to the parent amino acid and releasing carbon dioxide.[2] Furthermore, NCAs are susceptible to premature polymerization or decomposition if exposed to heat for extended periods or acidic/basic impurities.[1] Therefore, all purification steps must be conducted under anhydrous conditions.

Q3: What is the most effective solvent system for recrystallizing this compound?

A single ideal solvent that provides high solubility when hot and low solubility when cold can be difficult to find for many NCAs.[6][7] Field experience and solubility data indicate that a mixed-solvent system is highly effective.[3][8] The recommended system is Tetrahydrofuran (THF) / Hexane .

  • THF acts as the "good" solvent, readily dissolving the NCA.[3][8]

  • Hexane (or heptane) acts as the "anti-solvent" or "bad" solvent, in which the NCA is poorly soluble.

This combination allows for fine-tuned control over the saturation point, promoting the growth of pure crystals.[9]

Q4: Can I use other purification methods if recrystallization fails?

Yes. While recrystallization is a powerful and cost-effective technique, some NCAs, especially those that are low-melting or prone to oiling out, can be difficult to crystallize.[10] In such cases, flash column chromatography on silica gel, performed rapidly in a moisture-controlled environment (e.g., a glovebox), is an excellent alternative for achieving high purity.[10][11]

Troubleshooting Guide: Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solutions
The compound "oils out" instead of forming crystals. 1. The melting point of the impure compound is lower than the temperature of the solution.[12][13]2. The solution is oversaturated, causing the product to crash out of solution as a liquid.[14]3. The rate of cooling is too fast.1. Re-heat the solution to dissolve the oil completely.2. Add a small amount of the "good" solvent (THF, ~5-10% of the total volume) to slightly decrease the saturation.[14]3. Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[13]4. Vigorously scratching the inside of the flask at the solvent-air interface as it cools may help induce nucleation of crystals rather than oil formation.[14]
No crystals form, even after cooling in an ice bath. 1. Too much solvent was used. This is the most common reason for crystallization failure.[12][13]2. The solution has become supersaturated, and nucleation has not been initiated.[15]1. Induce Crystallization: First, try scratching the inner wall of the flask with a clean glass rod. If that fails, add a single, tiny "seed" crystal of the pure compound.[15]2. Reduce Solvent Volume: If induction methods fail, gently warm the solution and evaporate a portion of the solvent under a stream of dry nitrogen or using a rotary evaporator. Then, attempt to cool the more concentrated solution again.[12]
The final yield of crystals is very low. 1. Excess solvent was used during the initial dissolution step, meaning a significant amount of the product remains in the mother liquor.[13]2. Premature crystallization occurred during a hot filtration step (if performed), leading to product loss on the filter paper.3. The crystals were washed with an excessive volume of cold solvent, or the solvent was not sufficiently cold.[15]1. Recover a Second Crop: Concentrate the mother liquor (the filtrate) to about half its volume and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.2. Optimize Washing: Always use a minimal amount of ice-cold anti-solvent (hexane) to wash the crystals during filtration.[15]
The recrystallized product is still impure (e.g., shows a broad melting point). 1. Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[13]2. The chosen solvent system is not effective at separating the specific impurities present.1. Repeat the Recrystallization: Re-dissolve the crystals and ensure the cooling process is very slow. Do not place the warm flask directly into an ice bath; allow it to cool to room temperature on the benchtop first.[7][9]2. Consider a Different Solvent System: Try a different solvent/anti-solvent pair, such as Dichloromethane/Hexane or Ethyl Acetate/Hexane.[8]
The compound decomposes (e.g., color change, gas evolution) during dissolution. 1. The solvent contains water, leading to hydrolysis.2. The solvent was heated for too long or to too high a temperature.1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and oven-dried glassware. Perform the procedure under an inert atmosphere (Nitrogen or Argon) if possible.2. Use Minimal Heat: Warm the solvent just enough to dissolve the compound. Avoid prolonged boiling.[16]

Detailed Recrystallization Protocol (THF/Hexane System)

This protocol assumes all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Solvents should be anhydrous.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of warm (approx. 40-50°C) anhydrous THF dropwise while gently swirling until the solid is completely dissolved.[16] Avoid using a large excess of THF to ensure a high recovery yield.[15]

  • Hot Filtration (Optional): If insoluble impurities remain, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, dry Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Induce Saturation: Allow the clear solution to cool to room temperature. Slowly add anhydrous hexane dropwise while swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of THF—just enough to make the solution clear again. This ensures the solution is perfectly saturated and not supersaturated, which can lead to oiling out.

  • Crystallization: Cover the flask with a septum pierced with a needle (to allow for pressure equalization) and set it aside undisturbed to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or a -20°C freezer for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Quickly wash the crystals on the filter with a very small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. Store the final product in a tightly sealed container under an inert atmosphere and in a freezer.[3][18]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization process.

G cluster_start Setup cluster_process Process cluster_troubleshoot Troubleshooting cluster_end Outcome start Dissolve Crude NCA in Minimum Hot THF dissolved Is the Solution Clear? start->dissolved cool Cool Solution Slowly dissolved->cool Yes hot_filter Perform Hot Filtration dissolved->hot_filter No (Insoluble solid remains) oiling_out Product 'Oils Out'? cool->oiling_out crystals_form Do Crystals Form? no_crystals Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent crystals_form->no_crystals No collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes hot_filter->cool oiling_out->crystals_form No fix_oil Re-heat, Add more THF, Cool VERY Slowly oiling_out->fix_oil Yes no_crystals->cool fix_oil->cool

Caption: A troubleshooting workflow for the recrystallization of Val-NCA.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Isopropyloxazolidine-2,5-dione Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the N-alkylation of 4-isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific alkylation, enabling the synthesis of N-alkylated amino acid derivatives, which are crucial precursors for peptidomimetics and other advanced therapeutic agents.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

I. Core Principles of this compound Alkylation

The N-alkylation of this compound involves the deprotonation of the nitrogen atom within the oxazolidinedione ring, followed by a nucleophilic attack on an alkylating agent. While direct N-alkylation of pre-formed N-carboxyanhydrides (NCAs) is less common than the cyclization of N-alkylated amino acids, it presents a viable synthetic route. However, it is a pathway with specific challenges that require careful control of reaction parameters to achieve high yields and purity.

The primary competing reactions include polymerization of the NCA, hydrolysis, and O-alkylation. Understanding the factors that favor the desired N-alkylation over these side reactions is paramount for success.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the N-alkylation of this compound.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Q: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?

A: Low yields in the N-alkylation of this compound can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Deprotonation: The N-H bond of the oxazolidinedione is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion.

    • Solution: Consider using a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃), switching to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can significantly improve the deprotonation efficiency. Always ensure anhydrous conditions when using highly reactive bases like NaH.[1][2]

  • Low Reactivity of the Alkylating Agent: The reactivity of the alkylating agent plays a crucial role.

    • Solution: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. The reactivity order is generally I > Br > Cl > F.[3] The addition of a catalytic amount of sodium iodide (NaI) can facilitate an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.[2]

  • Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. However, be cautious as excessive heat can promote polymerization of the NCA. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that favors N-alkylation without significant byproduct formation.

  • Poor Solubility of Reagents: If the base or the NCA is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: Select a solvent that can dissolve all reactants. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally good choices for this type of reaction.[2][4]

Issue 2: Presence of Unwanted Side Products

Q: My reaction mixture shows multiple spots on TLC, and I suspect side reactions are occurring. What are the likely side products and how can I minimize their formation?

A: The primary side reactions in the alkylation of this compound are polymerization and hydrolysis.

  • Polymerization: NCAs are prone to ring-opening polymerization, which can be initiated by nucleophiles or bases.

    • Cause: The deprotonated NCA can act as an initiator for the polymerization of another NCA molecule. This is more likely to occur at higher temperatures or with prolonged reaction times.

    • Prevention Strategies:

      • Low Temperature: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of polymerization.[5]

      • Controlled Addition: Add the alkylating agent to the pre-formed anion solution at a low temperature. This ensures that the anion reacts with the alkylating agent as it is formed, rather than initiating polymerization.

      • Choice of Base: While a strong base is needed for deprotonation, extremely strong bases can more readily initiate polymerization. Careful selection and stoichiometric control of the base are crucial.

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze back to L-valine.[6]

    • Cause: Presence of water in the reagents or solvent.

    • Prevention Strategies:

      • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Dry Reagents: Use freshly opened or properly stored anhydrous reagents.

III. Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for the N-alkylation of this compound?

A1: The optimal base depends on the specific alkylating agent and reaction conditions. A general guideline is to use a strong, non-nucleophilic base.

  • Sodium Hydride (NaH): An excellent choice for generating the N-anion, particularly in polar aprotic solvents like DMF or THF. It is crucial to use it under strictly anhydrous conditions.[2]

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that is effective at low temperatures. It is typically prepared in-situ from diisopropylamine and n-butyllithium.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are weaker bases and may require higher temperatures and more reactive alkylating agents. Cesium carbonate is more soluble in organic solvents and can be more effective than potassium carbonate.[4]

BaseStrengthCommon SolventsKey Considerations
Sodium Hydride (NaH)Very StrongTHF, DMFRequires strict anhydrous conditions.
Lithium Diisopropylamide (LDA)Very StrongTHFUsed at low temperatures; prepared in-situ.
Potassium Carbonate (K₂CO₃)ModerateDMF, AcetonitrileMay require higher temperatures.
Cesium Carbonate (Cs₂CO₃)ModerateDMF, AcetonitrileMore soluble and often more effective than K₂CO₃.[4]

Q2: Which solvent should I use for my N-alkylation reaction?

A2: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Tetrahydrofuran (THF): A good choice, especially for reactions at low temperatures with strong bases like NaH or LDA.

  • Dimethylformamide (DMF): A highly polar solvent that can facilitate the reaction, but it is important to use a high-purity, anhydrous grade, as impurities can interfere with the reaction.[4]

  • Acetonitrile (MeCN): Another suitable polar aprotic solvent.

Q3: Can O-alkylation be a problem in this reaction?

A3: While the nitrogen is generally more nucleophilic after deprotonation, O-alkylation at one of the carbonyl oxygens is a potential, though less common, side reaction. The ambident nature of the resulting anion means it can theoretically react at the nitrogen or oxygen.

  • Minimizing O-Alkylation: N-alkylation is typically favored under kinetically controlled conditions (low temperature) and with less "hard" alkylating agents. The choice of counter-ion (from the base) and solvent can also influence the N/O selectivity.[7]

Q4: How can I effectively purify my N-alkylated this compound?

A4: Purification is critical to remove unreacted starting materials, the base, and any side products.

  • Aqueous Work-up: After the reaction is complete, it should be carefully quenched (e.g., with a saturated aqueous solution of ammonium chloride). The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with water and brine will help remove residual base and salts.

  • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a common eluent system.

IV. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound using Sodium Hydride
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Add anhydrous THF or DMF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Slowly add the alkylating agent (e.g., alkyl bromide, 1.05 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Visualizations

Reaction Scheme and Troubleshooting Logic

Alkylation_Workflow start Start: This compound + Alkyl Halide deprotonation Deprotonation (Base, Solvent, Temp) start->deprotonation 1. alkylation Nucleophilic Attack (SN2 Reaction) deprotonation->alkylation 2. product Desired Product: N-Alkyl-4-isopropyloxazolidine-2,5-dione alkylation->product Success low_yield Low Yield? alkylation->low_yield side_products Side Products? alkylation->side_products check_base Use Stronger Base (e.g., NaH, LDA) low_yield->check_base Incomplete Deprotonation check_alkyl_halide Use R-Br or R-I Add NaI catalyst low_yield->check_alkyl_halide Poor Electrophile check_temp Optimize Temperature low_yield->check_temp High Activation Energy polymerization Polymerization side_products->polymerization High Temp/ [NCA] hydrolysis Hydrolysis side_products->hydrolysis Presence of Water

Caption: Troubleshooting workflow for the N-alkylation of this compound.

VI. References

  • Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. (2022). Polymer Chemistry, 13(43), 6149-6161. --INVALID-LINK--

  • Common side reactions in the alkylation of N-methylethanolamine and how to avoid them. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Effect of N-alkylation in N-carboxyanhydride (NCA) ring- opening polymerization kinetics. (2022). The Royal Society of Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Troubleshooting side reactions in the N-alkylation of aniline. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Technical Support Center: Strategies to Improve Yield and Selectivity in 1,4-Dichlorobutane Alkylations. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. (2014). Organic Letters, 16(22), 5944-5947. --INVALID-LINK--

  • Amino acid N-carboxyanhydride. (n.d.). In Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (2018). Polymers, 10(2), 159. --INVALID-LINK--

  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. (2021). Frontiers in Chemistry, 9, 649649. --INVALID-LINK--

  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005). The Journal of Organic Chemistry, 70(13), 5055-5061. --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2013). Organic & Biomolecular Chemistry, 11(9), 1485-1491. --INVALID-LINK--

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2021). Molecules, 26(15), 4647. --INVALID-LINK--

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. (2024). ARKIVOC, 2024(8), 293-300. --INVALID-LINK--

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (2020). Angewandte Chemie International Edition, 59(43), 19045-19050. --INVALID-LINK--

  • Examples of N‐alkylated alkaloids and drug molecules. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H)-one. (2016). Tetrahedron, 72(41), 6334-6339. --INVALID-LINK--

  • Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2022). Hungarian Journal of Industry and Chemistry, 50(1), 1-6. --INVALID-LINK--

  • Synthesis of α-Amino Acid N-Carboxyanhydrides. (2021). Organic Letters, 23(16), 6322-6326. --INVALID-LINK--

  • Carbon Anions: Deprotonation of Alkynes. (2024, June 15). YouTube. Retrieved January 7, 2026, from --INVALID-LINK--

  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. (n.d.). Chem 2310. Retrieved January 7, 2026, from --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). RSC Advances, 11(41), 25481-25493. --INVALID-LINK--

  • (S)-4-Isopropyloxazolidine-2,5-dione. (n.d.). ChemBK. Retrieved January 7, 2026, from --INVALID-LINK--

  • Appendix 1: Summary of Part 1 reactions used for synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved January 7, 2026, from --INVALID-LINK--

  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. (n.d.). NC State University Libraries. Retrieved January 7, 2026, from --INVALID-LINK--

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2022). Hungarian Journal of Industry and Chemistry, 50(1), 1-6. --INVALID-LINK--

  • 16.06.3: Deprotonated Alkynes. (2015, January 13). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--

  • N-Alkylation of Some Imidazopyridines. (2010). FABAD Journal of Pharmaceutical Sciences, 35(4), 209-216. --INVALID-LINK--

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. (2002). Journal of Combinatorial Chemistry, 4(5), 530-535. --INVALID-LINK--

References

Technical Support Center: Purification of 4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA). This guide is designed for researchers, scientists, and professionals in drug development who work with this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this N-carboxyanhydride (NCA). Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your Val-NCA, a crucial factor for successful downstream applications, particularly in polypeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: When synthesizing this compound, particularly through the widely used phosgene method, several impurities can arise. The principal contaminants often include hydrochloric acid (HCl) and the hydrochloride salt of the unreacted L-valine.[1][2] These acidic impurities can interfere with subsequent polymerization reactions.[1] Other potential impurities include residual phosgenating agents (like diphosgene or triphosgene), their byproducts, and oligomeric species formed by premature polymerization of the NCA.[3][4]

Q2: My crude Val-NCA is an oil and won't crystallize. What should I do?

A2: The presence of oily impurities often hinders the crystallization of NCAs.[3] In such cases, traditional recrystallization may not be feasible. We recommend purification by flash column chromatography on silica gel, which is an effective method for purifying NCAs that are difficult to crystallize.[3][5][6] This technique can efficiently remove a broad range of impurities, yielding a product of high purity.[3][5][6][7][8][9]

Q3: How can I assess the purity of my purified this compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying organic impurities.[3][9] Monitoring the reaction by ¹H NMR is often more reliable than visual inspection.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the characteristic anhydride carbonyl stretches (around 1850 and 1780 cm⁻¹) and the absence of impurities like primary amine hydrochlorides.[9] However, it can also show the presence of water or carbonate species if the sample has been exposed to air.[10][11]

  • Elemental Analysis: This can be used to confirm the elemental composition of your purified NCA and to detect inorganic impurities, such as residual chlorine from the phosgenation reagent.[3]

Q4: What are the optimal storage conditions for purified this compound?

A4: this compound is highly sensitive to moisture and nucleophiles, which can initiate polymerization.[4] Therefore, it is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] For long-term stability, storage at low temperatures, such as -20°C, is recommended.[9][12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Symptoms:

  • Significantly lower than expected recovery of solid material after recrystallization.

  • The mother liquor still contains a substantial amount of the desired product.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inappropriate Solvent System The chosen solvent system may be too good of a solvent for the NCA, leading to high solubility and poor recovery.Experiment with different solvent/anti-solvent combinations. A common system is dissolving the NCA in a good solvent like dry tetrahydrofuran (THF) and then adding a poor solvent like hexanes to induce precipitation.[3]
Multiple Recrystallizations Repeated recrystallizations, while increasing purity, can significantly decrease the overall yield.[9]Consider alternative purification methods like flash chromatography, which can often provide high purity in a single step with better yields.[3][5][6]
Premature Polymerization Exposure to moisture or nucleophilic impurities during the recrystallization process can cause the NCA to polymerize, reducing the yield of the monomer.Ensure all solvents and glassware are scrupulously dry. Perform the recrystallization under an inert atmosphere.
Issue 2: Persistent Impurities Detected by NMR After Purification

Symptoms:

  • ¹H or ¹³C NMR spectra show peaks that do not correspond to this compound or the NMR solvent.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Ineffective Recrystallization Some impurities may co-crystallize with the product, making them difficult to remove by simple recrystallization.Switch to an orthogonal purification method. Flash column chromatography on silica gel is highly effective at separating NCAs from a wide range of impurities.[3][5][6][7][8][9]
Thermal Decomposition If purification involves heating (e.g., for dissolving the crude product), the NCA might be decomposing.Avoid excessive heating. If heat is necessary, use the minimum temperature required for dissolution and for the shortest possible time.
Contaminated Solvents or Reagents The solvents or other reagents used in the purification process may be contaminated.Use high-purity, anhydrous solvents for all purification steps.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly recommended for its efficiency and broad applicability.[3][5][6][7][8][9]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Anhydrous solvents for the mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • Dry collection flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Column: Dry pack a chromatography column with silica gel under an inert atmosphere.

  • Equilibrate the Column: Equilibrate the column with the chosen anhydrous mobile phase.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the purified NCA.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid decomposition.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

G cluster_prep Preparation cluster_process Chromatography cluster_post Post-Purification prep_column Prepare Dry Silica Gel Column equilibrate Equilibrate with Anhydrous Mobile Phase prep_column->equilibrate load_sample Load Crude NCA equilibrate->load_sample elute Elute and Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions concentrate Concentrate under Reduced Pressure combine->concentrate dry Dry under High Vacuum concentrate->dry product High-Purity Val-NCA dry->product

Caption: Step-by-step process of purification by recrystallization.

References

Technical Support Center: 4-Isopropyloxazolidine-2,5-dione (Valine N-Carboxyanhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and degradation of this versatile monomer. As a class of compounds, N-carboxyanhydrides (NCAs) are highly reactive and susceptible to degradation, which can compromise experimental outcomes.[1][2] This guide offers practical, field-proven insights to help you navigate these challenges and ensure the integrity of your research.

Section 1: Understanding this compound Degradation

FAQ 1: What is this compound and why is it so sensitive?

This compound (Val-NCA) is a heterocyclic organic compound derived from the amino acid L-valine.[3][4] It belongs to the family of α-amino acid N-carboxyanhydrides (NCAs), which are widely used as monomers for the synthesis of polypeptides via ring-opening polymerization (ROP).[5][6]

The high reactivity of Val-NCA, which makes it an excellent monomer for polymerization, also renders it highly susceptible to degradation. The molecule has four reactive sites, including two electrophilic carbonyl groups (at C2 and C5) and two nucleophilic sites (the NH and CH groups after deprotonation), making it prone to attack by various nucleophiles.[1] Its sensitivity is primarily due to the strained five-membered ring and the presence of the anhydride group.

FAQ 2: What are the primary degradation pathways for this compound?

The two most common degradation pathways for Val-NCA are:

  • Hydrolysis: In the presence of water, the oxazolidine-2,5-dione ring readily undergoes hydrolysis, breaking down into the parent amino acid (L-valine) and releasing carbon dioxide.[7] This is a significant issue as even trace amounts of moisture in solvents or on glassware can initiate this process.

  • Uncontrolled Polymerization: Val-NCA can undergo spontaneous or uncontrolled polymerization, especially in the presence of nucleophilic impurities or at elevated temperatures. This leads to the formation of ill-defined oligomers or polymers with broad molecular weight distributions, which can be detrimental to experiments aiming for controlled polypeptide synthesis.[8]

Diagram: Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Uncontrolled Polymerization Pathway Val_NCA This compound (Val-NCA) Valine L-Valine Val_NCA->Valine Ring Opening CO2_hydrolysis CO₂ Val_NCA->CO2_hydrolysis Decarboxylation Oligomers Uncontrolled Poly(valine) (Oligomers/Polymers) Val_NCA->Oligomers Uncontrolled ROP CO2_poly CO₂ Val_NCA->CO2_poly Decarboxylation Water H₂O (Moisture) Water->Val_NCA Nucleophiles Nucleophilic Impurities (e.g., primary amines) Nucleophiles->Val_NCA Heat Elevated Temperature Heat->Val_NCA

Caption: Primary degradation pathways of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Problem Potential Cause Troubleshooting Action
Low or no yield of desired polypeptide Monomer Degradation: The Val-NCA may have degraded due to improper storage or handling, leading to a lower concentration of active monomer.1. Verify Monomer Purity: Before use, check the purity of the Val-NCA by FT-IR or ¹H NMR. For FT-IR, look for the characteristic anhydride peaks around 1850 and 1790 cm⁻¹. For ¹H NMR, confirm the expected shifts and the absence of peaks corresponding to L-valine.2. Improve Storage Conditions: Store Val-NCA under an inert atmosphere (argon or nitrogen) at -20°C or below, sealed away from moisture.[4]
Broad molecular weight distribution (high dispersity) in polymerization Uncontrolled Initiation: Trace amounts of water or other nucleophilic impurities in the reaction mixture can act as uncontrolled initiators, leading to multiple polymer chains growing at different rates.Side Reactions: At higher temperatures, side reactions such as backbiting can occur, leading to chain termination and broader dispersity.[1]1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Anhydrous solvents should be used for all steps, including monomer synthesis and polymerization.[9]2. Purify Reagents: Purify all reagents, including initiators and solvents, to remove nucleophilic impurities.3. Optimize Reaction Temperature: Conduct polymerizations at lower temperatures (e.g., 0°C) to minimize side reactions.[1][8]
Inconsistent reaction kinetics Monomer Quality: Inconsistent purity of the Val-NCA batch can lead to variable reaction rates.Presence of HCl: Residual HCl from the synthesis of Val-NCA can inhibit polymerization by deactivating nucleophilic initiators.[10]1. Standardize Monomer Purification: Use a consistent purification method, such as recrystallization or flash chromatography, for each batch of Val-NCA.[5][11]2. Remove Residual Acid: Ensure the purification process effectively removes any residual HCl. Washing with aqueous sodium bicarbonate at 0°C followed by rapid drying is a common method.[1]
Formation of precipitates during polymerization Polymer Insolubility: The growing polypeptide chain may become insoluble in the reaction solvent, leading to precipitation and termination of the polymerization.Aggregation: Certain polypeptide sequences can form β-sheet structures that are prone to aggregation and precipitation.1. Solvent Selection: Choose a solvent system in which both the monomer and the resulting polypeptide are soluble.2. Monitor Polymerization: Use techniques like nonaqueous capillary electrophoresis to monitor the polymerization and identify the onset of precipitation.[8]

Section 3: Experimental Protocols

Protocol 1: Purity Assessment of this compound by FT-IR

Objective: To qualitatively assess the purity of Val-NCA and detect the presence of the parent amino acid due to hydrolysis.

Materials:

  • This compound sample

  • FT-IR spectrometer with a diamond ATR accessory

  • Spatula

  • Dry, inert atmosphere (glovebox or nitrogen-purged bag)

Procedure:

  • Inside a dry, inert atmosphere, place a small amount (a few milligrams) of the Val-NCA sample onto the crystal of the ATR accessory.

  • Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis:

    • Expected Peaks for Pure Val-NCA: Look for two strong carbonyl stretching bands characteristic of the anhydride group at approximately 1850 cm⁻¹ and 1790 cm⁻¹.

    • Indication of Degradation: The presence of a broad peak in the region of 2500-3300 cm⁻¹ (O-H and N-H stretching) and a carbonyl peak around 1700-1725 cm⁻¹ (carboxylic acid) suggests the presence of L-valine, indicating hydrolysis.

Protocol 2: Storage and Handling of this compound

Objective: To provide a standardized procedure for the storage and handling of Val-NCA to minimize degradation.

Procedure:

  • Receipt and Initial Storage: Upon receipt, immediately transfer the Val-NCA container to a freezer at -20°C or colder. Do not open the container until it has equilibrated to the temperature of the inert atmosphere environment where it will be handled.

  • Handling in an Inert Atmosphere: All handling of Val-NCA must be performed in a glovebox with low moisture and oxygen levels or under a positive pressure of a dry, inert gas (argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and glassware. After dispensing the required amount, securely reseal the container, purge with inert gas, and return it to the freezer.

  • Solvent Preparation: Use freshly distilled and dried solvents for all experiments involving Val-NCA.

Diagram: Recommended Workflow for Handling Val-NCA

start Start: Receive Val-NCA storage Store at ≤ -20°C (Sealed Container) start->storage equilibration Equilibrate Container to Glovebox Temperature storage->equilibration glovebox Transfer to Glovebox (Inert Atmosphere) equilibration->glovebox dispense Dispense Required Amount glovebox->dispense reseal Reseal, Purge with Inert Gas, and Return to Storage dispense->reseal experiment Proceed with Experiment (Using Anhydrous Solvents) dispense->experiment end End experiment->end

Caption: Workflow for handling this compound.

Section 4: Prevention of Degradation

FAQ 3: How can I prevent the degradation of this compound during my experiments?

Prevention of Val-NCA degradation hinges on meticulous control of the experimental environment.

  • Stringent Anhydrous Conditions: The most critical factor is the exclusion of water. This includes using anhydrous solvents, flame-drying glassware, and performing all manipulations under an inert atmosphere.[5][9]

  • Low-Temperature Reactions: Performing polymerizations at reduced temperatures (e.g., 0°C) can significantly slow down the rates of both hydrolysis and side reactions, favoring controlled polymerization.[1][8]

  • High-Purity Monomers: Starting with high-purity Val-NCA is essential. If you synthesize the monomer in-house, ensure that the purification process is robust. Multiple recrystallizations or flash chromatography over silica gel are effective methods.[5][11]

  • Choice of Initiator: For polymerization, the choice of initiator is crucial. While primary amines are common, their basicity can sometimes lead to side reactions. Using initiators like lithium hexamethyldisilazide (LiHMDS) can offer less moisture sensitivity.[5]

FAQ 4: Are there alternative monomers that are more stable than this compound?

Yes, for applications where the inherent instability of NCAs is a significant hurdle, alternative monomers have been developed. For instance, α-amino acid N-thiocarboxyanhydrides (NTAs) have been shown to have improved moisture and thermal stability compared to their NCA counterparts.[1] These compounds can be polymerized under milder conditions and have a longer shelf life.

References

Troubleshooting low yields in 4-isopropyloxazolidine-2,5-dione mediated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (NCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly low yields, encountered during this synthesis. The following information is structured in a question-and-answer format to directly address specific challenges in your experimental workflow.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound can be attributed to a range of factors from the quality of starting materials to subtle variations in reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Significantly Lower Than Expected Yield of Crude this compound

Question: My synthesis of this compound from L-valine and a phosgene source (or equivalent) is resulting in a very low yield of crude product before purification. What are the primary causes and how can I address them?

Answer: Low yields at this initial stage often point to fundamental problems with reagents, reaction setup, or the reaction conditions themselves. A systematic review of the following is crucial.[1][2]

Core Areas for Investigation:

  • Purity and Dryness of Starting Materials:

    • L-Valine: The purity of the starting amino acid is paramount. Residual impurities can interfere with the reaction.[3] It is critical to ensure the L-valine is of high purity and, most importantly, completely dry. Any residual moisture will consume the phosgene source and lead to the formation of byproducts.[4][5]

    • Solvents: All solvents, particularly the reaction solvent (e.g., tetrahydrofuran (THF), ethyl acetate), must be anhydrous.[1] The presence of water is highly detrimental as it readily reacts with the phosgene source and the NCA product.[1][4] Using freshly dried solvents is a critical step.[1]

  • Reaction Atmosphere and Glassware:

    • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).[1] This prevents atmospheric moisture from entering the reaction vessel.

    • Glassware Preparation: All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.

  • Phosgene Source and Addition:

    • Triphosgene/Diphosgene: When using solid phosgene sources like triphosgene or diphosgene, ensure they are of high purity and have not been exposed to moisture during storage.

    • Rate of Addition: The addition of the phosgene source should be controlled. A rapid addition can lead to localized high concentrations, promoting side reactions.

  • Temperature Control:

    • Exothermic Reaction: The reaction of the amino acid with the phosgene source can be exothermic.[3][6] Maintaining the recommended reaction temperature is crucial to prevent the formation of side products. For many NCA syntheses, the reaction is driven by the slight exotherm upon mixing the reagents, eliminating the need for external heating.[3][6]

Experimental Protocol: Pre-Reaction Checks for Optimal Yield

  • Drying of L-Valine: Dry the L-valine (1 equivalent) under high vacuum (e.g., <1 mbar) for at least 24 hours before use.[3]

  • Solvent Preparation: Use freshly distilled and dried solvents. For THF, distillation over sodium/benzophenone is a standard procedure.

  • Glassware Preparation: Assemble the reaction glassware and flame-dry it under a stream of inert gas. Allow to cool to room temperature under the inert atmosphere.

  • Reaction Setup: Equip the reaction flask with a reflux condenser, a gas inlet, and a means for controlled addition of reagents (e.g., a dropping funnel).

Issue 2: Low Yield After Purification (Recrystallization or Chromatography)

Question: I obtain a reasonable amount of crude product, but my yield drops significantly after recrystallization or column chromatography. What could be the cause?

Answer: A significant loss of product during purification often indicates either poor purity of the crude material, decomposition of the product during purification, or suboptimal purification techniques.

Key Considerations for Purification:

  • Crude Product Purity: The crude product may contain significant amounts of impurities, such as unreacted starting material, hydrochloride salts of the amino acid, and other side products.[3][7] These impurities can interfere with the crystallization process.

  • Recrystallization Solvent System: The choice of solvent and anti-solvent for recrystallization is critical. Common solvents for NCA crystallization include tetrahydrofuran (THF), ethyl acetate, and toluene, while anti-solvents are typically hexane, heptane, or petroleum ether.[3] An inappropriate solvent system can lead to poor recovery.

  • Product Decomposition: this compound, like other NCAs, is sensitive to moisture and heat.[4][5] Prolonged heating during recrystallization or exposure to atmospheric moisture can cause decomposition.

  • Flash Column Chromatography: While a powerful purification technique for many NCAs, it requires careful execution under anhydrous conditions to prevent product degradation on the silica gel.[8][9][10] This method can be particularly useful for NCAs that are difficult to crystallize and can lead to improved yields compared to multiple recrystallizations.[8][9][10]

Troubleshooting Workflow for Purification

Purification Troubleshooting start Low Yield After Purification check_crude Analyze Crude Product Purity (e.g., NMR, IR) start->check_crude high_impurities High Impurity Content? check_crude->high_impurities recrystallization Optimize Recrystallization optimize_solvent Screen Solvent/Anti-Solvent Systems recrystallization->optimize_solvent minimize_heat Minimize Heating Time recrystallization->minimize_heat anhydrous_conditions Ensure Anhydrous Conditions recrystallization->anhydrous_conditions chromatography Consider Flash Chromatography high_impurities->recrystallization Yes recrystallization_issues Recrystallization Issues? high_impurities->recrystallization_issues No recrystallization_issues->chromatography No recrystallization_issues->optimize_solvent Yes

Caption: A workflow for troubleshooting low yields during the purification of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

1. What are the most common impurities in this synthesis and how do they affect the yield?

The most common impurities are hydrogen chloride (HCl) and the hydrochloride salt of L-valine.[3][7] These acidic impurities can inhibit subsequent polymerization reactions if the NCA is used for that purpose.[11] Other potential impurities include 2-isocyanatoacyl chlorides and N-chloroformyl amino acids, which can act as chain terminators in polymerizations.[3] These impurities can also co-precipitate with the desired product, leading to an artificially high crude yield but a lower final yield of pure product.

2. Can I use a phosgene-free method for this synthesis?

Yes, several phosgene-free methods have been developed to synthesize N-carboxyanhydrides.[12][13][14] These methods often utilize reagents such as di-tert-butyltricarbonate or bisaryl carbonates and can offer advantages in terms of safety and reduced formation of corrosive byproducts.[12][14] A simple and safe method involves the reaction of Boc-protected amino acids with the T3P reagent.[12]

3. How critical is the reaction temperature?

While some protocols involve heating, it has been demonstrated that the reaction between an amino acid and diphosgene can proceed to completion at ambient temperature, driven by the reaction's exotherm.[3][6] This can be advantageous for large-scale syntheses as it simplifies the experimental setup.[3][6] However, for other methods or specific substrates, temperature optimization may be necessary to balance reaction rate and selectivity.[2]

4. What is the role of moisture in product stability?

Moisture is highly detrimental to the stability of this compound.[4][5] Water can hydrolyze the anhydride ring, leading to the formation of the parent amino acid and carbon dioxide.[4] This degradation not only reduces the yield but also introduces impurities that can affect downstream applications.[4][5] Therefore, it is essential to handle and store the purified product under strictly anhydrous conditions.[4]

5. Are there alternative purification methods to recrystallization?

Flash column chromatography on silica gel has been shown to be a rapid and effective method for purifying a wide variety of NCAs, including those that are difficult to crystallize.[8][9][10] This technique can remove common impurities and often provides the product in improved yields and in less time than multiple recrystallizations.[8][9][10] It is important to perform the chromatography under anhydrous conditions to prevent product degradation.[10]

Part 3: Data and Protocols

Table 1: Common Solvents for Recrystallization of this compound

SolventAnti-SolventTypical Ratio (Solvent:Anti-Solvent)Notes
Ethyl AcetateHexane1:2 to 1:4A commonly used and effective system.
Tetrahydrofuran (THF)Heptane1:3 to 1:5Good for obtaining high purity crystals.
ToluenePetroleum Ether1:2 to 1:3Can be effective for less polar impurities.

Experimental Protocol: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Drying the Amino Acid: In a two-necked, round-bottomed flask, add L-valine (1 eq.). Dry the amino acid under high vacuum for at least 36 hours to remove residual moisture.[3]

  • Reaction Setup: Equip the flask with a reflux condenser connected to a nitrogen source and an exhaust to safely vent HCl vapors.[3]

  • Addition of Reagents: Under a positive pressure of nitrogen, add anhydrous solvent (e.g., THF). With vigorous stirring, add a solution of the phosgene source (e.g., diphosgene, triphosgene) in the same anhydrous solvent.

  • Reaction Monitoring: The reaction can be monitored by the evolution of HCl gas and by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amino acid starting material).

  • Workup: Once the reaction is complete, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess phosgene source. The crude product is then dissolved in a suitable solvent for purification.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (see Table 1) or by flash column chromatography under anhydrous conditions.

Reaction Pathway

NCA Synthesis L_Valine L-Valine NCA This compound L_Valine->NCA Reaction in Anhydrous Solvent Phosgene Phosgene Source (e.g., Triphosgene) Phosgene->NCA HCl HCl (byproduct) NCA->HCl

Caption: Simplified reaction scheme for the synthesis of this compound from L-valine.

References

Technical Support Center: Enhancing Stereochemical Control of 4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled polymerization of 4-isopropyloxazolidine-2,5-dione, commonly known as L-valine N-carboxyanhydride (Val-NCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing well-defined poly(L-valine) and other valine-containing polypeptides. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms governing the polymerization of L-valine-NCA?

A1: The ring-opening polymerization (ROP) of L-valine-NCA, like other α-amino acid N-carboxyanhydrides (NCAs), primarily proceeds through two distinct pathways: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).

  • Normal Amine Mechanism (NAM): This is the preferred route for achieving controlled polymerization. It involves the nucleophilic attack of an initiator (commonly a primary amine) on the C5 carbonyl of the NCA ring. The reaction propagates with the newly formed terminal amine group of the growing polymer chain attacking the next NCA monomer. This stepwise, chain-growth process allows for excellent control over molecular weight and results in a narrow molecular weight distribution (low polydispersity).

  • Activated Monomer Mechanism (AMM): This mechanism is typically initiated by strong bases (e.g., tertiary amines, metal alkoxides) or can occur as a side reaction. A strong base deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA molecule. The AMM often leads to very rapid polymerization and high molecular weight polymers, but it is difficult to control, resulting in broad molecular weight distributions and a higher likelihood of side reactions.[1]

Controlling which mechanism dominates is paramount for achieving stereochemical control. For well-defined polypeptides, reaction conditions should be optimized to favor the NAM.

Polymerization_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) I_NAM Initiator (R-NH2) NCA_NAM Val-NCA I_NAM->NCA_NAM Initiation P_NAM Growing Polymer Chain (with terminal -NH2) NCA_NAM->P_NAM Propagation P_NAM->NCA_NAM Chain Growth Base Strong Base NCA_AMM Val-NCA Base->NCA_AMM Deprotonation NCA_Anion NCA Anion (Activated Monomer) NCA_AMM->NCA_Anion P_AMM Growing Polymer Chain NCA_AMM->P_AMM NCA_Anion->NCA_AMM Propagation Experimental_Workflow A 1. Preparation (Weigh Val-NCA in Glovebox) B 2. Dissolution (Add Anhydrous DMF) A->B C 3. Initiation (Inject n-Hexylamine Solution) B->C D 4. Polymerization (Stir at 0°C, 24-72h) C->D E 5. Precipitation (Pour into Diethyl Ether) D->E F 6. Purification (Wash and Dry under Vacuum) E->F G 7. Characterization (GPC, NMR, CD) F->G

References

Overcoming steric hindrance in 4-isopropyloxazolidine-2,5-dione reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-isopropyloxazolidine-2,5-dione, also known as L-Valine N-Carboxyanhydride (Val-NCA). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the unique challenges posed by this monomer, particularly the issue of steric hindrance from its bulky isopropyl side chain. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding very slowly or resulting in low yields. What is the underlying cause?

A1: The primary challenge with this compound is the significant steric hindrance presented by the C4-isopropyl group.[1][2] This bulky, branched alkyl chain physically obstructs the incoming nucleophile (e.g., an initiator's amine group or the propagating polymer chain end) from attacking the electrophilic carbonyl carbons (C2 and C5) of the anhydride ring. This high steric demand increases the activation energy of the nucleophilic acyl substitution step, leading to sluggish reaction kinetics and, in some cases, incomplete conversion.

The diagram below illustrates how the isopropyl group shields the reactive sites on the oxazolidinedione ring.

Caption: Steric hindrance from the isopropyl group on the Val-NCA molecule.

Q2: I'm performing a ring-opening polymerization (ROP) of Val-NCA. How can I optimize conditions to achieve a higher molecular weight and a lower polydispersity index (PDI)?

A2: Achieving a controlled polymerization with a sterically hindered monomer like Val-NCA requires careful optimization of several parameters to favor the propagation reaction over undesirable side reactions.

Key Optimization Strategies:

  • Monomer Purity is Critical: The presence of impurities, particularly residual HCl from the NCA synthesis (via the Fuchs-Farthing method), can initiate uncontrolled polymerization, leading to low-molecular-weight byproducts and a broad PDI.[3][4][5] Always start with a freshly purified, crystalline monomer.

  • Temperature Control: While higher temperatures can increase the reaction rate, they often accelerate side reactions (e.g., chain termination) more than the propagation step. Lowering the reaction temperature to 0 °C or even below has been shown to significantly suppress these side reactions, leading to a more "living" and controlled polymerization.[3][6]

  • Solvent Selection: The choice of solvent is crucial. Highly polar, aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to solubilize the growing polypeptide chain. However, their coordinating nature can sometimes interfere. Less coordinating solvents like dioxane or tetrahydrofuran (THF) may be beneficial, although solubility can become an issue.

  • Initiator Choice and Concentration: Use a high-purity initiator, such as a primary amine (n-hexylamine) or an amino-terminated polymer (for block copolymers). The monomer-to-initiator ratio ([M]/[I]) is the primary determinant of the target degree of polymerization. Ensure this ratio is accurately established.

Troubleshooting Table for Val-NCA ROP:

Problem Probable Cause(s) Recommended Solution(s)
Low Monomer Conversion • High steric hindrance • Low reaction temperature • Inactive initiator• Increase reaction time significantly (24-72 hours). • Cautiously increase temperature (e.g., from 0°C to 25°C), monitoring PDI. • Use a fresh, verified initiator.
High Polydispersity (PDI > 1.3) • Impurities in monomer (HCl, water) • Chain termination/transfer side reactions • High reaction temperature• Purify NCA monomer by recrystallization immediately before use. • Ensure strictly anhydrous conditions (glovebox, dry solvents). • Decrease polymerization temperature to 0 °C or lower.[3][6]
Bimodal GPC Trace • Presence of low MW species initiated by impurities • Slow initiation relative to propagation• Rigorously purify the NCA monomer to remove HCl.[4] • Consider a more reactive, less hindered initiator if applicable.
Q3: My reaction is generating unexpected byproducts. What are the common side reactions with NCAs and how can I prevent them?

A3: Side reactions are a known challenge in NCA chemistry, especially when polymerization is slow, allowing more time for these alternative pathways to occur.

Common Side Reactions:

  • Termination by Impurities: Water hydrolyzes the NCA ring, while acidic impurities like HCl can protonate the propagating amine chain end, rendering it non-nucleophilic.[5] Both events terminate chain growth.

  • Isomerization/Byproduct Formation: In the presence of base or certain impurities, hindered NCAs can undergo side reactions. For some challenging NCAs, intramolecular isomerization has been observed, which can be suppressed by adding weak acids like benzoic acid.

  • Dimerization/Oligomerization: Uncontrolled initiation by impurities can lead to the formation of short oligomers.

The following diagram illustrates the desired ROP pathway versus potential terminating side reactions.

Reaction_Pathways NCA Val-NCA Monomer TerminatedChain Terminated Chain (Dead Polymer) NCA->TerminatedChain Hydrolysis Initiator Initiator (R-NH₂) PropagatingChain Propagating Polypeptide Chain (Polymer-NH₂) Initiator->PropagatingChain Initiation PropagatingChain->PropagatingChain DesiredPolymer High MW Polypeptide PropagatingChain->DesiredPolymer Completion PropagatingChain->TerminatedChain Impurities Impurities (H₂O, HCl) Impurities->TerminatedChain Termination

Caption: Desired polymerization pathway versus side reactions.

Preventative Measures:

  • Rigorous Purification: This is the most critical step. See Protocol 1 below.

  • Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to exclude moisture.

  • Use of Additives: For particularly sensitive systems, the addition of a weak acid can buffer the basicity of the propagating amine end, suppressing some side reactions.

Experimental Protocols & Methodologies
Protocol 1: High-Purity Recrystallization of this compound (Val-NCA)

Causality: This protocol is designed to remove residual phosgene, HCl, and unreacted amino acid from the crude NCA synthesis. Using highly pure monomer is the single most effective way to prevent side reactions and achieve controlled polymerization.[3][4]

Materials:

  • Crude Val-NCA

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous n-Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and other oven-dried glassware

Procedure:

  • Under an inert atmosphere, dissolve the crude Val-NCA in a minimum amount of anhydrous THF at room temperature.

  • Add a small amount of anhydrous MgSO₄ to the solution to remove trace moisture. Stir for 15-20 minutes.

  • Filter the solution through a cannula filter into a clean, dry Schlenk flask to remove the MgSO₄ and any insoluble impurities.

  • Slowly add anhydrous n-hexane to the THF solution until persistent cloudiness is observed.

  • Warm the mixture gently until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, then transfer to a freezer (-20 °C) for at least 4 hours, or overnight, to induce crystallization.

  • Isolate the resulting white, crystalline solid by filtration under an inert atmosphere.

  • Wash the crystals sparingly with cold, anhydrous n-hexane.

  • Dry the purified Val-NCA under high vacuum for several hours. Store in a glovebox freezer and use within 24-48 hours for best results.

Protocol 2: General Procedure for Amine-Initiated ROP of Val-NCA

Causality: This procedure provides a robust starting point for polymerization. The low temperature (0 °C) is chosen to kinetically suppress termination events, favoring the propagation of the polymer chain.[6]

Procedure:

  • In a glovebox, add the desired amount of purified Val-NCA (see Protocol 1) to a silanized, oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous solvent (e.g., DMF, dioxane) to achieve the desired monomer concentration (typically 0.1-0.5 M). Stir at 0 °C until the monomer is fully dissolved.

  • Prepare a stock solution of the initiator (n-hexylamine) in the same anhydrous solvent.

  • Calculate the volume of initiator stock solution required to achieve the target [M]/[I] ratio.

  • Rapidly inject the initiator solution into the stirring monomer solution at 0 °C.

  • Allow the reaction to proceed at 0 °C. Monitor the reaction progress by taking aliquots and analyzing them via FT-IR (disappearance of the anhydride peak at ~1850 cm⁻¹) or ¹H NMR. Due to steric hindrance, this may take 24-72 hours.

  • Once the desired conversion is reached, quench the polymerization by precipitating the polymer into a non-solvent (e.g., diethyl ether, cold methanol).

  • Isolate the polymer by centrifugation or filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the resulting polypeptide for molecular weight and PDI using Gel Permeation Chromatography (GPC).

References

Technical Support Center: 4-Isopropyloxazolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-isopropyloxazolidine-2,5-dione, commonly known as L-Valine N-Carboxyanhydride (Val-NCA). This guide is designed for researchers, chemists, and drug development professionals who utilize Val-NCA in their work, particularly in polypeptide synthesis via Ring-Opening Polymerization (ROP).

The stereochemical integrity of the valine residue is paramount for the final polypeptide's structure and function. However, the Cα-proton of Val-NCA is susceptible to abstraction, leading to racemization and a loss of enantiopurity. This guide provides in-depth answers to common questions, troubleshooting advice for unexpected results, and detailed protocols to help you maintain stereochemical control throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Val-NCA, and why is it a significant problem?

A: Racemization is the process that converts an enantiomerically pure substance, like L-Val-NCA, into a mixture containing both L- and D-enantiomers. The core issue lies with the acidic proton on the alpha-carbon (Cα) of the valine structure within the NCA ring.[1] Under certain conditions, particularly basic conditions, this proton can be removed to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of both the original L-enantiomer and the undesired D-enantiomer.

This is a critical problem because the biological activity and higher-order structure (e.g., α-helices) of polypeptides are highly dependent on the specific stereochemistry of their constituent amino acids.[2] The introduction of D-valine units into a poly(L-valine) chain disrupts the regular secondary structure, potentially leading to loss of function, altered material properties, and complications in drug development applications.[2][3]

Q2: What is the primary chemical mechanism driving racemization of Val-NCA?

A: The dominant mechanism for racemization is base-catalyzed enolization. The oxazolidine-2,5-dione ring structure contains two electron-withdrawing carbonyl groups that increase the acidity of the Cα-proton. A base present in the reaction mixture can abstract this proton, creating a resonance-stabilized enolate anion. This planar intermediate loses its original stereochemical information. Subsequent protonation can occur from either side of the plane, yielding a racemic or partially racemic mixture.[1]

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Key L_Val_NCA L-Val-NCA (Chiral) Enolate Planar Enolate (Achiral Intermediate) L_Val_NCA->Enolate + Base (B:) - BH+ Enolate->L_Val_NCA + H+ (Protonation) D_Val_NCA D-Val-NCA (Racemized) Enolate->D_Val_NCA + H+ (Protonation) Key_Chiral Chiral Species Key_Achiral Achiral Intermediate TroubleshootingWorkflow Start Low Optical Activity Detected CheckMonomer Was the enantiomeric purity of the Val-NCA monomer confirmed before polymerization? Start->CheckMonomer MonomerBad Root Cause: Monomer Synthesis/Storage. Review synthesis protocol (see Protocol 1). Avoid prolonged storage, especially in solution. CheckMonomer->MonomerBad No CheckPolymerization Review Polymerization Conditions CheckMonomer->CheckPolymerization Yes Base What base was used? (if any) CheckPolymerization->Base Solvent What solvent was used? CheckPolymerization->Solvent Temperature What was the reaction temperature? CheckPolymerization->Temperature BaseBad Problem: Strong/unhindered base (e.g., TEA). Solution: Switch to a weaker/hindered base (e.g., NMM, collidine) or a base-free initiator system. Base->BaseBad SolventBad Problem: Polar aprotic solvent (e.g., DMF). Solution: Switch to a less polar solvent (e.g., Dioxane, THF, CH2Cl2). Solvent->SolventBad TempBad Problem: Reaction run at room temp or higher. Solution: Lower temperature to 0°C or below to suppress side reactions. Temperature->TempBad

References

Technical Support Center: Scaling Up Reactions Involving 4-Isopropyloxazolidine-2,5-dione (L-Valine N-carboxyanhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA). This guide is designed to provide expert insights and practical solutions for scaling up reactions involving this valuable monomer, moving from bench-scale success to pilot or manufacturing scale. We will delve into the critical aspects of monomer quality, polymerization control, and process optimization to ensure robust and reproducible outcomes.

Introduction to this compound Chemistry

This compound belongs to the class of α-amino acid N-carboxyanhydrides (NCAs), which are crucial building blocks for the synthesis of polypeptides via ring-opening polymerization (ROP).[1][2][3] These synthetic polypeptides have found extensive applications in biomaterials, drug delivery, and tissue engineering due to their biocompatibility and structural similarity to natural proteins.[4][5]

The scale-up of NCA polymerization, however, is not a linear process.[6][7] Issues that are manageable at the gram scale, such as heat dissipation, moisture sensitivity, and impurity effects, become critical challenges at the kilogram scale. This guide provides a structured approach to troubleshoot and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Val-NCA monomer is off-white to slightly yellow. Is it still usable for polymerization?

A1: While high-purity NCAs are typically white crystalline solids, a slight off-white or pale beige color is not uncommon and does not necessarily indicate critical degradation.[8] The primary concern is the presence of impurities that can interfere with polymerization, such as residual hydrochloric acid (HCl) from synthesis or hydrolysis byproducts.[9][10]

Recommendation: Before committing to a large-scale reaction, perform a small-scale test polymerization. Key indicators of monomer quality are:

  • Successful Initiation: The polymerization should start as expected without a prolonged induction period.

  • Molecular Weight Control: The resulting polypeptide's molecular weight should be close to the theoretical value based on the monomer-to-initiator ratio ([M]/[I]).

  • Low Polydispersity (Đ): A narrow molecular weight distribution (typically Đ < 1.2) suggests a controlled polymerization with minimal side reactions.[11]

If the test reaction yields a polymer with a broad Đ or uncontrolled molecular weight, the monomer likely requires purification. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is the most common method.[12]

Q2: I'm scaling up my polymerization from 10g to 500g, and I'm seeing a significant drop in molecular weight and a broader polydispersity. What's happening?

A2: This is a classic scale-up challenge often related to two factors: heat management and mixing efficiency .

  • Exothermic Reaction: The ring-opening polymerization of NCAs is an exothermic process. On a small scale, the reaction vessel's surface area is large relative to its volume, allowing for efficient heat dissipation to the surroundings.[13] When scaling up, the volume increases cubically while the surface area increases squarely, leading to inefficient heat removal. The resulting temperature increase can accelerate side reactions, such as the "carbamate mechanism," which leads to chain termination and a broader molecular weight distribution.[3]

  • Mixing: Inefficient mixing in a large reactor can create localized "hot spots" with high monomer and initiator concentrations, leading to uncontrolled, rapid polymerization in those areas and depleting the initiator. This results in a population of short polymer chains and unreacted monomer once the initiator is consumed.

Recommendation:

  • Reactor Choice: Use a jacketed reactor with a reliable temperature control unit.

  • Controlled Monomer Addition: Instead of adding all the monomer at once, implement a semi-batch process where the monomer solution is added gradually to the initiator solution. This allows the cooling system to manage the heat generated.

  • Stirring and Baffles: Ensure the reactor is equipped with an appropriate overhead stirrer and baffles to guarantee homogenous mixing throughout the reaction.

Q3: What is the best initiator for a large-scale, controlled polymerization of Val-NCA?

A3: The choice of initiator is critical and depends on the desired polymer characteristics and process constraints.

Initiator TypeAdvantagesDisadvantages on Scale-UpCausality
Primary Amines (e.g., n-Hexylamine) Well-understood "Normal Amine Mechanism" (NAM), generally leads to good control.[2]Relatively slow reaction rates can extend batch times.[14] Highly sensitive to impurities.The nucleophilic attack of the amine on the NCA is the rate-determining step. Slowness can make it susceptible to side reactions over long periods.
Transition Metal Complexes (e.g., (PMe₃)₄Co) Can provide excellent control over molecular weight and low polydispersity.[4][11]Cost, air/moisture sensitivity of the complex, and potential for metal contamination in the final product.The mechanism involves the formation of a metal-amido species that controls monomer addition, minimizing side reactions.[3]
Strong Bases (e.g., LiHMDS) Extremely rapid polymerization, can be completed in minutes.[14][15] Less sensitive to moisture.[14]Can proceed via the "Activated Monomer Mechanism" (AMM), which may lead to less control if not managed properly.[2] Highly exothermic.The strong base deprotonates the NCA, creating a highly reactive NCA anion that rapidly polymerizes. The speed can outcompete water-induced side reactions.[15]

Senior Scientist Recommendation: For most applications requiring good control and a balance of practical considerations, primary amine initiators used in conjunction with high-purity monomers and strict anhydrous conditions remain a reliable choice.[12] If extremely high molecular weights or very rapid batch times are required, exploring systems like LiHMDS is warranted, but requires careful process control to manage the exotherm.[14][15]

Troubleshooting Guide

Problem 1: Reaction Fails to Initiate or is Extremely Sluggish
Potential Cause Explanation Troubleshooting Steps & Validation
Inhibiting Impurities in Monomer Acidic impurities, particularly HCl from NCA synthesis, can protonate and deactivate the amine initiator.[9][16]1. Test Monomer pH: Dissolve a small amount of NCA in anhydrous THF and add a drop to neutral, moist litmus paper. A red shift indicates acid. 2. Purify Monomer: Recrystallize the Val-NCA. 3. Use HCl Scavenger: In some synthesis protocols, additives like α-pinene are used to trap HCl.[12]
Wet Solvent or Reagents Water can act as a competing initiator, leading to the formation of low molecular weight oligomers and hydrolysis of the NCA monomer back to the amino acid.[1]1. Use Anhydrous Solvents: Ensure solvents are freshly dried over molecular sieves or distilled. 2. Dry Initiator: Ensure the amine initiator is dry. 3. Inert Atmosphere: Conduct the entire process under a dry, inert atmosphere (Nitrogen or Argon).
Low Reaction Temperature While low temperatures can suppress side reactions, they also slow down the desired polymerization kinetics, especially with primary amine initiators.[17]1. Optimize Temperature: For primary amine initiation, a temperature of 0°C to 25°C is a common starting point.[12] 2. Monitor Conversion: Track monomer conversion over time using FT-IR (disappearance of anhydride peaks at ~1850 and 1790 cm⁻¹) to determine if the reaction is proceeding.

Problem 2: Bimodal or Very Broad Molecular Weight Distribution in Final Polymer

G start Bimodal/Broad MWD Observed cause1 Competing Polymerization Mechanisms start->cause1 cause2 Presence of Water start->cause2 cause3 Poor Mixing / Hot Spots start->cause3 subcause1 Initiator acts as both nucleophile (NAM) and base (AMM) cause1->subcause1 subcause2 Water initiates separate chains, leading to low MW oligomers. cause2->subcause2 subcause3 Localized high monomer/initiator concentration leads to rapid, uncontrolled polymerization. cause3->subcause3 solution1 Use pure primary amine initiator. Avoid tertiary amines if NAM is desired. subcause1->solution1 Solution solution2 Implement strict anhydrous conditions. Use high-purity, dry reagents and solvents. subcause2->solution2 Solution solution3 Improve agitation. Use semi-batch monomer addition to control exotherm. subcause3->solution3 Solution

Caption: Troubleshooting logic for bimodal molecular weight distribution.

Problem 3: Product Isolation is Difficult; Polymer is Sticky or Oily
Potential Cause Explanation Troubleshooting Steps & Validation
Low Molecular Weight Low molecular weight polypeptides, especially those with bulky side chains like poly(L-leucine) or poly(L-valine), may not precipitate as clean, filterable solids.[]1. Confirm MW: Use GPC or MALDI-TOF MS to confirm the molecular weight.[19] If it's lower than desired, revisit the polymerization troubleshooting steps. 2. Modify Precipitation: Use a larger volume of a stronger non-solvent (e.g., cold diethyl ether, hexane, or water, depending on the polymer's polarity) and stir vigorously during precipitation.
Residual Solvent Trapped reaction solvent (e.g., DMF, DCM) can make the polymer appear oily or gummy.1. Thorough Washing: After precipitation, wash the polymer multiple times with the non-solvent. 2. High Vacuum Drying: Dry the isolated polymer under high vacuum for an extended period (24-48 hours), possibly with gentle heating if the polymer is thermally stable.
Incomplete Deprotection (if applicable) If side-chain protecting groups are used and their removal is incomplete, the final product's properties will be altered.1. Analytical Confirmation: Use ¹H NMR or FT-IR to confirm the complete removal of protecting groups (e.g., disappearance of benzyl peaks for Cbz-protected lysine). 2. Optimize Deprotection: Re-evaluate the deprotection conditions (reagent, time, temperature).

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound (Val-NCA)

This protocol is based on the Fuchs-Farthing method using triphosgene, a safer alternative to gaseous phosgene.[10][20]

Safety First: Triphosgene is toxic and decomposes to phosgene upon heating or contact with nucleophiles.[20][21] Phosgene is extremely toxic and corrosive.[22][23][24] This entire procedure MUST be performed in a high-efficiency fume hood.[21] Wear appropriate PPE, including Viton gloves, a lab coat, and chemical splash goggles.[21][23]

  • Reactor Setup: In a 2L jacketed glass reactor equipped with an overhead stirrer, a condenser with a drying tube (filled with CaCl₂), and a thermocouple, add L-Valine (117 g, 1.0 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 1.2 L) to the reactor. Stir the suspension.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (118.7 g, 0.4 mol, 1.2 eq. of phosgene) in 300 mL of anhydrous THF. Add this solution slowly to the stirred L-Valine suspension over 30 minutes.

  • Reaction: Heat the reaction mixture to 45-50°C. The suspension will gradually become a clear solution. Monitor the reaction by FT-IR; the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks indicate progress. The reaction is typically complete in 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Sparge the solution with dry nitrogen for 30 minutes to remove any excess phosgene and HCl gas into a scrubber containing aqueous NaOH.

    • Filter the solution through a pad of Celite to remove any insoluble byproducts.[9][25] This step is crucial for large-scale purifications.[25]

    • Concentrate the filtrate under reduced pressure to about one-third of its original volume.

  • Crystallization: Add anhydrous hexane slowly to the concentrated solution until turbidity is observed. Cool the flask to 4°C and allow the Val-NCA to crystallize overnight.

  • Isolation: Collect the white crystalline product by filtration, wash with cold hexane, and dry under high vacuum.

G cluster_synthesis Val-NCA Synthesis Workflow A 1. Suspend L-Valine in anhydrous THF B 2. Add Triphosgene solution A->B C 3. Heat to 45-50°C (4-6 hours) B->C D 4. N₂ Sparge (Remove HCl/Phosgene) C->D E 5. Celite Filtration D->E F 6. Concentrate under vacuum E->F G 7. Crystallize from THF/Hexane F->G H 8. Isolate and Dry (High Purity Val-NCA) G->H

Caption: Workflow for the synthesis and purification of Val-NCA.

Protocol 2: Pilot-Scale (1 kg) Ring-Opening Polymerization of Val-NCA

This protocol details the synthesis of poly(L-valine) with a target degree of polymerization (DP) of 150.

  • Monomer & Initiator Preparation:

    • In a glovebox or under a strong flow of inert gas, dissolve high-purity Val-NCA (1000 g, 6.98 mol) in anhydrous N,N-Dimethylformamide (DMF, 5 L).

    • Prepare the initiator solution: Add n-hexylamine (5.05 mL, 0.0465 mol) to anhydrous DMF (500 mL). ([M]/[I] ratio = 150).

  • Reactor Setup: Charge the initiator solution into a 10 L jacketed reactor purged with nitrogen. Set the jacket temperature to 20°C.

  • Polymerization:

    • Begin vigorous stirring of the initiator solution.

    • Slowly pump the Val-NCA solution into the reactor over 2 hours. Monitor the internal temperature closely; adjust the addition rate or jacket temperature to maintain an internal temperature below 25°C.

    • After the addition is complete, allow the reaction to stir for an additional 24-48 hours at 20°C to ensure complete conversion.

  • Monitoring: Take small aliquots periodically and analyze by FT-IR to monitor the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Precipitation and Isolation:

    • In a separate 50 L vessel, place 30 L of deionized water (a non-solvent for poly(L-valine)).

    • Slowly pour the viscous polymer solution from the reactor into the water with rapid mechanical stirring. A white, fibrous precipitate will form.

    • Continue stirring for 1 hour.

    • Collect the solid polymer by filtration.

  • Purification and Drying:

    • Wash the polymer cake extensively with deionized water (3 x 5 L) to remove DMF.

    • Perform a final wash with methanol (2 L) to help remove water.

    • Dry the poly(L-valine) in a vacuum oven at 40-50°C until a constant weight is achieved.

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic World of 4-Isopropyloxazolidine-2,5-dione Derivatives: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the realm of drug development and peptide chemistry, the structural elucidation of chiral building blocks is a cornerstone of successful molecular design. Among these, derivatives of 4-isopropyloxazolidine-2,5-dione, often referred to as L-valine N-carboxyanhydride (Val-NCA), are of significant interest. Their utility as activated amino acid precursors for peptide synthesis necessitates a robust and reliable method for confirming their structure, purity, and stereochemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, in its one-dimensional ¹H and ¹³C forms, stands as the preeminent analytical technique for this purpose.

This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR characteristics of this compound and its derivatives. Moving beyond a simple cataloging of spectral data, we will delve into the causal relationships between molecular structure and the resulting NMR chemical shifts and coupling constants. While comprehensive spectral data for a wide array of derivatives is dispersed throughout the literature, this guide synthesizes available information and provides insights based on fundamental principles of NMR spectroscopy. We will use the readily available data for the parent amino acid, L-valine, as a foundational reference for understanding the spectral transformations that occur upon the formation of the oxazolidine-2,5-dione ring.

The Crucial Role of NMR in Characterizing Oxazolidine-2,5-dione Derivatives

The formation of the oxazolidine-2,5-dione ring from an amino acid introduces significant conformational constraints and alters the electronic environment of the constituent atoms. These changes are directly reflected in the ¹H and ¹³C NMR spectra, providing a unique fingerprint for the molecule. Key applications of NMR analysis in this context include:

  • Confirmation of Ring Formation: Successful synthesis of the N-carboxyanhydride is unequivocally confirmed by the disappearance of the free amine and carboxylic acid signals of the parent amino acid and the appearance of characteristic signals for the cyclic structure.

  • Assessment of Purity: NMR provides a quantitative measure of sample purity, allowing for the detection of starting materials, side-products, or residual solvents.

  • Stereochemical Integrity: The chiral center at the C4 position is a critical determinant of the biological activity of any resulting peptide. High-resolution NMR can be instrumental in assessing the diastereomeric purity of these compounds, as subtle differences in the spatial arrangement of substituents can lead to discernible changes in chemical shifts and coupling constants.

Comparative NMR Analysis: From L-Valine to this compound

A direct comparison of the NMR spectra of L-valine and its corresponding N-carboxyanhydride, this compound, offers valuable insights into the structural changes upon cyclization.

¹H NMR Spectral Analysis

The proton NMR spectrum of L-valine in a neutral aqueous solution typically displays signals for the α-proton (Hα), the β-proton (Hβ), and the two diastereotopic methyl protons of the isopropyl group. The formation of the oxazolidine-2,5-dione ring induces notable downfield shifts for the protons attached to the chiral center due to the influence of the electron-withdrawing carbonyl groups.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of L-Valine and Expected Shifts for this compound

ProtonL-Valine (in D₂O)Expected this compound (in CDCl₃)Rationale for Shift Change
Hα (C4-H) ~3.6~4.2 - 4.5Significant downfield shift due to the deshielding effect of two adjacent carbonyl groups and the oxygen atom of the ring.
Hβ (Cγ-H) ~2.3~2.5 - 2.8Moderate downfield shift due to the inductive effect of the heterocyclic ring.
γ-CH₃ ~1.0~1.1 - 1.3Minor downfield shift. The diastereotopic nature of these protons may become more pronounced, leading to a larger difference in their chemical shifts.
NH Broad, exchangeable~6.0 - 8.0 (if not exchanged)The amide proton in the ring is expected to appear as a singlet or a broad signal, significantly downfield compared to the ammonium proton in L-valine.

Note: The exact chemical shifts for this compound can vary depending on the solvent and concentration. The values presented are estimations based on related structures and fundamental NMR principles.

The coupling constant between Hα and Hβ (Jαβ) is also a valuable diagnostic tool. In the relatively flexible L-valine, this coupling constant is an average of the couplings in different rotamers. In the more rigid oxazolidine-2,5-dione ring, the dihedral angle between these protons is more constrained, which can lead to a different observed coupling constant.

¹³C NMR Spectral Analysis

The carbon NMR spectrum provides complementary and often more resolved information. The formation of the oxazolidine-2,5-dione ring results in the appearance of two distinct carbonyl carbon signals and a significant downfield shift for the α-carbon (C4).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of L-Valine and Expected Shifts for this compound

CarbonL-Valine (in D₂O)Expected this compound (in CDCl₃)Rationale for Shift Change
Cα (C4) ~63~55 - 60Downfield shift due to the attachment to the ring nitrogen and proximity to two carbonyl groups.
Cβ (Cγ) ~32~30 - 35Minor shift.
γ-CH₃ ~19, ~21~17 - 20Minor shifts.
C=O (Carboxyl) ~177-Disappearance of the carboxyl signal.
C=O (C2 & C5) -C2: ~150-155, C5: ~170-175Appearance of two distinct carbonyl signals. The C2 carbonyl, being part of a carbamate-like structure, is typically found more upfield than the C5 anhydride-like carbonyl.

The Influence of N-Substitution on NMR Spectra

In many synthetic applications, the nitrogen of the oxazolidine-2,5-dione ring is protected, for instance, with a tert-butoxycarbonyl (Boc) group. This substitution has a predictable effect on the NMR spectra.

  • ¹H NMR: The NH proton signal will disappear. The protons of the Boc group will appear as a characteristic sharp singlet at around 1.4-1.6 ppm, integrating to nine protons. The Hα proton may experience a slight shift due to the change in the electronic environment at the nitrogen atom.

  • ¹³C NMR: The presence of the Boc group will be confirmed by signals for the quaternary carbon (~80-85 ppm) and the methyl carbons (~28 ppm). The C2 and C5 carbonyl signals may also experience slight shifts.

Experimental Protocols

Synthesis of this compound (L-Valine N-Carboxyanhydride)

A standard and effective method for the synthesis of N-carboxyanhydrides is the Fuchs-Farthing method, which involves the reaction of the corresponding amino acid with phosgene or a phosgene equivalent like triphosgene.

Materials:

  • L-Valine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon atmosphere

Procedure:

  • Suspend L-valine in anhydrous THF under an inert atmosphere.

  • In a separate flask, dissolve triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the L-valine suspension at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is typically stirred for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

  • The solvent is removed under reduced pressure.

  • The crude product is recrystallized from a suitable solvent system, such as THF/hexane, to yield pure this compound.

Disclaimer: This is a generalized procedure. Researchers should consult detailed and validated literature protocols and adhere to all safety precautions when working with hazardous reagents like triphosgene.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for these compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

Visualizing the Workflow and Structural Relationships

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis l_valine L-Valine triphosgene Triphosgene reaction Reaction in Anhydrous THF purification Recrystallization (THF/Hexane) val_nca This compound sample_prep Sample Preparation (CDCl₃) nmr_acq NMR Data Acquisition (¹H & ¹³C) spectral_analysis Spectral Analysis & Comparison structure_confirm Structure Confirmation

structural_comparison l_valine {L-Valine | Hα: ~3.6 ppm | Cα: ~63 ppm} cyclization Cyclization (+ Triphosgene) l_valine->cyclization val_nca {this compound | H4: ~4.2-4.5 ppm | C4: ~55-60 ppm | C2, C5 (C=O): ~152, ~173 ppm} cyclization->val_nca

Conclusion and Future Outlook

The ¹H and ¹³C NMR analysis of this compound derivatives is an indispensable tool for chemists in pharmaceutical and materials research. By understanding the fundamental principles that govern the chemical shifts and coupling constants in these systems, researchers can confidently verify their synthetic products, assess their purity, and ensure their stereochemical integrity. While a comprehensive, centralized database of NMR data for a wide range of these derivatives is yet to be established, the comparative approach outlined in this guide, using the parent amino acid as a reference, provides a robust framework for spectral interpretation. Future work in this area should focus on the systematic synthesis and NMR characterization of a library of 4-alkyloxazolidine-2,5-dione derivatives to create a publicly accessible spectral database that would be of immense value to the scientific community.

A Comparative Guide to Chiral HPLC Analysis of Products from 4-Isopropyloxazolidine-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the stereochemical purity of products is paramount. Reactions involving chiral building blocks like 4-isopropyloxazolidine-2,5-dione, a derivative of the amino acid valine, necessitate robust analytical methods to resolve and quantify enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reaction products derived from this important starting material. We will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols to ensure the scientific integrity of your results.

The Critical Role of Chiral Separation

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies mandate the marketing of single-enantiomer drugs.[2] The enantiomeric purity of intermediates and final products in a synthetic route directly impacts the quality and safety of the active pharmaceutical ingredient (API).[3][4] this compound is a valuable precursor for synthesizing enantiomerically enriched α-amino acids and peptides.[5] Therefore, accurate determination of enantiomeric excess (ee) is a critical quality control step.

Navigating the Landscape of Chiral HPLC Methods

The separation of enantiomers by HPLC can be achieved through three primary strategies: direct separation using chiral stationary phases (CSPs), indirect separation via chiral derivatizing agents (CDAs), and the use of chiral mobile phase additives (CMPAs).[6] For the analysis of products from this compound reactions, which are typically amino acid derivatives, the direct approach using CSPs is often the most efficient and widely employed method as it avoids the potential for kinetic resolution and racemization that can occur with derivatization.[6][7]

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2][6] Below, we compare the performance of several common CSPs for the analysis of amino acid derivatives.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)

Macrocyclic glycopeptides, such as teicoplanin, are versatile chiral selectors that can operate in reversed-phase, polar organic, and normal-phase modes.[7][8] They possess multiple chiral centers and functional groups, allowing for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexing.[8][9]

Key Advantages:

  • Broad Selectivity: Effective for a wide range of underivatized amino acids and their N-protected derivatives.[7][8][10]

  • LC-MS Compatibility: Many methods are compatible with mass spectrometry, providing enhanced sensitivity and selectivity.[8]

  • Predictable Elution Order: For many amino acids on teicoplanin-based columns, the L-enantiomer elutes before the D-enantiomer in reversed-phase mode.[7]

Experimental Insight: The retention and enantioselectivity on teicoplanin-based columns are highly dependent on the mobile phase composition. A "U-shaped" retention behavior is often observed when plotting retention time against the concentration of the organic modifier in the mobile phase.[8] This is attributed to a combination of analyte solubility and conformational changes in the CSP.[8]

Polysaccharide-Based CSPs (Cellulose and Amylose Derivatives)

Coated or immobilized polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are some of the most widely used CSPs.[11] They primarily operate in normal-phase or polar organic modes and are highly effective for a broad range of chiral compounds, including those with aromatic moieties.

Key Advantages:

  • High Success Rate: These columns are often the first choice for screening due to their broad applicability.

  • Excellent Resolution: Capable of providing baseline separation for many N-protected amino acids.[12]

Experimental Insight: For N-FMOC protected amino acids, polysaccharide-based CSPs have demonstrated excellent performance in reversed-phase mode, achieving baseline resolution for numerous derivatives.[12] The choice between different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) can significantly impact selectivity, making screening of multiple columns beneficial.

Crown Ether CSPs

Crown ether-based CSPs are particularly well-suited for the separation of primary amine-containing compounds, including free amino acids.[13] The chiral recognition mechanism involves the formation of an inclusion complex between the protonated primary amine of the analyte and the crown ether cavity through multiple hydrogen bonds.[7]

Key Advantages:

  • High Selectivity for Primary Amines: The specific interaction mechanism leads to excellent resolution of amino acid enantiomers.[13]

  • Elution Order Inversion: Available in both (+) and (-) conformations, allowing for the inversion of the elution order of D- and L-isomers.[13]

Experimental Insight: The mobile phase for crown ether columns typically contains a strong acid, such as perchloric acid, to ensure the protonation of the primary amine group of the amino acid.[7][13]

Comparative Data Summary

Chiral Stationary Phase TypeTypical AnalytesCommon Mobile PhaseKey AdvantagesConsiderations
Macrocyclic Glycopeptide Underivatized & N-protected amino acidsMethanol/Water or Acetonitrile/Water with additives (e.g., TFA, ammonium acetate)Broad selectivity, LC-MS compatible, predictable elution order.[7][8]"U-shaped" retention behavior requires careful mobile phase optimization.[8]
Polysaccharide-Based N-protected amino acids, aromatic compoundsHexane/Isopropanol (Normal Phase), Acetonitrile/Methanol (Polar Organic), Acetonitrile/Water (Reversed Phase)High success rate for a wide range of compounds, excellent resolution.[11][12]Coated versions have limitations on solvent compatibility.
Crown Ether Free amino acids with primary aminesMethanol/Water with strong acid (e.g., HClO4)High selectivity for primary amines, ability to invert elution order.[7][13]Not suitable for secondary amines (e.g., proline) or N-blocked amino acids.[7]
Ligand Exchange Free amino acidsAqueous copper sulfate solutionUseful for analytes without a UV chromophore, can invert elution order.[7]Mobile phase is not MS-friendly.

Experimental Protocols

Protocol 1: Direct Enantioseparation of Underivatized Valine on a Teicoplanin-Based CSP

This protocol is suitable for analyzing the enantiomeric purity of valine following the hydrolysis of a reaction product derived from this compound.

Instrumentation:

  • HPLC system with UV or MS detector

  • Column: Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

Method Parameters:

  • Mobile Phase: 80:20 (v/v) Methanol/Water with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or MS with ESI+

  • Injection Volume: 10 µL

Sample Preparation:

  • Hydrolyze the product from the this compound reaction using standard methods (e.g., 6 M HCl at 110 °C for 24 hours).

  • Neutralize the hydrolysate and dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Indirect Enantioseparation of Valine via Derivatization with Marfey's Reagent (FDAA)

This protocol is an alternative approach where the amino acid enantiomers are converted into diastereomers prior to analysis on a standard achiral column.[6][14]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Derivatization Procedure:

  • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase.[6]

HPLC Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20-60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 340 nm[14]

Logical Workflow and Decision Making

The selection of an appropriate chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow for analyzing products from this compound reactions.

Chiral_HPLC_Workflow cluster_0 Method Development Strategy Start Analyze Product from This compound Reaction IsHydrolyzed Is the sample hydrolyzed to the free amino acid? Start->IsHydrolyzed DirectAnalysis Direct Analysis of N-Protected Derivative IsHydrolyzed->DirectAnalysis No CSP_Screening_Free Screen Crown Ether and Macrocyclic Glycopeptide CSPs IsHydrolyzed->CSP_Screening_Free Yes CSP_Screening_Protected Screen Polysaccharide and Macrocyclic Glycopeptide CSPs DirectAnalysis->CSP_Screening_Protected Optimization Optimize Mobile Phase (Organic Modifier, Additives, pH) CSP_Screening_Protected->Optimization CSP_Screening_Free->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation IndirectAnalysis Consider Indirect Method (Derivatization with CDA) Optimization->IndirectAnalysis If direct methods fail RoutineAnalysis Routine Analysis Validation->RoutineAnalysis

Caption: Workflow for Chiral HPLC Method Development.

This decision-making process begins with assessing the nature of the sample. For intact, N-protected derivatives, polysaccharide and macrocyclic glycopeptide CSPs are excellent starting points. If the sample is hydrolyzed to the free amino acid, crown ether and macrocyclic glycopeptide phases are more suitable. Optimization of the mobile phase is crucial for achieving baseline separation, followed by method validation to ensure reliable and accurate results.

Conclusion

The chiral HPLC analysis of products from this compound reactions is a critical step in ensuring the stereochemical integrity of synthesized molecules. A thorough understanding of the different chiral stationary phases and the principles of chiral recognition is essential for developing robust and reliable analytical methods. By systematically screening different CSPs and optimizing mobile phase conditions, researchers can confidently determine the enantiomeric purity of their products. This guide provides a framework for making informed decisions in the selection and implementation of chiral HPLC methods, ultimately contributing to the development of safe and effective chiral drugs.

References

A Comparative Guide to the X-ray Crystallography of N-acyl-4-isopropyloxazolidine-2,5-diones: From Crystal Growth to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] Chiral auxiliaries are a foundational tool in this endeavor, temporarily guiding a chemical reaction to favor the formation of a single stereoisomer.[1][3] Among these, N-acyl-4-isopropyloxazolidine-2,5-diones represent a class of reagents valued for their rigid scaffold and stereodirecting capabilities. The definitive confirmation of their three-dimensional structure and, by extension, their mechanism of stereochemical control, is achieved through single-crystal X-ray crystallography.[4][5]

This guide provides an in-depth technical comparison of the crystallographic analysis of N-acyl-4-isopropyloxazolidine-2,5-diones. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a practical framework for obtaining high-quality crystal structures and comparing them to established alternatives like Evans' oxazolidinones and camphorsultams.

The Foundational Role of X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] By measuring the diffraction of an X-ray beam off the ordered lattice of a single crystal, we can generate a three-dimensional map of electron density.[6] This map allows for the precise determination of bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration of stereocenters.[5] For a chiral auxiliary, the crystal structure provides unambiguous proof of its conformation, which is essential for rationalizing and predicting its performance in asymmetric transformations such as aldol additions, alkylations, and Diels-Alder reactions.[7][8]

Experimental Workflow: Obtaining the Crystal Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution. The quality of the final structure is entirely dependent on the quality of the initial crystal.

G cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization Method Selection B->C D Crystal Harvesting C->D E Crystal Mounting & Screening D->E F X-ray Diffraction Data Collection E->F G Data Integration & Scaling F->G H Phase Problem Solution G->H I Model Building H->I J Structural Refinement I->J K Validation J->K L L K->L Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 1: Crystallization of N-acyl-4-isopropyloxazolidine-2,5-diones

The rate-determining step in crystallography is often growing a suitable crystal.[5] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice.

Protocol 1: Detailed Crystallization Methodology

  • Material Purity: Begin with the highest purity material available (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The choice of solvent is critical.[9] An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[10] For oxazolidinones, a good starting point is a range of solvents with varying polarities, such as ethyl acetate, dichloromethane, toluene, and mixtures with less polar solvents like hexane or heptane.

    • Causality: The solvent's interaction with the solute influences crystal packing. A solvent that is too good will keep the molecule in solution, while a solvent that is too poor will cause it to precipitate as an amorphous powder.

  • Method Selection & Execution:

    • Slow Evaporation (Method A): This is the simplest technique.[11]

      • i. Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a small, clean vial.

      • ii. Cover the vial with a cap or parafilm, and pierce a few small holes with a needle.

      • iii. Place the vial in a vibration-free location and allow the solvent to evaporate over several days.

      • Expertise: The rate of evaporation is key.[9] Fewer, larger holes lead to faster evaporation and smaller crystals. For high-quality crystals, aim for an evaporation time of 3-7 days.

    • Vapor Diffusion (Method B): This method is excellent for small quantities of material and allows for finer control.[9][11]

      • i. Dissolve the compound in a small amount of a primary solvent (e.g., dichloromethane) in a small, open inner vial.

      • ii. Place this inner vial inside a larger, sealed jar (the "outer chamber") containing a secondary, more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., pentane or hexane).[12]

      • iii. Seal the outer chamber. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.[11][12]

      • Trustworthiness: This method self-validates by creating a slow, gradual change in solvent composition, which is ideal for ordered crystal growth.

Part 2: Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer and exposed to a focused beam of X-rays. The resulting diffraction pattern is a collection of reflections whose intensities and positions are used to solve the structure.[6] Modern diffractometers automate much of this process, but the underlying principles remain the same. The collected data is used to solve the "phase problem" and generate an initial electron density map, into which a molecular model is built and refined to best fit the experimental data.[4][6]

Comparative Analysis: N-acyl-4-isopropyloxazolidine-2,5-diones vs. Other Chiral Auxiliaries

The utility of a chiral auxiliary is dictated by its structural features, which influence its ability to create a specific chiral environment. X-ray crystallography provides the precise data to compare these features objectively.

FeatureN-acyl-4-isopropyloxazolidine-2,5-dioneEvans' Oxazolidinone (e.g., 4-isopropyl-oxazolidin-2-one)Oppolzer's Camphorsultam
Core Structure Bicyclic, planar lactone-like structureMonocyclic, relatively planar oxazolidinone ringFused bicyclic sultam, rigid cage-like structure
Stereodirecting Group Isopropyl group at C4Isopropyl, benzyl, or other groups at C4Fused camphor scaffold
Conformational Rigidity High, due to the dione functionality and bicyclic nature.Moderate, the N-acyl group has rotational freedom.Very high, due to the fused ring system.
Shielding Face The isopropyl group effectively blocks one face of the N-acyl enolate.The substituent at C4 shields one face of the enolate.The camphor skeleton provides significant steric hindrance, shielding one face.
Typical Crystal System Often crystallizes in non-centrosymmetric space groups (e.g., P2₁) due to chirality.Typically crystallizes in chiral space groups.Also crystallizes in chiral space groups.
Cleavage Conditions Typically requires strong nucleophiles or reducing agents.Mild cleavage with LiOH/H₂O₂ or other nucleophiles.[13]Can be cleaved under various conditions, including hydrolysis and reduction.

Analysis of Structural Insights:

  • Rigidity and Predictability: The rigid framework of N-acyl-4-isopropyloxazolidine-2,5-diones, confirmed by crystallography, is a key advantage. This rigidity limits the number of possible transition state conformations in a reaction, leading to higher and more predictable diastereoselectivity compared to more flexible systems.[2]

  • Steric Hindrance: The crystal structure allows for precise measurement of the steric environment created by the 4-isopropyl group. This data can be used in computational modeling to rationalize the high diastereoselectivities observed in alkylation and aldol reactions, where the auxiliary effectively shields one face of the reactive enolate from attack.[14]

  • Comparison to Evans' Auxiliaries: While Evans' oxazolidinones are highly effective, the dione functionality in the target compound may enforce a more planar and rigid conformation of the N-acyl group, potentially leading to different facial selectivity or reactivity profiles. Crystallographic comparison of the torsion angles around the N-C(acyl) bond is crucial for understanding these differences.

G cluster_0 Stereochemical Control Mechanism Aux Chiral Auxiliary (N-acyl-4-isopropyloxazolidine-2,5-dione) Enolate Forms a rigid Z-enolate Aux->Enolate Deprotonation Shield Isopropyl group shields the top face Enolate->Shield Attack Electrophile (E+) attacks from the less-hindered bottom face Shield->Attack Product Single Diastereomer Product Attack->Product

Caption: Logic of Stereodirection by the Chiral Auxiliary.

Conclusion

The X-ray crystallographic analysis of N-acyl-4-isopropyloxazolidine-2,5-diones is not merely an analytical characterization; it is a fundamental investigation into the source of their stereodirecting power. The high rigidity conferred by the dione structure, combined with the steric bulk of the isopropyl group, creates a well-defined chiral environment that leads to highly predictable outcomes in asymmetric synthesis. By providing a detailed, three-dimensional picture, crystallography allows for direct comparison with other established auxiliaries, validating its utility and enabling chemists to make informed decisions in the design of stereoselective synthetic routes. The protocols and comparative data presented here serve as a guide for researchers to successfully harness this powerful analytical technique to advance their work in chemical synthesis and drug development.

References

A Tale of Two Chiral Strategies: A Comparative Guide to Evans' Auxiliaries and 4-Isopropyloxazolidine-2,5-dione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the chemist's toolbox is filled with elegant strategies to control stereochemistry. Among the most reliable and storied of these are chiral auxiliaries—temporary molecular partners that guide a reaction to produce a desired stereoisomer. This guide offers an in-depth technical comparison of two such entities: the celebrated Evans' oxazolidinone auxiliaries and the structurally related 4-isopropyloxazolidine-2,5-dione.

While both are derived from amino acids and possess a similar core structure, their roles and applications in asymmetric synthesis diverge significantly. This comparison will illuminate these differences, providing researchers, scientists, and drug development professionals with a clear understanding of their respective strengths and optimal use cases, supported by experimental data and detailed protocols.

The Guiding Hand: The Enduring Legacy of Evans' Auxiliaries

First introduced by David A. Evans and his colleagues, chiral oxazolidinones, commonly known as Evans' auxiliaries, have become a cornerstone of modern organic synthesis.[1][2] These auxiliaries are prized for their high levels of stereocontrol, predictability, and the ease with which they can be attached to a substrate and subsequently removed.[3][4]

The power of Evans' auxiliaries lies in their ability to create a sterically biased environment around a prochiral center. The substituent at the C4 position of the oxazolidinone ring, typically derived from readily available amino acids like valine or phenylalanine, effectively shields one face of the enolate formed from the N-acylated auxiliary.[5] This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in a highly diastereoselective transformation.[1]

Mechanism of Stereocontrol: A Chelated Transition State

The remarkable stereoselectivity achieved with Evans' auxiliaries is rationalized by the formation of a rigid, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[6][7] In the case of boron-mediated aldol reactions, the boron triflate activates the N-acyl group, facilitating deprotonation to form a Z-enolate. This enolate then chelates to the boron, creating a rigid structure that dictates the trajectory of the incoming aldehyde. The bulky substituent on the auxiliary orients itself equatorially to minimize steric strain, thereby exposing one face of the enolate for reaction.[6][8]

Evans_Auxiliary_Mechanism cluster_0 Asymmetric Synthesis Workflow with Evans' Auxiliary Start Prochiral Carboxylic Acid Derivative Attach Attach Evans' Auxiliary Start->Attach Acylated N-Acyl Oxazolidinone Attach->Acylated Enolize Enolization (e.g., Bu2BOTf, Et3N) Acylated->Enolize Enolate Chelated Z-Enolate Enolize->Enolate React Diastereoselective Reaction (e.g., Aldol Addition with R'CHO) Enolate->React Product_Aux Product with Auxiliary React->Product_Aux Cleave Cleave Auxiliary (e.g., LiOH, H2O2) Product_Aux->Cleave Chiral_Product Enantiomerically Enriched Product Cleave->Chiral_Product Recover Recovered Auxiliary Cleave->Recover NCA_Mechanism cluster_1 Peptide Synthesis Workflow with NCA NCA This compound (L-Valine NCA) React Nucleophilic Attack & Ring Opening NCA->React Peptide Peptide with N-terminal Amine Peptide->React New_Peptide Elongated Peptide (Valine incorporated) React->New_Peptide CO2 CO2 (byproduct) React->CO2 release

References

A Comparative Guide to Diastereomeric Excess Determination for 4-Isopropyloxazolidine-2,5-dione Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries like 4-isopropyloxazolidine-2,5-dione is a foundational strategy for stereocontrol. The covalent attachment of this auxiliary to a prochiral substrate allows for highly diastereoselective transformations. Consequently, the accurate and precise determination of the diastereomeric excess (d.e.) of the resulting products is paramount for evaluating reaction success, optimizing conditions, and ensuring the stereochemical purity of subsequent intermediates.

This guide provides an in-depth technical comparison of the two primary analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) . The discussion will delve into the mechanistic basis of each technique, provide field-proven experimental protocols, and offer a quantitative comparison to guide methodology selection.

The Principle of Diastereomeric Differentiation

The core principle underpinning both NMR and HPLC analysis is the conversion of an analytical challenge involving enantiomers into one involving diastereomers. By attaching the chiral this compound auxiliary, the resulting products of a stereoselective reaction are diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties, including different NMR chemical shifts and differential interactions with chromatographic stationary phases. This distinction is the key to their quantification.

Quantitative Comparison of Analytical Methodologies

The choice between NMR and HPLC is often dictated by a balance of factors including speed, sensitivity, the need for method development, and the specific nature of the analyte.

ParameterQuantitative ¹H NMR SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)
Principle Differentiation of diastereotopic protons in a magnetic field.Differential interaction of diastereomers with a chiral stationary phase.
Typical Analysis Time 5-15 minutes per sample (post-acquisition).15-45 minutes per sample.
Sample Throughput High; suitable for rapid screening.Lower; method development can be rate-limiting.
Sensitivity Lower; typically requires mg of sample.High; can detect low-level diastereomers (e.g., <0.1%).
Accuracy & Precision High, with potential for error <2% with proper validation.[1][2][3]Very high, often considered the "gold standard" for accuracy.[4][5]
Method Development Minimal; relies on identifying resolved signals.Can be extensive, requiring screening of columns and mobile phases.[6]
Solvent Consumption Low (~0.6 mL of deuterated solvent per sample).High (significant volume of mobile phase per run).
Non-Destructive Yes, the sample can be fully recovered.Yes, with fraction collection.
Validation Requires validation of parameters like relaxation delay (T1).[2][3][7]Requires full validation as per ICH guidelines (linearity, accuracy, etc.).[4][5][8]

Method 1: Quantitative ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, rapid, and non-destructive method for determining diastereomeric ratios. The diastereomers of an N-acyl this compound product will have slightly different three-dimensional structures. This leads to protons in one diastereomer experiencing a different local magnetic environment compared to the corresponding protons in the other, resulting in distinct chemical shifts.[9][10] The ratio of the integrals of these well-resolved signals directly corresponds to the diastereomeric ratio.

Causality Behind Experimental Choices in qNMR
  • High-Field Magnet (≥400 MHz): A higher magnetic field strength increases chemical shift dispersion, which is crucial for resolving the often small differences in chemical shifts between diastereomeric signals.

  • Choice of Proton for Integration: Protons closest to the newly formed stereocenter or those on the chiral auxiliary itself (e.g., the proton at C4) are most likely to exhibit baseline-resolved signals suitable for accurate integration.

  • Sufficient Relaxation Delay (D1): For accurate quantification, the nuclei must fully relax back to their equilibrium state between pulses. The relaxation delay (D1) should be set to at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated.[1] Failure to do so will lead to signal saturation and an inaccurate integral ratio.

Experimental Protocol for qNMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃) to a volume of ~0.6 mL in a standard NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify well-resolved signals corresponding to the two diastereomers.

    • For quantitative analysis, set the relaxation delay (D1) to an appropriate value (e.g., 30-60 seconds, to be confirmed by a T1 inversion-recovery experiment if high accuracy is required).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

  • Data Processing:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully perform baseline correction across the signals of interest.

    • Integrate the selected, well-resolved peaks for each diastereomer.

  • Calculation of Diastereomeric Excess (d.e.):

    • Let the integral values for the major and minor diastereomers be I_major and I_minor, respectively.

    • Diastereomeric Excess (% d.e.) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Prep Dissolve ~15mg of product in CDCl₃ Acquire Acquire ¹H NMR Spectrum (High S/N, D1 ≥ 5*T1) Prep->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Resolved Diastereomeric Signals Process->Integrate Calculate Calculate % d.e. Integrate->Calculate HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Processing Prep Dissolve sample in Mobile Phase (~1 mg/mL) Inject Inject onto Chiral Column Prep->Inject Separate Isocratic Elution (e.g., Hexane/IPA) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas (Baseline Resolved) Detect->Integrate Calculate Calculate % d.e. Integrate->Calculate

References

A Senior Application Scientist's Comparative Guide to (S)-4-isopropyloxazolidine-2,5-dione for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and precise construction of peptides is paramount. The choice of building blocks and synthetic strategy dictates the purity, yield, and biological activity of the final product. This guide provides an in-depth technical comparison of (S)-4-isopropyloxazolidine-2,5-dione, commonly known as L-Valine N-carboxyanhydride (Val-NCA), against its primary alternative in solid-phase peptide synthesis (SPPS), Fmoc-L-Valine-OH. We will delve into the nuances of a Certificate of Analysis for Val-NCA and present supporting experimental data to guide your selection process.

Understanding the Certificate of Analysis: A Gateway to Quality

A Certificate of Analysis (CoA) is more than a mere formality; it is a testament to the quality and purity of a chemical reagent. For a moisture-sensitive and highly reactive compound like (S)-4-isopropyloxazolidine-2,5-dione, scrutinizing the CoA is the first line of defense against failed syntheses.

A typical CoA for high-purity Val-NCA will detail the following specifications:

ParameterTypical SpecificationMethodSignificance in Peptide Synthesis
Appearance White to off-white crystalline powderVisualDeviations may indicate impurities or degradation.
Assay (Purity) ≥97.0%Quantitative NMR (qNMR) or HPLCHigh purity is crucial as impurities can terminate or interfere with polymerization.
Enantiomeric Purity ≥99.5% (S)-enantiomerChiral HPLCEssential for synthesizing stereochemically pure peptides and ensuring correct biological activity.
Moisture Content ≤0.05%Karl Fischer TitrationNCAs are highly sensitive to moisture, which can initiate uncontrolled polymerization or hydrolysis.
FT-IR Spectrum Conforms to referenceFT-IR SpectroscopyConfirms the presence of the characteristic anhydride carbonyl stretches and the overall molecular structure.
¹H NMR Spectrum Conforms to structure¹H NMR SpectroscopyVerifies the chemical structure and absence of significant proton-bearing impurities.
Melting Point 70-71°CCapillary MethodA sharp melting point range indicates high purity.[1]

The Central Debate: NCA Polymerization vs. Solid-Phase Peptide Synthesis

The primary application of (S)-4-isopropyloxazolidine-2,5-dione is in the ring-opening polymerization (ROP) to form polypeptides. This method stands in contrast to the stepwise approach of traditional solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

G cluster_0 Synthetic Strategies cluster_1 Primary Application Val_NCA (S)-4-isopropyloxazolidine-2,5-dione (Val-NCA) ROP Ring-Opening Polymerization (ROP) Val_NCA->ROP Monomer for polymerization Fmoc_Val Fmoc-L-Valine-OH SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_Val->SPPS Building block for stepwise coupling

Comparison of primary applications for Val-NCA and Fmoc-Val-OH.

While conventional SPPS is a robust method for producing peptides, it can be inefficient for long sequences (>50 amino acids) due to the accumulation of deletion and truncation byproducts from incomplete coupling and deprotection steps. Ring-opening polymerization of NCAs presents a more economical and expedient alternative for the synthesis of high molecular weight polypeptides.

Performance Comparison: Val-NCA vs. Fmoc-Val-OH

To provide a clear comparison, we will examine the performance of Val-NCA in ROP and Fmoc-Val-OH in a standard SPPS protocol for the synthesis of a model oligo(L-valine) peptide.

Parameter(S)-4-isopropyloxazolidine-2,5-dione (ROP)Fmoc-L-Valine-OH (SPPS)Justification & Causality
Synthesis Time for a 20-mer ~2-4 hours~24-48 hoursROP is a continuous process, while SPPS involves numerous discrete coupling and deprotection steps.
Reagent Stoichiometry Near 1:1 monomer to initiator ratio3-5 fold excess of amino acid and coupling reagents per coupling stepSPPS requires a significant excess of reagents to drive each coupling reaction to completion.
Solvent Consumption LowerHigherThe numerous washing steps in SPPS contribute to high solvent usage.
Crude Purity of Oligo(L-valine) Generally high, but can contain a broader molecular weight distributionHigh for shorter peptides, but decreases with increasing length due to accumulated errors.NCA polymerization can be subject to side reactions leading to a less defined polymer length, whereas SPPS errors are cumulative.
Racemization Generally low, especially with controlled polymerization techniques.[2]Can be a significant issue, particularly with hindered amino acids like valine, and is dependent on coupling reagents and conditions.The activation mechanism in SPPS can be prone to racemization, while the ring-opening of NCAs is generally stereoretentive.

Experimental Protocols

To ensure the integrity of this guide, detailed experimental protocols for the characterization and use of (S)-4-isopropyloxazolidine-2,5-dione are provided below.

Protocol 1: Purity and Enantiomeric Excess Determination of Val-NCA by Chiral HPLC

This protocol outlines a method for the simultaneous determination of chemical purity and enantiomeric excess of (S)-4-isopropyloxazolidine-2,5-dione.

G Start Sample Preparation (1 mg/mL in mobile phase) Inject Inject onto Chiral HPLC Column Start->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 220 nm Separate->Detect Analyze Quantify Purity and Enantiomeric Excess Detect->Analyze

Workflow for Chiral HPLC Analysis of Val-NCA.

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose), is recommended for the enantiomeric separation of N-carboxyanhydrides.

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a polar modifier like ethanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the (S)-4-isopropyloxazolidine-2,5-dione in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to all peaks. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers.

Protocol 2: Moisture Content Determination by Karl Fischer Titration

Due to the high reactivity of NCAs with water, accurate determination of moisture content is critical.

Methodology:

  • Apparatus: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: A suitable Karl Fischer reagent (one-component or two-component).

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of (S)-4-isopropyloxazolidine-2,5-dione.

  • Titration: Introduce the sample into the titration vessel containing the Karl Fischer reagent and titrate to the endpoint.

  • Calculation: The instrument software will calculate the water content, typically expressed in parts per million (ppm) or as a percentage.

Protocol 3: Ring-Opening Polymerization of Val-NCA

This protocol describes a general procedure for the synthesis of poly(L-valine) via ring-opening polymerization.

G Start Dissolve Val-NCA in Anhydrous Solvent Initiate Add Initiator (e.g., primary amine) Start->Initiate Polymerize Stir under Inert Atmosphere Initiate->Polymerize Precipitate Precipitate Polymer in Non-solvent Polymerize->Precipitate Isolate Filter and Dry the Poly(L-valine) Precipitate->Isolate

Workflow for Ring-Opening Polymerization of Val-NCA.

Methodology:

  • Monomer Preparation: Dry the (S)-4-isopropyloxazolidine-2,5-dione under vacuum prior to use.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the Val-NCA in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Initiation: Add a primary amine initiator (e.g., n-hexylamine) to the solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Polymerization: Allow the reaction to stir at room temperature. The polymerization is typically rapid and can be monitored by the disappearance of the NCA carbonyl stretch in the FT-IR spectrum.

  • Work-up: Precipitate the resulting poly(L-valine) by adding the reaction mixture to a non-solvent such as diethyl ether.

  • Isolation: Collect the polymer by filtration and dry under vacuum.

Concluding Remarks for the Practicing Scientist

The choice between (S)-4-isopropyloxazolidine-2,5-dione and Fmoc-L-Valine-OH is contingent upon the specific goals of the synthesis. For the rapid and cost-effective production of high molecular weight polypeptides where some polydispersity is acceptable, Val-NCA and ring-opening polymerization offer significant advantages in terms of speed and atom economy. However, for the synthesis of shorter, well-defined peptide sequences with absolute sequence control, traditional solid-phase peptide synthesis using Fmoc-L-Valine-OH remains the method of choice.

A thorough understanding of the analytical techniques used to characterize these reagents is non-negotiable for ensuring the quality and reproducibility of your synthetic endeavors. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to troubleshoot potential issues in their peptide synthesis workflows.

References

A Comparative Guide to the Efficacy of (R)- vs (S)-4-isopropyloxazolidine-2,5-dione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries have long stood as a robust and reliable tool for achieving high levels of stereocontrol. Among these, the oxazolidinone family, pioneered by David A. Evans, has proven to be exceptionally versatile and effective. This guide provides an in-depth, objective comparison of the (R)- and (S)-enantiomers of 4-isopropyloxazolidine-2,5-dione, chiral auxiliaries derived from D- and L-valine, respectively. We will explore their synthesis, mechanism of stereocontrol, and comparative efficacy in key asymmetric transformations, supported by experimental data and detailed protocols.

Introduction to Chiral Auxiliaries and the Oxazolidinone Scaffold

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with a high degree of stereoselectivity. After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is determined by its ability to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over the other.

Evans' oxazolidinones are a class of chiral auxiliaries that have gained widespread use due to their high stereodirecting ability, the predictability of the stereochemical outcome, and the ease of their removal under mild conditions. The substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding one face of the enolate derived from the N-acylated auxiliary, thereby directing the approach of an electrophile to the less hindered face.

Synthesis of (R)- and (S)-4-isopropyloxazolidine-2,5-dione

The (R)- and (S)-enantiomers of this compound are readily synthesized from the corresponding enantiomers of the amino acid valine, D-valine and L-valine, respectively. The general synthetic route involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization with a carbonylating agent.

Synthesis of (S)-4-isopropyloxazolidine-2,5-dione from L-Valine

A common method for the synthesis of (S)-4-isopropyloxazolidine-2,5-dione is through the formation of L-Valine N-carboxyanhydride.

L_Valine L-Valine S_NCA (S)-4-isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride) L_Valine->S_NCA Cyclization Phosgene Phosgene (or equivalent) Phosgene->S_NCA cluster_0 Enolate Formation and Electrophilic Attack Acyl_Aux N-Acyl-(R)-4-isopropyloxazolidin-2-one Enolate Chelated Z-Enolate Acyl_Aux->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Product Alkylated Product (Single Diastereomer) Enolate->Product Electrophilic Attack from less hindered face Electrophile Electrophile (E+) Electrophile->Product Auxiliary (R)- or (S)-4-isopropyloxazolidin-2-one Acylation Acylation (e.g., with an acid chloride) Auxiliary->Acylation N_Acyl N-Acyl Auxiliary Acylation->N_Acyl Asymmetric_Reaction Asymmetric Reaction (Alkylation, Aldol, etc.) N_Acyl->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Isopropyloxazolidine-2,5-dione in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks is paramount, balancing stereochemical precision with economic viability.[1] This guide provides an in-depth cost-benefit analysis of (S)-4-Isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA), a critical intermediate in modern synthesis.[2] We will dissect its performance against established alternatives, supported by experimental insights and data, to empower you with a robust framework for making informed decisions in your synthetic endeavors.

Understanding L-Valine N-Carboxyanhydride (Val-NCA): A Dual-Role Reagent

L-Valine NCA belongs to a class of compounds known as Leuchs' anhydrides, which are cyclic derivatives of amino acids.[3][4] These reagents are highly valued for two primary applications:

  • Monomers for Polypeptide Synthesis: NCAs undergo ring-opening polymerization (ROP) to produce high molecular weight polypeptides, a process that is often more efficient for large-scale production than traditional solid-phase peptide synthesis (SPPS).[5] The only byproduct is carbon dioxide, simplifying purification.[6]

  • Chiral Building Blocks: The inherent chirality of the parent amino acid is preserved, making Val-NCA an invaluable intermediate for introducing stereospecific valine moieties into complex molecules, such as the proteasome inhibitor Bortezomib.[2][7]

The utility of Val-NCA stems from its activated carbonyl groups, which are susceptible to nucleophilic attack, driving both polymerization and acylation reactions.[8] However, this reactivity also makes the compound sensitive to moisture, requiring careful handling.[3][9]

The Synthesis of Val-NCA: A Critical Cost-Determining Step

The economic feasibility of using Val-NCA is heavily influenced by its synthesis. The most common industrial method involves the phosgenation of L-valine.[2] This process, while efficient, introduces significant cost and safety considerations that must be carefully managed.

Traditional Phosgenation Method

The reaction of an unprotected amino acid with phosgene (COCl₂) or its safer, easier-to-handle surrogates like diphosgene or triphosgene is a standard route.[3][10] The exotherm of the reaction is often sufficient to drive it to completion without external heating, which is an advantage for large-scale synthesis.[10]

Synthesis_Workflow cluster_reactants Reactants L_Valine L-Valine Reaction Cyclization Reaction L_Valine->Reaction Phosgene Phosgene Source (e.g., Triphosgene) Phosgene->Reaction Solvent Anhydrous Solvent (e.g., THF, Ethyl Acetate) Solvent->Reaction Val_NCA (S)-4-Isopropyloxazolidine-2,5-dione (Val-NCA) Purification Purification (Filtration/Crystallization) Purification->Val_NCA High-Purity Product Reaction->Purification Crude Product

Caption: Workflow for the synthesis of Val-NCA via phosgenation.

Cost & Safety Implications:
  • Reagent Hazard: Phosgene and its derivatives are acutely toxic. This necessitates specialized equipment (e.g., ventilated enclosures, scrubbers), rigorous safety protocols, and trained personnel, adding significant overhead costs.

  • Moisture Sensitivity: The reaction must be conducted under strictly anhydrous conditions, increasing solvent and handling costs.

  • Purification: While the reaction can be high-yielding, achieving the purity required for polymerization often involves filtration through diatomaceous earth or recrystallization to remove contaminants that could otherwise hinder polymerization.[10][11]

Alternative "Phosgene-Free" Synthesis

To circumvent the hazards of phosgene, alternative methods have been developed. One promising approach uses propane phosphonic acid anhydride (T3P®) as a cyclizing agent for N-Boc protected amino acids.[6]

  • Benefits: T3P® is safer to handle, and the byproducts are water-soluble and easily removed. This method is compatible with many common protecting groups.[6]

  • Costs: T3P® is a proprietary and more expensive reagent than triphosgene. The requirement for a Boc-protected starting material adds a step and cost to the overall process. This trade-off between reagent cost and safety/ease of use is a key consideration.

Performance Analysis: Val-NCA vs. Alternatives

The decision to use Val-NCA should be based on a direct comparison with alternative methods for achieving the desired synthetic outcome.

Case 1: High Molecular Weight Polypeptide Synthesis

For producing polypeptides, the primary alternative to NCA polymerization is Solid-Phase Peptide Synthesis (SPPS).

FeatureNCA Ring-Opening PolymerizationSolid-Phase Peptide Synthesis (SPPS)
Primary Use Case High MW polypeptides, block copolymersShort to medium peptides (< 50 residues)
Reagent Cost Monomer synthesis has high initial cost/hazard, but polymerization is simple.High cost of coupling reagents (EDC, HOBt, etc.) and protected amino acids.[12]
Byproducts CO₂ (gas)Numerous, require extensive washing steps, generating significant solvent waste.
Racemization Risk Low, chirality is generally preserved.Higher risk, especially with certain amino acids and coupling reagents.[12]
Scale & Throughput Excellent for large-scale bulk production.[11]Excellent for small-scale, high-purity custom peptides; difficult to scale.
Overall Cost-Benefit High Benefit/High Initial Cost: Economical at large scales for producing simple polymers.High Benefit/High Variable Cost: Prohibitively expensive for large-scale polypeptide production.
Case 2: Chiral Auxiliary for Asymmetric Synthesis

While Val-NCA itself is a chiral molecule, its use is distinct from traditional chiral auxiliaries like Evans' oxazolidinones, which are temporarily installed to direct the stereochemistry of a new chiral center.[13][14] The oxazolidinone core in Val-NCA is an activated form of the amino acid itself. A more relevant comparison for incorporating a single valine unit is with standard peptide coupling methods.

FeatureVal-NCA Method (in solution)Standard Coupling (e.g., EDC/HOBt)
Reagent Cost Higher initial cost for NCA synthesis.Lower cost for common coupling agents.
Atom Economy High (byproduct is CO₂).Low (large coupling agents become waste).
Workup/Purification Simpler; byproduct is gaseous.More complex; requires removal of urea byproducts and coupling additives.
Reaction Conditions Requires strictly anhydrous conditions.More tolerant of trace moisture.
Overall Cost-Benefit Favorable for Large Scale: If preparing large quantities of a dipeptide or simple derivative, pre-forming the NCA can be more efficient.Favorable for Lab Scale: More convenient and cost-effective for one-off, small-scale reactions due to readily available reagents and less stringent conditions.

Decision-Making Framework for Implementation

Choosing the right synthetic path requires weighing project-specific goals against the inherent costs and benefits of each method.

Decision_Tree start What is the Synthetic Goal? goal1 High MW Polypeptide (>50 residues) start->goal1 goal2 Short Peptide or Single Amino Acid Incorporation start->goal2 use_nca Use Val-NCA (Ring-Opening Polymerization) goal1->use_nca scale_check What is the Production Scale? goal2->scale_check large_scale Large Scale (>100g) scale_check->large_scale lab_scale Lab Scale (<10g) scale_check->lab_scale consider_nca Consider Val-NCA for Process Efficiency large_scale->consider_nca use_coupling Use Standard Coupling Reagents (e.g., EDC, T3P) lab_scale->use_coupling use_spps Use Solid-Phase Peptide Synthesis (SPPS)

Caption: Decision framework for selecting a synthesis strategy.

Experimental Protocols

The following protocols provide a validated starting point for laboratory synthesis and application of Val-NCA.

Protocol 1: Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione (Val-NCA) via Triphosgene

Safety Warning: This reaction should only be performed in a certified chemical fume hood by trained personnel. Triphosgene is a toxic substance that can release phosgene gas. Appropriate personal protective equipment (PPE) is mandatory.

  • Preparation: Suspend L-valine (1.0 eq.) in 5 mL of anhydrous tetrahydrofuran (THF) per gram of amino acid in a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Phosgenation: While stirring vigorously, add a solution of triphosgene (0.35 eq.) in anhydrous THF dropwise to the suspension at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C. The reaction progress can be monitored by the dissolution of the L-valine and the cessation of HCl gas evolution (test with pH paper at the condenser outlet). Reactions are typically complete within 2-4 hours.[10]

  • Workup: Allow the reaction to cool to room temperature. Filter the solution through a pad of diatomaceous earth (Celite) to remove any insoluble byproducts.[10]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product is often a solid or oil.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., THF/hexane or ethyl acetate/hexane) to yield pure Val-NCA as a white crystalline solid.[3] Confirm purity via ¹H NMR and melting point analysis.

Protocol 2: Ring-Opening Polymerization of Val-NCA
  • Initiation: Dissolve the purified Val-NCA (1.0 eq.) in an anhydrous, low-polarity solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Polymerization: Add a primary amine initiator (e.g., n-hexylamine, typically at a monomer-to-initiator ratio of 50:1 to 200:1 depending on desired molecular weight) to the solution.

  • Propagation: Allow the reaction to stir at room temperature. The polymerization progress can be monitored by the disappearance of the NCA peak using IR spectroscopy (anhydride C=O stretches at ~1850 and 1790 cm⁻¹). Polymerization is typically complete in 24-72 hours.[5]

  • Termination & Isolation: Precipitate the resulting poly-L-valine by adding the reaction mixture to a non-solvent such as methanol or diethyl ether.

  • Purification: Collect the polymer by filtration, wash with the non-solvent to remove any unreacted monomer, and dry under vacuum. Characterize the polymer by GPC (for molecular weight and dispersity) and NMR.

Conclusion and Recommendations

(S)-4-Isopropyloxazolidine-2,5-dione is a highly effective reagent whose cost-benefit profile is dictated entirely by the synthetic application.

  • For Polypeptide Synthesis: The high efficiency, high purity, and scalability of NCA ring-opening polymerization make it the superior and more cost-effective choice for producing high molecular weight polypeptides at scale, despite the initial cost and safety considerations of monomer synthesis.

  • For Small Molecule Synthesis: For incorporating a single valine residue in a lab-scale setting, the convenience and lower barrier-to-entry of standard peptide coupling reagents often outweigh the potential atom economy and purification benefits of the NCA method. However, for process development and large-scale campaigns, the efficiency of the NCA route warrants serious consideration.

Ultimately, the choice rests on a careful evaluation of scale, safety infrastructure, and the specific structural requirements of the target molecule.

References

A Researcher's Guide to Greener Synthesis of 4-Isopropyloxazolidine-2,5-dione (Valine-NCA): A Comparison of Phosgene Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Synthetic Challenge of NCAs

α-Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are indispensable monomers for the synthesis of high-molecular-weight polypeptides and for peptide coupling reactions.[1][2] The subject of this guide, 4-isopropyloxazolidine-2,5-dione (L-Valine NCA), is a critical building block for creating polymers with applications in drug delivery, tissue engineering, and advanced biomaterials.[2]

Historically, the gold standard for NCA synthesis has been the Fuchs-Farthing method, which employs the direct phosgenation of an unprotected amino acid.[3] While effective, this route relies on phosgene (COCl₂), an extremely toxic and difficult-to-handle gas, presenting significant safety and logistical hurdles for modern laboratories.[4][5]

This guide provides a comprehensive comparison of greener, more user-friendly alternatives to phosgene for the synthesis of Valine-NCA. We will delve into the mechanisms, experimental protocols, and performance data for leading phosgene surrogates, offering the practical insights necessary for researchers to select the optimal method for their specific needs, balancing safety, efficiency, and purity.

The Phosgene Problem: A Legacy of Hazard

The use of phosgene is fraught with peril, mandating its replacement in all but the most specialized, industrially controlled settings.

  • Extreme Toxicity: Phosgene is a potent pulmonary agent.[5] Inhalation, even at low concentrations, can cause severe, delayed-onset pulmonary edema, which can be fatal hours after exposure.[4][6][7] The gas has poor warning properties, with an odor of "new-mown hay" that is not always detectable before a dangerous concentration is reached.[5][7]

  • Handling and Engineering Controls: As a gas at room temperature (boiling point: 8°C), phosgene requires specialized gas handling equipment, dedicated fume hoods, and rigorous safety protocols.[6][7][8] Any leak can have catastrophic consequences.

  • Corrosive Byproducts: The reaction of phosgene with an amino acid generates two equivalents of hydrogen chloride (HCl).[3][5] This corrosive gas can react with the unreacted starting material to form the amino acid hydrochloride salt, hindering the reaction's progress and complicating the purification of the final NCA product.[9][10]

Given these substantial risks, the adoption of safer alternatives is not merely a matter of convenience but a critical imperative for laboratory safety and environmental responsibility.

Comparative Guide to Phosgene Alternatives

Several reagents have been developed to serve as safer, more manageable sources of the carbonyl group required for NCA formation. We will compare the most prominent candidates: triphosgene, diphosgene, and N,N'-carbonyldiimidazole (CDI), along with emerging phosgene-free methodologies.

Triphosgene (Bis(trichloromethyl) carbonate)

Triphosgene is a stable, white crystalline solid and is arguably the most common laboratory substitute for gaseous phosgene.[3][11][12] It functions as a phosgene equivalent, generating phosgene in situ upon thermal decomposition or reaction with a nucleophile.

Mechanism of Action: One molecule of triphosgene is equivalent to three molecules of phosgene. The reaction is typically initiated by a nucleophile or catalyst, which promotes the decomposition of triphosgene into phosgene.[13] This generated phosgene then reacts with the amino and carboxylic acid groups of L-Valine to form the cyclic anhydride. The overall stoichiometry requires 0.34 to 0.4 molar equivalents of triphosgene per equivalent of amino acid.

Experimental Protocol: Synthesis of L-Valine NCA with Triphosgene

  • Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, reflux condenser, thermometer, and a nitrogen or argon inlet. The outlet from the condenser should be connected to a scrubber containing an alkali solution (e.g., NaOH) to neutralize the HCl and any excess phosgene generated.[9]

  • Step 1: Reagent Preparation: L-Valine (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF). In a separate flask, triphosgene (0.36-0.55 eq) is dissolved in anhydrous THF.[14]

  • Step 2: Reaction: The L-Valine suspension is heated to 50-60°C. The triphosgene solution is added dropwise to the suspension over 1-2 hours, maintaining the reaction temperature.[14] The reaction is monitored until the suspension becomes a clear or nearly clear solution (typically 2-5 hours).[14]

  • Step 3: Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove any unreacted amino acid or hydrochloride salts. The filtrate is concentrated under reduced pressure.

  • Step 4: Crystallization: The resulting crude oil or solid is triturated with a non-polar solvent such as hexane and cooled to 0-5°C to induce crystallization.[9] The crystalline L-Valine NCA is collected by filtration under a nitrogen atmosphere, washed with cold hexane, and dried under vacuum. The product should be stored at -20°C under an inert atmosphere.[9]

Evaluation:

  • Advantages: As a solid, triphosgene is significantly easier and safer to weigh and handle than gaseous phosgene.[11][15] The method is robust, scalable, and capable of producing high-purity NCA (>99%) suitable for polymerization.[9]

  • Disadvantages: Triphosgene is still a highly toxic substance that releases phosgene upon contact with moisture or nucleophiles and should be handled with extreme care in a well-ventilated fume hood.[15] The reaction requires strict anhydrous conditions, as any moisture can initiate the polymerization of the newly formed NCA.[9] Like direct phosgenation, it generates HCl, which can reduce yield by forming salts.[10]

Diphosgene (Trichloromethyl chloroformate)

Diphosgene is a volatile liquid that serves as another common phosgene substitute. It is often considered intermediate in reactivity and handling difficulty between phosgene and triphosgene.

Mechanism of Action: Upon heating or initiation, diphosgene decomposes into two equivalents of phosgene. Its higher reactivity compared to triphosgene means that reactions can often be conducted under milder conditions.

Experimental Protocol: Synthesis of L-Valine NCA with Diphosgene

The protocol is very similar to that for triphosgene. A key difference noted in the literature is that the exotherm from the reaction of diphosgene with the amino acid is often sufficient to drive the reaction to completion without external heating.[16][17]

  • Modification: L-Valine is suspended in an anhydrous solvent (e.g., THF, ethyl acetate) under an inert atmosphere. Diphosgene is added dropwise at room temperature. The reaction progress is monitored, and a gentle warming may be applied if necessary. The work-up and purification follow the same filtration, concentration, and crystallization steps as the triphosgene method.

Evaluation:

  • Advantages: The reaction can often proceed at ambient temperature, simplifying large-scale setups by eliminating the need for external heating vessels.[16][17] As a liquid, it can be easily transferred via syringe.

  • Disadvantages: Diphosgene is a potent lachrymator and is highly toxic and corrosive.[15] While less volatile than phosgene, its vapor pressure still presents a significant inhalation hazard. Achieving high purity requires careful control of stoichiometry and conditions to avoid side products.

N,N'-Carbonyldiimidazole (CDI)

CDI is a solid, phosgene-free coupling reagent that offers a much safer profile for activating carboxylic acids and forming amide bonds.[18][19]

Mechanism of Action: CDI reacts with a free amino acid in a two-step process. First, it activates the carboxylic acid to form an acyl-imidazole intermediate. This is followed by an intramolecular nucleophilic attack from the amino group, which displaces the second imidazole ring and closes the five-membered NCA ring, releasing CO₂ and imidazole as byproducts.[18][20]

Experimental Protocol: In Situ Generation of L-Valine NCA with CDI

While isolation of crystalline NCA using CDI is less common, it is an excellent reagent for the in situ generation of the NCA for immediate use in a subsequent reaction (e.g., peptide coupling).

  • Setup: A flame-dried flask under an inert atmosphere is used.

  • Reaction: L-Valine (1.0 eq) is suspended in an anhydrous solvent like THF or DMF. CDI (1.0-1.1 eq) is added portion-wise at room temperature. The mixture is stirred for several hours until the evolution of CO₂ ceases and the amino acid dissolves, indicating the formation of the activated species, presumed to be the NCA.[20] The resulting solution can then be used directly.

Evaluation:

  • Advantages: CDI is substantially safer than phosgene or its solid/liquid surrogates.[18] The byproducts, imidazole and CO₂, are non-toxic and generally easy to remove.[18][19] The reaction proceeds under very mild, neutral conditions.

  • Disadvantages: CDI is highly sensitive to moisture.[19] The primary application is for in situ generation rather than isolation of pure, solid NCA, which may not be suitable for polymerization studies that require a highly purified monomer.

Emerging Phosgene-Free Methodologies

The frontier of NCA synthesis is moving towards truly green methods that avoid phosgene chemistry entirely.

  • Carbon Dioxide (CO₂) as a C1 Source: A promising sustainable approach utilizes CO₂ as the carbonyl source. In a method developed by the University of Houston, amino acids are reacted with CO₂ under pressure in the presence of a coupling reagent like n-propylphosphonic anhydride (T3P) to yield the NCA.[21] This method is advantageous for its use of an abundant, non-toxic C1 source and a relatively benign coupling reagent.[2][21]

  • Photo-on-Demand Phosgenation: A novel technique uses chloroform (CHCl₃) as a phosgene precursor.[11][12] Upon photo-irradiation under an oxygen atmosphere, chloroform is converted to phosgene in situ, which then reacts with the amino acid. This method allows for precise control over the generation of the hazardous reagent. A protocol for L-Valine using this method reported an 82% isolated yield.[11][12]

Performance Data Summary

The table below provides a comparative summary of the discussed alternatives for the synthesis of this compound.

FeaturePhosgene (Baseline)TriphosgeneDiphosgeneN,N'-Carbonyldiimidazole (CDI)CO₂ + T3P
Reagent State GasCrystalline SolidLiquidCrystalline SolidGas + Liquid
Safety Profile Extremely Toxic, Gas HazardHighly Toxic Solid, Phosgene SourceHighly Toxic Liquid, LachrymatorMoisture Sensitive IrritantLow Toxicity
Handling Specialized Gas EquipmentStandard Lab Glassware (in Fume Hood)Standard Lab Glassware (in Fume Hood)Standard Lab Glassware (Anhydrous)Pressure Vessel
Typical Yield >90%80-95%80-90%High (for in situ use)>95% (purity)
Key Byproducts HClHClHClImidazole, CO₂Propylphosphonic Acid
Conditions 40-80°C40-60°CAmbient to 40°CRoom Temperature30-40°C, 300 psi
Ease of Workup Challenging (HCl)Moderate (Filtration, Crystallization)Moderate (Filtration, Crystallization)Simple (for in situ use)Simple (Extraction)

Visualization of Workflows

General Workflow for NCA Synthesis and Purification

The following diagram outlines the typical laboratory process for synthesizing and purifying a solid NCA monomer using a phosgene surrogate like triphosgene or diphosgene.

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Suspend L-Valine in Anhydrous Solvent B Add Phosgene Surrogate (e.g., Triphosgene Solution) A->B C Heat & Stir under Inert Atmosphere B->C D Cool & Filter (Remove Salts) C->D Reaction Complete E Concentrate Filtrate (Rotary Evaporation) D->E F Recrystallize (e.g., from Hexane) E->F G Filter & Dry Product (Under Vacuum) F->G H Pure L-Valine NCA G->H Store at -20°C

Caption: General laboratory workflow for NCA synthesis.

Decision Guide for Selecting a Synthesis Method

This flowchart helps researchers choose the most appropriate synthetic route based on their primary experimental constraints and objectives.

G Start What is your primary goal? C1 Need to isolate high-purity, solid NCA for polymerization? Start->C1 C2 Is avoiding all phosgene-related toxicity the top priority? C1->C2 No Triphosgene Use Triphosgene (Reliable, high purity) C1->Triphosgene Yes C3 Is the project focused on Green Chemistry & Sustainability? C2->C3 Yes CDI Use CDI (Safe, mild, best for in-situ) C2->CDI No CO2 Use CO₂ + T3P (Safest, most sustainable) C3->CO2 Yes Other Consider Diphosgene (ambient temp) or Photo-phosgenation (novelty) C3->Other No

Caption: Decision flowchart for choosing an NCA synthesis method.

Conclusion and Recommendations

The synthesis of this compound can now be achieved through several safer and more convenient methods than direct phosgenation.

  • For researchers requiring high-purity, isolable L-Valine NCA for subsequent polymerization, triphosgene remains the most reliable and well-documented substitute. While it still demands rigorous safety precautions, its solid form represents a significant improvement in handling over gaseous phosgene.

  • When the absolute avoidance of phosgene-derived reagents is paramount and the NCA can be used in situ for coupling reactions, N,N'-carbonyldiimidazole (CDI) is the superior choice due to its excellent safety profile and mild reaction conditions.

  • Looking forward, methods utilizing carbon dioxide as a C1 feedstock represent the most sustainable and green future for NCA synthesis.[21] As these protocols become more widespread, they promise to render phosgene-based chemistry obsolete, aligning the production of these vital monomers with the principles of modern, safe, and environmentally conscious science.

By carefully considering the trade-offs between safety, reagent handling, reaction conditions, and the desired final product, researchers can confidently select a greener alternative that meets the demands of their work while ensuring a safer laboratory environment.

References

Benchmarking the performance of 4-isopropyloxazolidine-2,5-dione against newer methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Performance of 4-Isopropyloxazolidine-2,5-dione in Polypeptide Synthesis Against Modern Alternatives

For decades, this compound, the N-carboxyanhydride (NCA) derived from the amino acid L-valine (Val-NCA), has been a cornerstone in the synthesis of polypeptides. Its utility in creating poly(L-valine) and its copolymers has been widely documented. However, the landscape of polymer chemistry is in perpetual evolution. The demand for precisely defined, functional, and biocompatible polypeptides for advanced applications in drug delivery, tissue engineering, and nanomedicine has spurred the development of new synthetic methodologies. This guide provides a comprehensive benchmark of the traditional Val-NCA approach against these newer, more sophisticated techniques, offering researchers, scientists, and drug development professionals a critical evaluation of the available options.

The Enduring Relevance of N-Carboxyanhydrides (NCAs)

NCAs, first synthesized by Hermann Leuchs in the early 20th century, are cyclic monomers derived from amino acids. Their polymerization is a ring-opening process that yields polypeptides with the concomitant evolution of carbon dioxide. The allure of NCAs lies in their ability to produce high molecular weight polypeptides from readily available starting materials.

The synthesis of Val-NCA itself is a critical first step. The classical and most common method involves the reaction of L-valine with phosgene or its liquid trimer, triphosgene. This reaction, while efficient, poses significant safety risks due to the extreme toxicity of phosgene.

A L-Valine D This compound (Val-NCA) A->D B Phosgene (COCl2) or Triphosgene B->D C Anhydrous Solvent (e.g., THF, Dioxane) C->D

Figure 1: General schematic for the synthesis of Val-NCA.

The subsequent ring-opening polymerization (ROP) of Val-NCA can be initiated by a variety of nucleophiles, including primary amines, alkoxides, and organometallic complexes. The choice of initiator is paramount as it dictates the polymerization mechanism and, consequently, the properties of the final polypeptide.

Benchmarking Performance: Key Metrics

To objectively compare Val-NCA with newer methods, we must establish a set of key performance indicators (KPIs):

  • Polymerization Control: The ability to control the molecular weight (MW) and achieve a narrow molecular weight distribution, quantified by the polydispersity index (PDI, Ð). A PDI value close to 1.0 indicates a high degree of control.

  • Reaction Kinetics and Yield: The speed of the polymerization and the efficiency of monomer conversion.

  • Functional Group Tolerance: The ability of the polymerization to proceed in the presence of various functional groups, which is crucial for creating functional polypeptides.

  • Stereocontrol: The preservation of the stereochemistry of the parent amino acid during polymerization.

  • Safety and Scalability: The use of non-toxic reagents and the feasibility of the process for large-scale production.

The Classical Approach: Val-NCA Polymerization with Primary Amine Initiators

The traditional method for Val-NCA polymerization employs primary amines as initiators. While straightforward, this method often leads to a lack of control over the polymerization process, resulting in polypeptides with broad molecular weight distributions (PDI > 1.5). This is due to the occurrence of side reactions, such as chain termination and transfer steps.

Newer Methods: A Paradigm Shift in Polypeptide Synthesis

Recent advancements have focused on developing more controlled polymerization techniques for NCAs, as well as exploring alternative monomers.

Controlled/Living Ring-Opening Polymerization (ROP) of NCAs

The development of well-defined initiator and catalyst systems has revolutionized NCA polymerization, enabling the synthesis of polypeptides with precise control over their architecture.

  • Transition Metal Complexes: Initiators based on transition metals, such as cobalt, nickel, and iron, have demonstrated excellent control over NCA polymerization, yielding polypeptides with low PDIs (< 1.2). These systems often operate through a coordination-insertion mechanism that minimizes side reactions.

  • Amine-Based Systems with Additives: The use of primary amines in conjunction with additives like protic acids or Lewis acids can significantly improve polymerization control.

Alternative Monomers and Polymerization Techniques

While NCAs remain the dominant monomers for polypeptide synthesis, other approaches are gaining traction:

  • N-Thiocarboxyanhydrides (NTAs): These sulfur-containing analogues of NCAs exhibit different reactivity profiles and can be polymerized using similar catalytic systems.

  • Solid-Phase Peptide Synthesis (SPPS): For the synthesis of well-defined, short peptide sequences, SPPS remains the gold standard. However, it is a stepwise process and not suitable for producing high molecular weight polymers.

Head-to-Head Comparison: Val-NCA vs. Modern Alternatives

Performance MetricThis compound (Traditional Amine Initiation)Modern Controlled ROP (e.g., with Transition Metal Catalysts)
Molecular Weight Control Poor to moderate; often requires fractionation to obtain defined MW.Excellent; predictable MW based on monomer-to-initiator ratio.
Polydispersity Index (PDI) Broad (typically > 1.5).Narrow (often < 1.2).
Reaction Kinetics Fast, but can be difficult to control.Tunable kinetics depending on the catalyst and conditions.
Functional Group Tolerance Limited; side reactions with certain functional groups are common.Generally higher, allowing for the synthesis of functional polypeptides.
Stereocontrol Good; stereochemistry is generally retained.Excellent; high fidelity in preserving stereochemistry.
Safety of Monomer Synthesis Significant hazard due to the use of phosgene or its derivatives.Safer, phosgene-free methods for NCA synthesis are being developed.
Scalability Established for large-scale production, but safety concerns remain.Scalability is an active area of research; some systems are amenable to scale-up.

Experimental Protocols

Protocol 1: Traditional Polymerization of this compound with Benzylamine

Materials:

  • This compound (Val-NCA)

  • Benzylamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve Val-NCA (e.g., 1 g) in anhydrous DMF to achieve a desired monomer-to-initiator ratio (e.g., 100:1).

  • Add benzylamine via syringe to initiate the polymerization.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Precipitate the resulting poly(L-valine) by adding the reaction mixture dropwise to a large excess of diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

A Dissolve Val-NCA in Anhydrous DMF B Add Benzylamine Initiator A->B C Stir at Room Temperature (24-48h) B->C D Precipitate in Diethyl Ether C->D E Filter and Dry Polymer D->E

Figure 2: Workflow for traditional Val-NCA polymerization.

Protocol 2: Controlled Polymerization of this compound with a Co(II) Catalyst

Materials:

  • This compound (Val-NCA)

  • Co(PMe3)4 (or a similar well-defined cobalt initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a glovebox, dissolve the Co(PMe3)4 initiator in anhydrous THF.

  • In a separate vial, dissolve Val-NCA in anhydrous THF.

  • Add the Val-NCA solution to the initiator solution to commence polymerization.

  • Monitor the reaction by IR spectroscopy (disappearance of the NCA peak at ~1785 cm-1) or by taking aliquots for GPC analysis.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer in a non-solvent like methanol or diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

A Dissolve Co(II) Initiator in Anhydrous THF (in glovebox) B Add Val-NCA Solution A->B C Monitor Reaction (IR/GPC) B->C D Quench with Methanol C->D E Precipitate, Filter, and Dry Polymer D->E

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the proper handling and disposal of 4-Isopropyloxazolidine-2,5-dione, a compound widely known in peptide chemistry as L-Valine N-Carboxyanhydride (Val-NCA) or a Leuchs' anhydride. As a cornerstone reagent for the synthesis of polypeptides and other advanced biomaterials, its unique reactivity demands a rigorous and scientifically-grounded approach to its disposal.[1][2] This document provides the essential, step-by-step guidance necessary to ensure the safety of laboratory personnel and maintain environmental compliance. Our objective is to build your trust by delivering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is not merely a benign organic solid; its chemical nature presents specific hazards that dictate our disposal strategy. Understanding these is the first step in a self-validating safety protocol.

GHS Hazard Classification: According to aggregated GHS information, this compound is classified as:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4]

  • H315: Causes skin irritation (Skin Irritation, Category 2).[3][4]

  • H319: Causes serious eye irritation (Eye Irritation, Category 2A).[3][4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[3][4]

The primary risk, however, stems from its high reactivity, particularly with nucleophiles like water. As an N-carboxyanhydride (NCA), it is highly susceptible to moisture.[1] This reactivity is fundamental to its utility in ring-opening polymerization but also presents a disposal challenge.[1][5] Uncontrolled contact with water leads to a rapid hydrolysis reaction, decomposing the compound into L-Valine and carbon dioxide gas.[1][6] While the end products are relatively benign, the reaction can be vigorous, leading to pressure buildup in a closed container and potential aerosolization of the irritant powder. Therefore, our core disposal directive is controlled neutralization via hydrolysis before the material enters the official chemical waste stream.

Essential Safety Measures: PPE and Engineering Controls

Before beginning any disposal procedure, it is imperative to establish a safe working environment.

  • Engineering Controls : All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhaling the irritant dust.[7][8] An operational safety shower and eyewash station must be readily accessible.[9][10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11][12]

    • Skin Protection : Use chemical-resistant gloves (nitrile gloves are a suitable option) inspected for integrity before use. A lab coat is required to prevent skin contact.[4][8]

    • Respiratory Protection : For situations with a high potential for dust generation or if working outside a fume hood (not recommended), a NIOSH/MSHA-approved respirator is necessary.[4][11]

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the quantity of the waste material.

Protocol A: Disposal of Small Quantities (<5 g) via Controlled Hydrolysis

This protocol is designed for the neutralization of residual amounts of Val-NCA typically remaining in reaction flasks or sample vials. The causality behind this procedure is to safely and completely convert the reactive NCA into its non-hazardous amino acid counterpart.

Materials Needed:

  • Appropriate PPE (as described in Section 2)

  • Chemical fume hood

  • Glass beaker (at least 100x larger than the volume of the Val-NCA)

  • Stir bar and magnetic stir plate

  • Water (deionized or tap)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution or 1 M Hydrochloric Acid (HCl) for pH adjustment

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Preparation : Place the beaker with the stir bar on the magnetic stir plate inside the chemical fume hood. Add water to the beaker, estimating approximately 50 mL of water for every 1 gram of Val-NCA waste. Begin gentle stirring.

  • Slow Addition : Carefully and slowly add the solid this compound waste to the stirring water. Causality Note : Adding the solid to the water, rather than vice versa, ensures efficient heat dissipation and prevents the powder from clumping and reacting uncontrollably. The stirring is critical to break up solids and manage the rate of CO₂ evolution, which will be visible as effervescence.

  • Reaction and Observation : Allow the mixture to stir for at least 1-2 hours. The reaction is complete when all the solid has dissolved and gas evolution has ceased. This indicates the hydrolysis of the anhydride ring is finished.[1]

  • pH Neutralization : Check the pH of the resulting L-Valine solution. It may be slightly acidic. Using a dilute solution of sodium bicarbonate or hydrochloric acid, adjust the pH to a neutral range (pH 6-8).

  • Final Disposal : Once neutralized, this aqueous solution of L-Valine can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Some institutions may require all chemical solutions to be collected as hazardous waste; always consult your institution's specific guidelines.[13]

Protocol B: Disposal of Large Quantities (>5 g) and Bulk Containers

Attempting to neutralize large quantities of water-reactive materials in a laboratory setting can be dangerous due to the potential for a runaway reaction and significant gas evolution. Therefore, bulk quantities must be handled as hazardous chemical waste.

Procedure:

  • Container Integrity : Ensure the original container or a designated waste container holding the Val-NCA is securely sealed, properly labeled, and in good condition.

  • Labeling : The container must be labeled as hazardous waste in accordance with your institution's and local regulations. The label should clearly state "this compound," the associated CAS number (e.g., 24601-74-9), and list all relevant hazards (Irritant, Harmful if Swallowed).[4][14]

  • Segregation : Store the waste container in a designated, dry, and well-ventilated secondary containment area, away from incompatible materials, especially strong oxidizing agents.[4][9]

  • Professional Disposal : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. This waste will typically be disposed of via incineration.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Ventilate : If outside a fume hood, evacuate personnel from the immediate area. Ensure the area is well-ventilated.[7]

  • Don PPE : Before re-entering the area, don the full PPE ensemble as described in Section 2.

  • Containment : For a solid spill, carefully sweep or vacuum the material up. Avoid actions that create dust. Place the collected material into a sealed, labeled container for disposal according to Protocol B.[4][9]

  • Decontamination : Clean the spill area with soap and water.

  • Waste Disposal : All materials used for cleanup (gloves, wipes, etc.) must be placed in a sealed bag and disposed of as hazardous waste.[15]

Summary of Disposal Parameters

For ease of reference, the key quantitative data for the controlled hydrolysis protocol are summarized below.

ParameterRecommended ValueRationale
Waste Quantity Limit < 5 gTo ensure the reaction remains manageable and safe in a lab setting.
Water-to-NCA Ratio ~50 mL water per 1 g NCAProvides a sufficient medium to dissipate heat and dissolve the resulting amino acid.
Reaction Time 1-2 hours (minimum)Ensures complete hydrolysis and cessation of CO₂ evolution.
Final pH Target 6.0 - 8.0A neutral pH is required for aqueous waste disposal in most jurisdictions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G start Assess Quantity and Form of Val-NCA Waste is_spill Is it a spill? start->is_spill quantity_check Quantity < 5g? is_spill->quantity_check No protocol_spill Follow Spill Management Protocol is_spill->protocol_spill Yes protocol_A Protocol A: Controlled Hydrolysis in Fume Hood quantity_check->protocol_A Yes protocol_B Protocol B: Package for Professional Disposal quantity_check->protocol_B No step_A1 1. Slowly add NCA to stirring water (~50 mL per 1g) protocol_A->step_A1 step_B1 1. Ensure container is sealed and in good condition protocol_B->step_B1 step_A2 2. Stir for 1-2 hours until gas evolution ceases step_A1->step_A2 step_A3 3. Neutralize pH to 6-8 step_A2->step_A3 step_A4 4. Dispose per institutional guidelines step_A3->step_A4 step_B2 2. Attach completed Hazardous Waste Label step_B1->step_B2 step_B3 3. Store in segregated, dry area step_B2->step_B3 step_B4 4. Arrange EHS pickup (for incineration) step_B3->step_B4

Caption: Decision workflow for this compound disposal.

References

A Researcher's Comprehensive Guide to Safely Handling 4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Operational and Safety Directive for Laboratory Professionals

4-Isopropyloxazolidine-2,5-dione, a key chiral intermediate in the synthesis of complex molecules, demands meticulous handling due to its inherent chemical properties and potential hazards.[1][2] This guide provides an essential framework for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal protocols to ensure a safe and controlled laboratory environment. By moving beyond a simple checklist and delving into the causality behind these recommendations, this document aims to be the definitive resource for the safe manipulation of this compound.

Hazard Summary: Understanding the Risks

Before handling this compound, a thorough understanding of its hazard profile is critical. The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[3][4]

  • H315: Causes skin irritation[3][4]

  • H319: Causes serious eye irritation[3][4]

  • H335: May cause respiratory irritation[3][4]

These classifications underscore the necessity of preventing direct contact, ingestion, and inhalation. Furthermore, as an N-Carboxyanhydride (NCA), it is highly sensitive to moisture and can be unstable at normal temperatures, necessitating storage in a controlled, inert atmosphere.[3][5]

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound. The following table outlines the minimum required PPE, with an emphasis on not just what to wear, but why each component is critical.

Body Area Required PPE Standard/Specification Rationale and Expert Insight
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1[6]Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection against unexpected energetic reactions or splashes, which is crucial when handling potentially reactive compounds.[6]
Hands Double Gloving: Inner Nitrile Glove, Outer Butyl or Neoprene GloveConsult manufacturer's resistance chart[6][7]The inner nitrile glove provides dexterity and a primary barrier. The outer, more robust glove (butyl or neoprene) offers extended protection against chemical permeation. Always inspect gloves for any signs of degradation before use.[3][6][7]
Body Flame-Resistant Laboratory CoatNomex® or equivalent[6][8]A flame-resistant lab coat, fully buttoned, provides protection against splashes and potential fires. Natural fibers like cotton should be worn underneath, as synthetic fabrics can melt and adhere to the skin.[6][8]
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)NIOSH (US) or CEN (EU) approved[3]Given the risk of respiratory irritation from airborne particles, a respirator is mandatory when handling the solid compound outside of a glovebox. The specific type should be determined by a formal risk assessment.[3][9]
Feet Closed-toe, chemical-resistant shoesASTM F2413Protects feet from spills and falling objects. The entire foot must be covered.

Operational Plan: From Storage to Experimentation

A systematic and well-rehearsed operational plan is paramount. The following workflow is designed to minimize exposure and maintain the integrity of the compound.

Storage of this compound

Proper storage is crucial to prevent degradation and ensure safety.

  • Atmosphere: Store in a cool, dry, and inert atmosphere, such as in a desiccator or a glovebox, to prevent moisture-induced decomposition.[8][10]

  • Temperature: Keep at -20°C for long-term storage to maintain stability.[5]

  • Container: The compound should be kept in a tightly sealed container.

Step-by-Step Handling Procedure

This protocol should be conducted within a certified chemical fume hood or a glovebox.

  • Preparation:

    • Ensure all necessary PPE is donned correctly.[7]

    • Verify that the fume hood or glovebox is functioning correctly.

    • Prepare a designated work area, ensuring it is clean and free of clutter.

    • Have all necessary equipment (spatulas, glassware, etc.) clean, dry, and readily available.[11]

  • Weighing and Transfer:

    • If possible, perform all manipulations in a glovebox to maintain an inert atmosphere.[10]

    • If a glovebox is unavailable, use Schlenk line techniques to handle the compound under a positive pressure of an inert gas like nitrogen or argon.[10][12]

    • To weigh the compound, briefly remove it from the inert atmosphere, weigh the required amount quickly and efficiently, and immediately return it to the inert environment.

  • Experimental Use:

    • Add the compound to the reaction vessel under a blanket of inert gas.

    • Use dry solvents and reagents to prevent premature reaction or decomposition of the NCA.[11]

    • Always use clean and dry glassware.[11]

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE Verify_Hood Verify Fume Hood/Glovebox Don_PPE->Verify_Hood Prep_Area Prepare Designated Work Area Verify_Hood->Prep_Area Transfer_Inert Transfer to Inert Atmosphere Prep_Area->Transfer_Inert Begin Handling Weigh_Compound Weigh Compound Transfer_Inert->Weigh_Compound Add_to_Reaction Add to Reaction Vessel Weigh_Compound->Add_to_Reaction Decontaminate Decontaminate Surfaces & Glassware Add_to_Reaction->Decontaminate Experiment Complete Segregate_Waste Segregate & Seal Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff & Dispose of PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Recommended workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound. All waste generated should be treated as hazardous chemical waste.[3]

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[13]

Decontamination
  • All non-disposable equipment, including glassware and spatulas, should be decontaminated thoroughly. A suitable method involves rinsing with a compatible solvent in a fume hood, followed by a standard laboratory washing procedure.

  • The work area should be wiped down with a suitable decontaminating solution.

Final Disposal
  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. The substance and its contaminated packaging should be incinerated.[3] Always adhere to local and national regulations for chemical waste disposal.[3]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their experimental outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.